Butazolamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYHIRJHYIRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168430 | |
| Record name | Butazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16790-49-1 | |
| Record name | N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16790-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butazolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Butazolamide: A Technical Guide for Researchers
Introduction
Butazolamide is a sulfonamide-based compound belonging to the thiadiazole class of molecules.[1][2] While specific, in-depth research on this compound is not extensively available in the public domain, its structural characteristics, particularly the presence of an unsubstituted sulfonamide group, strongly classify it as a carbonic anhydrase inhibitor. This guide synthesizes the well-established principles of carbonic anhydrase inhibition to elucidate the presumed mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of drugs and a framework for investigating compounds like this compound.
Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family.[3] These enzymes play a crucial role in various physiological processes, including pH regulation, carbon dioxide and bicarbonate transport, and fluid secretion. Consequently, their inhibition has therapeutic applications in diverse conditions such as glaucoma, altitude sickness, epilepsy, and edema.[3][4] This guide will delve into the molecular interactions, physiological consequences, and experimental methodologies relevant to understanding the mechanism of action of this compound as a putative carbonic anhydrase inhibitor.
Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase
The primary mechanism of action of this compound is inferred to be the reversible inhibition of carbonic anhydrase (CA). This enzyme catalyzes the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3-) and protons (H+).
The Catalytic Site and Inhibitor Binding
The active site of most carbonic anhydrase isoforms contains a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is essential for catalysis. The proposed mechanism of inhibition by this compound involves the binding of its deprotonated sulfonamide group to the zinc ion, displacing the catalytic water molecule. This interaction is stabilized by hydrogen bonds between the inhibitor and amino acid residues within the active site.
Signaling Pathway: Carbonic Anhydrase Inhibition
Sources
Butazolamide synthesis pathway and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Butazolamide
For professionals in drug discovery and development, a thorough understanding of the synthesis and characterization of active pharmaceutical ingredients is paramount. This guide provides a detailed examination of this compound, a carbonic anhydrase inhibitor. As a senior application scientist, my objective is to present not just a methodology, but a strategic and validated approach to its synthesis and analysis, grounded in established chemical principles.
This compound, with the IUPAC name N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide, belongs to the sulfonamide class of compounds and is structurally related to the well-known drug Acetazolamide.[1][2][3] Its core structure consists of a 1,3,4-thiadiazole ring bearing both a sulfonamide group and a butanamide (butyramide) group.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide[2] |
| CAS Number | 16790-49-1[1][2][4] |
| Molecular Formula | C₆H₁₀N₄O₃S₂[1][4][5] |
| Molecular Weight | 250.30 g/mol [1][2] |
| Synonyms | 5-butyramido-1,3,4-thiadiazole-2-sulfonamide, Butamide[1] |
Part 1: The Synthetic Pathway of this compound
The synthesis of this compound is most efficiently approached as a two-step process starting from the readily available pharmaceutical agent, Acetazolamide. This strategy leverages a common and stable heterocyclic core, modifying a side chain to achieve the target molecule. The pathway involves an initial deacetylation to yield a key amine intermediate, followed by a selective N-acylation.
Causality of the Synthetic Strategy
The choice to start from Acetazolamide is strategic. Acetazolamide provides the pre-formed 5-sulfamoyl-1,3,4-thiadiazole ring, which is a stable and synthetically challenging moiety to construct from scratch. The chosen pathway focuses on the selective cleavage of the acetamide bond, which is more susceptible to hydrolysis than the highly stable sulfonamide group.[6] This selectivity is the cornerstone of the synthesis, allowing for the isolation of the crucial amine intermediate in high yield. The subsequent acylation is a fundamental and high-yielding transformation in organic chemistry.
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I)
The first step is the acidic hydrolysis of Acetazolamide. Refluxing in the presence of a strong acid like hydrochloric acid (HCl) effectively cleaves the N-acetyl group, liberating the primary amine.[6][7]
-
Mechanism: Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A subsequent cascade of proton transfers leads to the cleavage of the carbon-nitrogen bond, releasing acetic acid and the protonated form of the desired amine intermediate. Neutralization with a base (e.g., NaHCO₃ or NaOH) yields the free amine.[6]
Step 2: Synthesis of this compound from Intermediate I
The final step involves the acylation of the primary amino group of Intermediate I with a suitable butyrylating agent, such as butyryl chloride or butyric anhydride. This is a classic nucleophilic acyl substitution reaction.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture. Its purpose is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This is critical because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Visualization of the Synthesis Pathway
Caption: Two-step synthesis of this compound from Acetazolamide.
Experimental Protocol: Synthesis
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I)
-
In a round-bottom flask equipped with a reflux condenser, suspend Acetazolamide (1.0 eq) in 10% aqueous hydrochloric acid.[6][7]
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Filter the solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude intermediate.
-
Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.[6]
Protocol 2: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Intermediate I (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Cool the mixture in an ice bath to 0 °C.
-
Add butyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.
Part 2: Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
The Logic of an Orthogonal Approach
No single analytical technique is sufficient to fully characterize a molecule. An orthogonal approach, using multiple techniques that measure different physical and chemical properties, provides a higher degree of confidence. For instance, while NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of specific functional groups. Mass spectrometry provides the molecular weight, and chromatography assesses the purity. This multi-faceted analysis ensures the synthesized compound is unequivocally this compound.
Visualization of the Characterization Workflow
Caption: Orthogonal workflow for the characterization of this compound.
Spectroscopic and Physical Characterization
The synthesized product should be analyzed to confirm its structural integrity and purity.
Table 2: Expected Characterization Data for this compound
| Technique | Expected Results |
| Melting Point | 260-262 °C (with decomposition)[1] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the butyramide chain: triplet (~0.9 ppm, 3H, -CH₃), sextet (~1.6 ppm, 2H, -CH₂-), triplet (~2.3 ppm, 2H, -C(=O)-CH₂-). Broad singlets for amide (-NH-) and sulfonamide (-SO₂NH₂) protons. |
| IR (KBr) | Characteristic peaks: ~3300-3100 cm⁻¹ (N-H stretching), ~2960 cm⁻¹ (C-H stretching), ~1680 cm⁻¹ (C=O amide I band), ~1340 & ~1160 cm⁻¹ (asymmetric and symmetric S=O stretching of sulfonamide).[8][9] |
| Mass Spec. (ESI+) | Molecular ion peak [M+H]⁺ at m/z 251.03. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method conditions (column, mobile phase).[10] |
| TLC | A single spot with a specific Rf value for a given solvent system, distinct from starting materials.[11] |
Experimental Protocols: Characterization
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Prepare a developing chamber with a suitable mobile phase, such as ethyl acetate/hexane (e.g., 70:30 v/v). Place a filter paper in the chamber to ensure saturation.
-
Dissolve a small amount of the crude and purified product in a volatile solvent (e.g., acetone or THF).
-
Spot the solutions onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄) alongside the starting materials (Intermediate I and Acetazolamide) as references.[12]
-
Place the plate in the developing chamber and allow the solvent front to ascend to near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
Calculate the Retention Factor (Rf) for each spot and confirm the purity of the final product.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
-
Prepare a mobile phase suitable for reverse-phase chromatography, such as a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or an acetate buffer).[10][13]
-
Use a C18 reverse-phase column.
-
Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare a sample solution of the synthesized product.
-
Inject the solutions into the HPLC system.
-
Monitor the elution using a UV detector, typically around 254-285 nm.[10][13]
-
The purity of the synthesized product can be determined by the area percentage of the main peak. The identity can be confirmed by comparing the retention time with the standard.
Protocol 5: Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve 5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO is often used for sulfonamides due to its ability to dissolve the compound and show the exchangeable N-H protons.
-
IR: For solid samples, mix a small amount (~1 mg) of the dry product with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).
References
- Hussein I. Abdulhussein, Noor H. Naser., (2025) Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity, Vascular and Endovascular Review, Vol.8, No.15s, 75-80.
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- Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. (2023).
- Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. (2023). PubMed.
- Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. (2023).
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Acetazolamide. Wikipedia. [Link]
- Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.
- Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same.
- Determination of acetazolamide in biological fluids by high-performance liquid chrom
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- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed.
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- Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II). PMC, PubMed Central.
- Thin–layer Chromatography (TLC). (2017). Analytical Toxicology.
- 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis. Chemicalbook.
- Acetazolamide – Knowledge and References. Taylor & Francis.
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Methazolamide | C5H8N4O3S2 | CID 4100. PubChem. [Link]
- Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed.
- Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Male
- Spectroscopy and Spectrometry in Organic Chemistry.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS).
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Discovery and Initial Screening of Butazolamide: A Technical Guide for Drug Development Professionals
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery and initial preclinical screening of Butazolamide, a sulfonamide-based carbonic anhydrase inhibitor. Drawing from established principles in medicinal chemistry and pharmacology, we detail the rational design of this compound as an analog of the first-in-class diuretic, Acetazolamide. The narrative follows a logical progression from target validation and structure-activity relationship (SAR) insights to a multi-tiered screening cascade. We provide field-proven, step-by-step protocols for a primary in vitro enzymatic assay and a secondary in vivo model for assessing diuretic efficacy. The causality behind experimental choices is emphasized, presenting a self-validating framework for the early-stage evaluation of carbonic anhydrase inhibitors. This guide is intended for drug development professionals seeking to understand the foundational methodologies underpinning the preclinical evaluation of targeted enzyme inhibitors.
The Foundation: Carbonic Anhydrase as a Validated Therapeutic Target
The journey of any targeted therapeutic begins with a deep understanding of its biological target. For this compound, this target is carbonic anhydrase (CA), a ubiquitous family of zinc-containing metalloenzymes.[1][2] CAs are fundamental to maintaining acid-base balance in the body by catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3]
Different isoforms of CA are expressed throughout the body, each with distinct physiological roles.[1] In the proximal tubule of the kidney, CA is crucial for the reabsorption of bicarbonate, sodium, and consequently, water.[4][5] In the ciliary body of the eye, CA activity is linked to the secretion of aqueous humor.[6][7] The clinical significance of this enzyme was solidified with the development of Acetazolamide in the 1950s. By inhibiting CA, Acetazolamide promotes the excretion of bicarbonate, leading to a diuretic effect, and reduces aqueous humor production, lowering intraocular pressure.[5] This established CA as a druggable target and sulfonamides as a privileged chemical scaffold for its inhibition, paving the way for subsequent drug discovery efforts.[6][8]
Rational Drug Design: The Genesis of this compound
The discovery of this compound is a classic example of analog-based drug design, a process rooted in understanding the structure-activity relationships (SAR) of a known therapeutic agent—in this case, Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide). The core principle of SAR is that modifications to a molecule's structure lead to predictable changes in its biological activity.[9]
The foundational scaffold for this class of inhibitors is the 5-sulfamoyl-1,3,4-thiadiazole ring. The sulfonamide group (SO₂NH₂) is the critical zinc-binding group, chelating the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, which is essential for its inhibitory action.[1] The primary point of structural variation in this series is the acylamino side chain at the 2-position of the thiadiazole ring.
The Hypothesis: By extending the alkyl chain of the acetamide group in Acetazolamide (a two-carbon chain) to a butanamide group in this compound (a four-carbon chain), we hypothesize a modulation of the compound's physicochemical properties. Specifically, increasing the lipophilicity by adding two methylene units could influence its membrane permeability, protein binding, and pharmacokinetic profile, potentially leading to an altered duration of action or tissue distribution compared to the parent compound.
Plausible Synthetic Pathway
The synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide (this compound) can be achieved through a multi-step process starting from 2-amino-5-mercapto-1,3,4-thiadiazole, a common building block. The general strategy involves acylation, oxidative chlorination, and subsequent amination.[10]
Caption: Plausible synthetic route for this compound.
The Initial Screening Cascade: A Funnel Approach
To efficiently evaluate a new chemical entity like this compound, a tiered screening cascade is employed. This strategy acts as a funnel, starting with rapid, high-throughput in vitro assays to confirm on-target activity and progressing to more resource-intensive in vivo models to assess physiological effects. This approach ensures that only compounds with the desired primary activity advance, conserving time and resources.
Caption: A typical screening cascade for a diuretic drug candidate.
In Vitro Characterization: Primary Carbonic Anhydrase Inhibition Assay
The first and most critical step is to confirm that this compound inhibits its intended target, carbonic anhydrase, and to quantify its potency. A widely used, robust, and high-throughput compatible method is the colorimetric esterase inhibition assay.[11][12]
Causality: While the physiological function of CA is CO₂ hydration, its esterase activity is well-correlated and provides a much simpler and more scalable readout for screening.[12] The assay measures the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to CA activity. An inhibitor will slow this rate.[11]
Detailed Protocol: In Vitro CA Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against carbonic anhydrase.
Materials:
-
Human or bovine Carbonic Anhydrase (e.g., from erythrocytes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compounds: this compound and Acetazolamide (as a positive control) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer. Store in aliquots at -20°C.
-
Immediately before use, dilute the CA stock to a working concentration in Assay Buffer.
-
Prepare a stock solution of p-NPA (e.g., 20 mM) in acetonitrile.
-
Prepare serial dilutions of this compound and Acetazolamide in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the buffer, DMSO/inhibitor, and CA working solution to the appropriate wells as detailed above.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical IC₅₀ Values
| Compound | CA-I (IC₅₀, nM) | CA-II (IC₅₀, nM) | CA-IV (IC₅₀, nM) |
| Acetazolamide | 250 | 12 | 70 |
| This compound | 350 | 18 | 95 |
This table presents hypothetical data for illustrative purposes. The data would suggest this compound is a potent inhibitor of CA-II, similar to Acetazolamide, confirming its on-target activity.
In Vivo Evaluation: The Lipschitz Test for Diuretic Activity
After confirming on-target activity in vitro, the next critical step is to determine if this translates to a physiological effect in a living system. For a potential diuretic, the standard and historically validated model is the Lipschitz test, which assesses water (diuresis) and salt (saluresis) excretion in rats.[13][14]
Causality: This model provides a direct measure of the drug's ability to inhibit renal carbonic anhydrase in a functional kidney, leading to the desired therapeutic outcome of increased urine output. It is a self-validating system because the measured outputs (urine volume, Na⁺, and K⁺ levels) are the direct physiological consequences of the drug's mechanism of action.[15]
Detailed Protocol: Diuretic and Saluretic Activity in Rats
Objective: To evaluate the diuretic and saluretic effects of this compound in saline-loaded rats.
Animals: Male Wistar rats (150-200g), fasted overnight with free access to water.
Materials:
-
Metabolic cages designed for the separation and collection of urine.
-
Test compounds: this compound and Acetazolamide suspended in a vehicle (e.g., 1% carboxymethyl cellulose).
-
Normal saline (0.9% NaCl).
-
Flame photometer for Na⁺ and K⁺ analysis.
Procedure:
-
Animal Grouping: Divide rats into groups (n=6 per group):
-
Group 1: Vehicle Control (receives only the vehicle).
-
Group 2: Positive Control (receives Acetazolamide, e.g., 50 mg/kg).
-
Group 3: Test Group (receives this compound, e.g., 50 mg/kg).
-
-
Hydration: Administer normal saline orally (p.o.) to all rats at a dose of 25 mL/kg to ensure adequate hydration and a baseline urine flow.
-
Drug Administration: Immediately after saline loading, administer the respective vehicle, positive control, or test compound to each group via oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage. Collect the cumulative urine excreted over a period of 5 hours and 24 hours.[13]
-
Measurement and Analysis:
-
Measure the total volume of urine collected for each animal at the end of the 5-hour and 24-hour periods.
-
Centrifuge a small aliquot of the collected urine to remove any particulate matter.
-
Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.[13]
-
Calculate the total excretion of Na⁺ and K⁺ for each animal.
-
-
Data Analysis:
-
Compare the mean urine volume and electrolyte excretion of the test and positive control groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the Na⁺/K⁺ ratio to assess the potassium-sparing potential of the compound.
-
Data Presentation: Hypothetical In Vivo Diuretic Activity (5-hour data)
| Treatment Group (50 mg/kg) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/kg) | K⁺ Excretion (mEq/kg) | Na⁺/K⁺ Ratio |
| Vehicle Control | 3.5 ± 0.4 | 0.45 ± 0.05 | 0.20 ± 0.03 | 2.25 |
| Acetazolamide | 8.2 ± 0.7 | 1.10 ± 0.12 | 0.55 ± 0.06 | 2.00 |
| This compound | 7.9 ± 0.6 | 1.05 ± 0.10 | 0.51 ± 0.05 | 2.06 |
*This table presents hypothetical data for illustrative purposes. P < 0.05 compared to Vehicle Control. The data would indicate that this compound produces a significant diuretic and saluretic effect, comparable to that of Acetazolamide.
Interpretation and Lead Candidate Progression
The culmination of the initial screening cascade is the integrated analysis of both in vitro and in vivo data.
-
On-Target Activity Confirmed: The in vitro assay confirmed that this compound is a potent inhibitor of carbonic anhydrase, with a profile similar to Acetazolamide. This validates the initial design hypothesis.
-
In Vivo Efficacy Established: The Lipschitz test demonstrated that this enzymatic inhibition translates into a tangible and therapeutically relevant diuretic effect in a whole-animal model.
-
Initial Safety/Side Effect Profile: The measurement of potassium excretion is a critical early indicator of a potential side effect common to many diuretics (hypokalemia). In our hypothetical data, the Na⁺/K⁺ ratio for this compound is similar to Acetazolamide, suggesting a comparable profile in this regard.
Decision: Based on these results, this compound demonstrates a promising profile. It has confirmed on-target activity and demonstrates in vivo efficacy comparable to the reference compound. Therefore, this compound would be considered a viable lead candidate for progression into further preclinical development, including more detailed pharmacokinetic studies, dose-response relationships, and toxicology assessments.
Conclusion
The discovery and initial screening of this compound exemplify a rational, structured approach to drug development. Beginning with a validated target and a clear SAR-driven hypothesis, a multi-tiered screening cascade allows for the efficient evaluation of a new chemical entity. The use of a robust in vitro enzymatic assay confirms on-target potency, while a well-established in vivo model validates its physiological efficacy. This logical and evidence-based progression from molecular interaction to whole-organism response is the cornerstone of modern preclinical pharmacology, providing the critical data necessary to advance promising compounds toward clinical development.
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Butazolamide: A Technical Guide to its Potential as a Carbonic Anhydrase Inhibitor
Abstract
This technical guide provides a comprehensive framework for the investigation of Butazolamide, a novel synthetic compound, as a potential inhibitor of the carbonic anhydrase (CA) enzyme family. Carbonic anhydrases are ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1][2] Their dysregulation is implicated in a range of pathologies, making them a significant therapeutic target for diuretic, anti-glaucoma, and anti-epileptic agents.[3][4][5][6] This document outlines the theoretical basis for this compound's inhibitory action, provides detailed, field-proven methodologies for its synthesis and in-vitro evaluation, and establishes a framework for data interpretation. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
The carbonic anhydrase (CA) family consists of at least 16 known isoforms in mammals, each with a distinct tissue distribution and physiological role.[7] These zinc-containing enzymes are exceptionally efficient catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This simple reaction is fundamental to acid-base balance and fluid transport in tissues as diverse as the kidneys, eyes, and central nervous system.[3][5]
The therapeutic utility of inhibiting CA activity is well-established. For decades, sulfonamide-based inhibitors like acetazolamide and methazolamide have been employed clinically.[8][9] For example, in the ciliary processes of the eye, CA inhibition reduces the secretion of aqueous humor, thereby lowering the intraocular pressure characteristic of glaucoma.[4][9][10] In the proximal tubule of the kidney, it leads to decreased bicarbonate reabsorption, resulting in a diuretic effect.[5][6][11]
This guide focuses on "this compound," a hypothetical sulfonamide derivative designed to explore novel structure-activity relationships within the CA inhibitor class. Based on the established pharmacophore, this compound is conceptualized as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide. The substitution of the acetyl group in acetazolamide with a butyryl group may alter key physicochemical properties such as lipophilicity and solubility, potentially influencing isoform selectivity, tissue penetration, and pharmacokinetic profile. The subsequent sections provide the necessary technical detail to synthesize and rigorously evaluate this hypothesis.
Proposed Mechanism of Action
This compound, as a primary sulfonamide derivative, is expected to inhibit carbonic anhydrase via a well-understood mechanism. The unprotonated sulfonamide group (–SO₂NH⁻) acts as a high-affinity ligand for the zinc ion (Zn²⁺) located at the catalytic center of the enzyme. This interaction is critical for the enzyme's function, as the zinc-bound hydroxide ion is the key nucleophile in the CO₂ hydration reaction.
The proposed binding mechanism involves:
-
The sulfonamide group of this compound displaces the zinc-bound water molecule/hydroxide ion.
-
The nitrogen atom of the sulfonamide coordinates directly with the Zn²⁺ ion.
-
The sulfonamide group forms a tetrahedral adduct with the zinc ion, stabilized by hydrogen bonds with the side chain of a key active site residue, Threonine 199 (in human CA II).
-
This stable complex effectively blocks the binding and hydration of the CO₂ substrate, thereby inhibiting the enzyme's catalytic activity.[11]
Experimental Design & Protocols
Evaluating this compound requires a two-stage process: chemical synthesis followed by biological characterization.
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for creating N-acylsulfonamide derivatives.[12][13] The proposed route involves the acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide, the precursor derived from the hydrolysis of acetazolamide.
Protocol 1: Synthesis of this compound
-
Step 1: Hydrolysis of Acetazolamide (Intermediate I).
-
Reflux 3g of acetazolamide with 20mL of concentrated hydrochloric acid for 3 hours.[12]
-
Cool the reaction mixture and neutralize carefully with a saturated sodium hydroxide (NaOH) solution until pH 7 is reached.
-
Saturate the aqueous solution with sodium chloride (NaCl) to reduce the solubility of the product.
-
Extract the product, 5-amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I), three times with 50 mL of tetrahydrofuran (THF).
-
Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the solid intermediate.
-
-
Step 2: Acylation to form this compound.
-
Dissolve Intermediate I in a suitable aprotic solvent such as pyridine or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add butyryl chloride dropwise to the cooled solution with constant stirring. An equimolar amount relative to Intermediate I is recommended.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by pouring it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Step 3: Structural Confirmation.
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the addition of the butyryl group and the integrity of the sulfonamide pharmacophore.[14]
-
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The most common and high-throughput compatible method for assessing CA inhibition is a colorimetric assay that measures the enzyme's esterase activity.[1][15] This activity is known to correlate with the physiological CO₂ hydratase activity.[15] The assay relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1][16]
Protocol 2: Colorimetric Esterase Assay for CA Inhibition
-
Materials & Reagents:
-
Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Prepare a stock solution of p-NPA in acetonitrile.[15]
-
Prepare stock solutions of this compound and Acetazolamide in DMSO. Create serial dilutions to test a range of concentrations.
-
Prepare a working solution of CA enzyme in Assay Buffer immediately before use.
-
-
Plate Setup (perform all measurements in triplicate):
-
Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
After adding the buffer, DMSO/inhibitor, and enzyme solution, gently tap the plate to mix.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm, taking readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis and Interpretation
The primary output of the assay is the rate of p-nitrophenol formation, measured as the change in absorbance over time (V = ΔAbs/min).
-
Calculate Percent Inhibition: The inhibitory activity of this compound at each concentration is calculated relative to the uninhibited (Maximum Activity) control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of this compound and V_control is the rate with DMSO alone.
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound required to reduce enzyme activity by 50%. This value is a key measure of inhibitor potency.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
-
Data Presentation: The results should be summarized in a clear, tabular format for easy comparison with the positive control and for assessing selectivity across different CA isoforms.
| Compound | Target Isoform | IC₅₀ (µM) |
| This compound | hCA I | Experimental Value |
| hCA II | Experimental Value | |
| Acetazolamide | hCA I | Experimental Value |
| (Control) | hCA II | Experimental Value |
Table 1. Template for summarizing CA inhibition data.
An IC₅₀ value in the low micromolar to nanomolar range would indicate that this compound is a potent inhibitor of the tested carbonic anhydrase isoform.[13][18] Comparing the IC₅₀ values for different isoforms (e.g., the cytosolic hCA I and hCA II versus the tumor-associated hCA IX and hCA XII) will provide crucial information about its selectivity, which is a key factor in modern drug design to minimize off-target side effects.[7][19]
Conclusion
This guide provides the essential theoretical and practical framework for the initial assessment of this compound as a carbonic anhydrase inhibitor. By following the detailed protocols for synthesis and in vitro enzymatic analysis, researchers can generate the robust, reproducible data needed to determine its potency and potential isoform selectivity. A promising inhibitory profile would warrant further investigation, including more advanced kinetic studies (e.g., determining the inhibition constant, Kᵢ), evaluation against a broader panel of CA isoforms, and eventual progression to cell-based and in vivo models to establish its therapeutic potential.
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An In-Depth Technical Guide to the In Silico Elucidation of Butazolamide's Binding Affinity to Carbonic Anhydrase
Abstract
This technical guide provides a comprehensive, methodology-driven framework for determining the binding affinity of Butazolamide, a sulfonamide-based carbonic anhydrase inhibitor, using a multi-tiered in silico approach. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind progressing from rapid, static predictions to more rigorous, dynamic simulations. We detail a complete workflow, commencing with initial pose prediction via molecular docking, followed by structural refinement and stability assessment through all-atom molecular dynamics (MD) simulations. The process culminates in the quantitative estimation of binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) endpoint method. Each stage is presented with detailed, field-proven protocols, emphasizing self-validation and critical analysis of intermediate and final data. This guide is intended for drug development professionals, computational chemists, and researchers seeking to apply a robust computational pipeline to accurately model protein-ligand interactions.
Part 1: Foundational Strategy - Defining the Biological Question and Computational Approach
The Target System: this compound and Carbonic Anhydrase
This compound is a sulfonamide-containing compound belonging to the thiadiazole class.[1] Its therapeutic effect stems from its activity as a carbonic anhydrase (CA) inhibitor.[2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, where reducing CA activity in the ciliary body of the eye decreases aqueous humor production and lowers intraocular pressure.[4][5][6] Understanding the precise binding mechanism and affinity of inhibitors like this compound is paramount for designing next-generation therapeutics with improved potency and selectivity.
The Core Objective: Quantifying Binding Affinity
In drug discovery, the binding affinity—a measure of the strength of the interaction between a ligand (drug) and its protein target—is a critical determinant of a compound's efficacy.[7] This is quantified by the binding free energy (ΔG), which is related to the dissociation constant (Kd) or the inhibition constant (Ki). A more negative ΔG value signifies a stronger, more stable interaction. Computational methods that can accurately predict binding affinity are invaluable, as they enable the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[8][[“]]
The In Silico Paradigm: A Hierarchical Workflow for Accuracy and Efficiency
A single computational method rarely provides a complete picture of a complex biological interaction. Therefore, we employ a hierarchical or multi-scale strategy that balances computational cost with predictive accuracy. This workflow begins with a computationally inexpensive method to generate plausible binding hypotheses and progressively refines the most promising candidates using more physically realistic and computationally demanding techniques.
Caption: Hierarchical workflow for binding affinity prediction.
Part 2: The Static Approach - Initial Pose Prediction with Molecular Docking
Molecular docking serves as the initial "computational handshake," predicting the preferred orientation (the "pose") of a ligand within a protein's binding site.[10][11] It is a rapid method ideal for generating initial structural hypotheses.
Experimental Protocol: System Preparation
The fidelity of any docking experiment is critically dependent on the quality of the input structures.
A. Receptor Preparation:
-
Structure Retrieval: Obtain a high-resolution crystal structure of the target protein, Human Carbonic Anhydrase II, from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1V9E, which is complexed with a similar sulfonamide inhibitor.
-
Structure Cleaning: Using molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio, remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the original co-crystallized ligand.[12]
-
Protonation and Repair: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). Check for and repair any missing residues or atoms in the protein structure.
-
File Conversion: Save the cleaned, protonated receptor structure in the PDBQT file format required by AutoDock Vina.
B. Ligand Preparation:
-
Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID 519309).[1]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to ensure a low-energy starting conformation. This can be done using software like Avogadro or the Open Babel module in PyRx.[13]
-
File Conversion: Convert the minimized ligand structure to the PDBQT format, which assigns partial charges and defines rotatable bonds.
Execution and Analysis
-
Define the Search Space: Define a "grid box" that encompasses the entire active site of the carbonic anhydrase. The active site is readily identifiable by the catalytic zinc ion and surrounding histidine residues. The dimensions of this box should be large enough to allow the ligand to rotate and translate freely.[10]
-
Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different poses of this compound within the defined grid box and score them based on a scoring function that approximates binding free energy.[14]
-
Analyze Results: The output will be a series of binding poses ranked by their docking scores (in kcal/mol). The top-ranked pose represents the most probable binding mode. A visual inspection is crucial to ensure the pose is chemically sensible (e.g., the sulfonamide group coordinating with the active site zinc ion).
Part 3: The Dynamic Approach - Refining the Complex with Molecular Dynamics (MD)
While docking provides a valuable static snapshot, proteins are inherently flexible and exist in a dynamic aqueous environment. MD simulations provide this dynamic context, allowing us to assess the stability of the docked pose and refine the protein-ligand complex over time.[15][16]
Caption: Workflow for setting up an MD simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation Setup (GROMACS)
This protocol outlines the setup using the GROMACS simulation package, a widely-used and robust engine.[17]
-
System Building:
-
Merge the coordinate files of the prepared Carbonic Anhydrase II receptor and the top-ranked this compound pose from docking into a single complex PDB file.[15]
-
Generate the topology for the protein using a standard force field like CHARMM36.
-
Generate topology and parameter files for the this compound ligand. This is a critical step, often requiring a server like CGenFF or an equivalent tool to derive parameters compatible with the protein force field.[17]
-
-
Solvation and Ionization:
-
Define a periodic boundary box (e.g., a cubic box extending 1.0 nm from the protein surface).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is essential for accurate electrostatic calculations.[15]
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
Conduct a short NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature, typically using position restraints on the protein and ligand heavy atoms.
-
Follow with a longer NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the system's pressure and density.[18]
-
-
Production Simulation:
-
Run the final production MD simulation (e.g., for 100 nanoseconds) without position restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds) for subsequent analysis.
-
Analysis & Trustworthiness: Assessing Simulation Stability
Before calculating binding energy, it is imperative to confirm the simulation has reached a stable equilibrium. This is a self-validating check. Key metrics include:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand relative to their starting positions. A stable simulation is indicated by the RMSD values reaching a plateau.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and stable regions of the protein.
Part 4: The Quantitative Endpoint - Calculating Binding Free Energy
From the stable portion of the MD trajectory, we can calculate the binding free energy using an endpoint method like MM/GBSA.[19] These methods offer a balance between the accuracy of rigorous alchemical calculations and the speed of docking scores.[8][20]
The MM/GBSA Method: Principles
The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding.[19][21]
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
ΔE_MM: Includes changes in van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) energies.
-
ΔG_solv: Is composed of a polar component (ΔG_GB), calculated using the Generalized Born model, and a non-polar component (ΔG_SA), estimated from the solvent-accessible surface area.
-
-TΔS: The entropy term is computationally expensive and often omitted when ranking similar compounds, as the change in entropy is assumed to be comparable across the series. However, its exclusion is a known approximation.[21]
Experimental Protocol: MM/GBSA Calculation
The MMPBSA.py script in the AmberTools suite is a powerful tool for these calculations.[22]
-
Trajectory Preparation: From the 100 ns production trajectory, extract a series of snapshots (e.g., 500 frames) from the stable, equilibrated portion of the simulation.
-
Generate Topologies: Create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.
-
Run MMPBSA.py: Execute the script, providing the trajectory and the three topology files as input. The script will iterate through each snapshot, calculate the individual energy terms for the complex, receptor, and ligand, and compute the final ΔG_bind.[22]
Data Presentation and Interpretation
Summarize the results in a clear, structured table. This allows for easy decomposition of the forces driving the binding interaction.
| Energy Component | Average Value (kcal/mol) | Std. Deviation (kcal/mol) |
| ΔE_vdW (van der Waals) | -45.8 | 3.1 |
| ΔE_elec (Electrostatic) | -21.3 | 4.5 |
| ΔE_MM (Total MM) | -67.1 | 5.9 |
| ΔG_GB (Polar Solvation) | 41.5 | 5.2 |
| ΔG_SA (Non-polar Solvation) | -5.2 | 0.3 |
| ΔG_solv (Total Solvation) | 36.3 | 5.4 |
| ΔG_bind (MM/GBSA) | -30.8 | 6.8 |
Note: These are representative values for illustrative purposes.
Interpretation: In this example, the binding is strongly driven by favorable van der Waals and electrostatic interactions (ΔE_MM = -67.1 kcal/mol). The desolvation penalty (the energy required to remove water from the binding partners, ΔG_solv = 36.3 kcal/mol) opposes binding, but the net result is a favorable binding free energy of -30.8 kcal/mol.
Part 5: Ensuring Scientific Integrity - Validation and Best Practices
An in silico prediction is only as valuable as its validated accuracy.[23] Trustworthiness is built upon rigorous checks and an honest acknowledgment of limitations.[24]
-
Computational Validation: The robustness of the prediction should be tested. This can involve running multiple, independent MD simulations to check for convergence or using different force fields to assess parameter sensitivity.
-
Experimental Correlation: The ultimate validation is a comparison with experimental data. The calculated ΔG_bind should correlate with experimentally determined Ki or IC50 values for this compound and a series of related analogues. A strong correlation provides confidence that the model can be used predictively.[25]
-
Acknowledging Limitations: It is critical to recognize the inherent approximations in the methods used.[26] MM/GBSA, for example, treats the solvent as a continuum and often neglects conformational entropy. These factors can introduce errors, and their potential impact should always be considered when interpreting the results.
Conclusion
This guide has detailed a robust, multi-scale computational workflow to model and quantify the binding affinity of this compound to Carbonic Anhydrase II. By progressing from rapid docking to dynamic MD simulations and culminating in quantitative MM/GBSA calculations, we can build a detailed, physically-grounded understanding of the molecular interactions. This hierarchical approach, anchored by continuous validation and a critical awareness of its underlying assumptions, provides a powerful and reliable framework to guide rational drug design and accelerate the discovery of novel therapeutics.
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An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Carbonic Anhydrase Inhibitors: A Comparative Analysis of Methazolamide and Acetazolamide
A Note on "Butazolamide": The term "this compound" does not correspond to a recognized pharmaceutical agent in current literature or databases. It is presumed to be a typographical error. This guide will focus on two prominent, structurally related carbonic anhydrase inhibitors: Methazolamide and Acetazolamide , which are likely the intended subjects of interest.
Introduction
Methazolamide and Acetazolamide are sulfonamide derivatives that belong to the class of carbonic anhydrase inhibitors (CAIs).[1][2] They are clinically utilized for their effects on fluid secretion and ion transport, most notably in the management of glaucoma, by reducing elevated intraocular pressure (IOP).[3][4] While both drugs share a core mechanism of action, their distinct physicochemical properties lead to different pharmacokinetic and pharmacodynamic profiles, which in turn influence their clinical application and side-effect profiles.[5] This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as the mechanistic and clinical effects of Methazolamide and Acetazolamide, tailored for researchers, scientists, and drug development professionals.
Part 1: Pharmacokinetic Profiles
The journey of a drug through the body is defined by its pharmacokinetics. Understanding the ADME properties of Methazolamide and Acetazolamide is crucial for optimizing dosing regimens and predicting their therapeutic efficacy and potential for adverse effects.
Absorption
Both Methazolamide and Acetazolamide are well absorbed from the gastrointestinal tract following oral administration.[6][7] However, there are notable differences in their absorption rates.
-
Methazolamide: Is absorbed more slowly from the gastrointestinal tract compared to Acetazolamide.[6] Peak plasma concentrations are typically observed 1 to 2 hours after dosing.[8][9] A study on multiple-dose regimens showed a linear relationship between the administered dose and the resulting plasma levels.[9]
-
Acetazolamide: Is readily and well-absorbed orally.[10][11] The diuretic effect of Acetazolamide can begin within 30 minutes of administration, with peak plasma concentrations reached at approximately 2 hours.[11] Its oral bioavailability is nearly 100%.[7]
Distribution
The distribution of these drugs is heavily influenced by their affinity for the carbonic anhydrase enzyme.
-
Methazolamide: Due to its relatively good lipid solubility and low plasma protein binding (approximately 55%), Methazolamide diffuses more readily into tissues and fluids, including the cerebrospinal fluid and aqueous humor of the eye, compared to Acetazolamide.[5][8] It exhibits significant sequestration in red blood cells, with the red blood cell to plasma ratio varying with the dose.[8][9] The mean apparent volume of distribution ranges from 17 to 23 liters.[8][12]
-
Acetazolamide: Is widely distributed throughout the body, with high concentrations found in tissues rich in carbonic anhydrase, such as the kidneys and red blood cells.[7][10] It is highly protein-bound (90-98%).[13] The apparent oral volume of distribution has been estimated to be around 0.231 L/kg.[14]
Metabolism
The metabolic profiles of these two drugs are quite distinct.
-
Methazolamide: Is metabolized in the liver, though the metabolism is not yet well-characterized.[1][15]
-
Acetazolamide: Does not undergo metabolic alteration and is excreted unchanged.[10]
Excretion
The primary route of elimination for both drugs is renal.
-
Methazolamide: Is primarily excreted by the kidneys, with about 25% of the drug being excreted unchanged in the urine.[12][16] It has a mean steady-state plasma elimination half-life of approximately 14 hours.[8][12] The prolonged elimination is attributed to its extensive distribution into erythrocytes and tubular reabsorption in the kidney.[17]
-
Acetazolamide: Is eliminated primarily through the kidneys via tubular secretion.[10][18] Its plasma half-life is between 6 to 9 hours.[10] Because it is entirely excreted by the kidneys, dose adjustments are necessary for patients with renal impairment.[11][13]
Pharmacokinetic Data Summary
| Parameter | Methazolamide | Acetazolamide |
| Bioavailability | Well absorbed | ~100% (oral) |
| Tmax (Peak Plasma Time) | 1 - 2 hours[8][9] | ~2 hours[11] |
| Protein Binding | ~55%[8][12] | 90 - 98%[13] |
| Volume of Distribution (Vd) | 17 - 23 L[8][12] | ~0.23 L/kg[14] |
| Metabolism | Hepatic (not well-characterized)[15] | Does not undergo metabolism[10] |
| Route of Excretion | Renal (~25% unchanged)[12] | Renal (100% unchanged)[13] |
| Elimination Half-life (t1/2) | ~14 hours[8][12] | 6 - 9 hours[10] |
Part 2: Pharmacodynamic Profiles
Pharmacodynamics describes the biochemical and physiological effects of drugs on the body. For Methazolamide and Acetazolamide, this is centered on the inhibition of carbonic anhydrase.
Mechanism of Action
Both drugs are potent, non-competitive, and reversible inhibitors of the enzyme carbonic anhydrase (CA).[19][20] This enzyme is ubiquitous in the body and catalyzes the rapid interconversion of carbon dioxide and water to carbonic acid, which then dissociates into protons and bicarbonate ions.[21]
By inhibiting carbonic anhydrase, particularly in the ciliary processes of the eye, these drugs reduce the formation of bicarbonate ions.[22] This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[3][21] In the proximal tubules of the kidneys, CA inhibition leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis and alkalinization of the urine.[21][23]
Mechanism of Action of Carbonic Anhydrase Inhibitors in the Eye.
Therapeutic Effects
The primary therapeutic effect of both drugs is the reduction of intraocular pressure, making them valuable in the treatment of various forms of glaucoma, including open-angle and secondary glaucoma, as well as for short-term use in acute angle-closure glaucoma before surgery.[3][12]
-
Methazolamide: The onset of IOP reduction generally occurs within 2 to 4 hours, with a peak effect in 6 to 8 hours, and a total duration of 10 to 18 hours.[9]
-
Acetazolamide: Is also used for other conditions such as altitude sickness, certain types of epilepsy, and edema related to congestive heart failure.[2]
Adverse Effects and Drug Interactions
As sulfonamide derivatives, both drugs share a similar spectrum of potential adverse effects.
-
Common Adverse Effects: Paresthesias (tingling in extremities), fatigue, drowsiness, loss of appetite, taste alteration, and gastrointestinal disturbances are common.[8][24][25] Metabolic acidosis and electrolyte imbalances (e.g., hypokalemia) can also occur.[25][26]
-
Serious Adverse Effects: Although rare, serious reactions common to sulfonamides can occur, including Stevens-Johnson syndrome, toxic epidermal necrolysis, agranulocytosis, and aplastic anemia.[26] Kidney stone formation is also a risk.[11][26]
-
Drug Interactions: Caution is advised when co-administered with high-dose aspirin, as this can lead to severe metabolic acidosis and CNS toxicity.[8][27] Interactions with other diuretics, steroids, and certain anticonvulsants have also been reported.[8][28][29]
Pharmacodynamic Data Summary
| Parameter | Methazolamide / Acetazolamide |
| Primary Target | Carbonic Anhydrase (CA-II, CA-IV, etc.)[4][22] |
| Mechanism | Non-competitive, reversible inhibition of CA[19][20] |
| Primary Effect | Decreased aqueous humor secretion; Diuresis[3][21] |
| Therapeutic Use | Glaucoma, Ocular Hypertension[3][12] |
| Common Adverse Effects | Paresthesia, fatigue, GI upset, metabolic acidosis[8][24][25] |
| Key Drug Interactions | High-dose aspirin, other diuretics, steroids[8][27][28] |
Part 3: Experimental Protocols
To ensure scientific integrity, the pharmacokinetic and pharmacodynamic parameters of drugs like Methazolamide and Acetazolamide must be determined through rigorously designed and validated experimental protocols.
Protocol 1: Clinical Pharmacokinetic Study
Objective: To determine the single-dose pharmacokinetic profile of an oral carbonic anhydrase inhibitor (e.g., Methazolamide) in healthy volunteers.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers (n=12-24) after obtaining informed consent. Subjects should undergo a full medical screening to ensure no underlying renal, hepatic, or cardiovascular conditions.
-
Study Design: A single-center, open-label, single-dose study.
-
Dosing: Following an overnight fast, each subject receives a single oral dose of the investigational drug (e.g., 50 mg Methazolamide tablet).
-
Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Sample Processing: Plasma is immediately separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vz/F.
Workflow for a Clinical Pharmacokinetic Study.
Protocol 2: Pharmacodynamic Assessment in Glaucoma Patients
Objective: To assess the intraocular pressure-lowering effect of an oral carbonic anhydrase inhibitor over a specified time period in patients with primary open-angle glaucoma.
Methodology:
-
Patient Recruitment: Recruit patients (n=20-30) with diagnosed primary open-angle glaucoma or ocular hypertension and an IOP above a specified baseline (e.g., >21 mmHg). Obtain informed consent.
-
Washout Period: Patients undergo a washout period of any current anti-glaucoma medications.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is often the gold standard. However, a simpler single-arm, open-label design can also provide initial efficacy data.
-
Treatment: Patients are administered a standardized dose of the drug (e.g., Acetazolamide 250 mg) at the start of the study period.
-
IOP Measurement: Intraocular pressure is measured using a calibrated Goldmann applanation tonometer at baseline (pre-dose) and at 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Data Analysis: The primary endpoint is the mean change in IOP from baseline at each time point. Statistical analysis (e.g., paired t-test or repeated measures ANOVA) is used to determine the significance of the IOP reduction.
-
Safety Monitoring: Patients are monitored for adverse events throughout the study.
Workflow for a Pharmacodynamic Assessment in Glaucoma.
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The Structure-Activity Relationship of Butazolamide: A Technical Guide for Drug Development Professionals
Abstract
Butazolamide, a sulfonamide-based carbonic anhydrase inhibitor, represents a critical pharmacophore in the design of therapeutic agents for a range of disorders, including glaucoma, epilepsy, and altitude sickness.[1] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of this compound and its analogs. By dissecting the molecular architecture of this class of compounds, we aim to provide researchers, medicinal chemists, and drug development professionals with a robust framework for the rational design of next-generation carbonic anhydrase inhibitors with enhanced therapeutic profiles. This guide will delve into the core pharmacophore, the influence of key structural modifications, detailed experimental protocols for synthesis and evaluation, and future perspectives in the field.
Introduction: The Enduring Importance of the Sulfonamide Pharmacophore
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most notably for its role in the inhibition of carbonic anhydrase (CA) enzymes.[2] These zinc-containing metalloenzymes are ubiquitous in the human body and play a pivotal role in a myriad of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of CA activity is implicated in the pathophysiology of numerous diseases, making them a prime target for therapeutic intervention.
This compound, chemically known as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide, is a derivative of the archetypal CA inhibitor, acetazolamide.[1] Its structure is characterized by a central 1,3,4-thiadiazole ring, an unsubstituted sulfonamide group, and a butanoyl-amide side chain. It is the interplay of these structural features that dictates the compound's affinity for the active site of carbonic anhydrase and its overall pharmacological profile. Understanding the nuanced structure-activity relationships of this compound is paramount for the design of new chemical entities with improved potency, isoform selectivity, and pharmacokinetic properties.
The this compound Core: Deconstructing the Pharmacophore
The inhibitory activity of this compound and its congeners is fundamentally linked to the interaction of its core structural elements with the active site of the carbonic anhydrase enzyme. The key pharmacophoric features are the 1,3,4-thiadiazole ring and the unsubstituted sulfonamide group.
The sulfonamide moiety is the primary zinc-binding group. In its deprotonated state (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion at the catalytic core of the enzyme, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle. This interaction is the cornerstone of carbonic anhydrase inhibition by this class of compounds.
The 1,3,4-thiadiazole ring serves as a scaffold, correctly positioning the sulfonamide group for optimal interaction with the zinc ion. Furthermore, the nitrogen and sulfur atoms of the heterocyclic ring can engage in hydrogen bonding and other non-covalent interactions with amino acid residues within the active site, further enhancing binding affinity.
Structure-Activity Relationship (SAR) of the N-Acyl Side Chain
The N-acyl side chain of this compound, the butanoyl group, provides a critical handle for modulating the compound's physicochemical and pharmacological properties. While extensive SAR studies specifically on this compound are limited, a wealth of data from acetazolamide analogs allows for the extrapolation of key principles.
Influence of Alkyl Chain Length and Branching
Studies on a series of N-acyl analogs of 5-amino-1,3,4-thiadiazole-2-sulfonamide have demonstrated that the nature of the alkyl chain significantly impacts inhibitory potency.
-
Chain Length: A general trend observed is that increasing the length of the linear alkyl chain from acetyl (as in acetazolamide) to butanoyl (as in this compound) can lead to enhanced inhibitory activity against certain CA isoforms. This is likely due to more extensive hydrophobic interactions with nonpolar residues in the active site.
-
Branching: The introduction of branching in the alkyl chain can have varied effects. In some cases, branched chains may lead to a decrease in activity due to steric hindrance, preventing optimal positioning within the active site. However, in other instances, branching can enhance activity by providing a better fit into specific hydrophobic pockets. For example, a study on acetazolamide-based inhibitors targeting Neisseria gonorrhoeae carbonic anhydrase found that linear alkyl chains were generally preferred over branched counterparts for antimicrobial activity, though branched alkanes sometimes showed better enzyme inhibition.[1]
Introduction of Cyclic and Aromatic Moieties
Replacing the linear alkyl chain with cyclic or aromatic groups can profoundly influence activity and selectivity.
-
Cyclic Alkanes: The incorporation of cyclopropyl or cyclohexyl groups has been shown to yield potent inhibitors.[1] The rigid nature of these rings can lock the molecule into a favorable conformation for binding.
-
Aromatic Rings: The introduction of a phenyl ring or other aromatic systems can lead to potent inhibitors through π-π stacking interactions with aromatic amino acid residues in the active site.
The following table summarizes the inhibitory activity (Ki) of a series of acetazolamide analogs against human carbonic anhydrase II (hCA II), illustrating the impact of modifying the acyl side chain.
| Compound | R Group | Ki (nM) against hCA II |
| Acetazolamide | -CH₃ | 12 |
| Propionyl analog | -CH₂CH₃ | 9.8 |
| This compound (analog) | -CH₂CH₂CH₃ | 8.5 |
| Isobutyryl analog | -CH(CH₃)₂ | 15.2 |
| Pivaloyl analog | -C(CH₃)₃ | 25.6 |
Data extrapolated from related studies for illustrative purposes.
Experimental Protocols
General Synthesis of this compound Analogs (N-Acylsulfonamides)
The synthesis of this compound and its analogs typically involves the N-acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide. The low nucleophilicity of the sulfonamide nitrogen presents a common challenge. The following protocol outlines a general and effective method.
Causality of Experimental Choices:
-
Base: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the sulfonamide, forming the more nucleophilic sulfonamidate anion, which readily attacks the acylating agent.
-
Acylating Agent: Acyl chlorides or anhydrides are employed as they are highly reactive electrophiles, ensuring efficient acylation.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent quenching of the base and the reactive intermediates.
Step-by-Step Methodology:
-
To a solution of 5-amino-1,3,4-thiadiazole-2-sulfonamide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the desired acyl chloride (e.g., butanoyl chloride for this compound synthesis) (1.05 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1N HCl to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylsulfonamide.
Self-Validation: The purity and identity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potency of this compound analogs is typically determined using a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (e.g., 1 mg/mL) in cold assay buffer. Dilute to the working concentration (e.g., 10-60 units/mL) immediately before use.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of assay buffer to each well.
-
Add 2 µL of the inhibitor solution (or DMSO for the control).
-
Add 20 µL of the CA enzyme solution.
-
Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Self-Validation: The inclusion of a known inhibitor like acetazolamide as a positive control validates the assay's performance. All measurements should be performed in triplicate to ensure reproducibility.
Diagram: Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Future Directions and Conclusion
The exploration of this compound's structure-activity relationships continues to be a fertile ground for the discovery of novel therapeutics. Future research should focus on several key areas:
-
Isoform Selectivity: With over 15 human CA isoforms identified, the development of isoform-selective inhibitors is a major goal to minimize off-target effects. SAR studies should be expanded to include a broader panel of CA isoforms.
-
Pharmacokinetic Optimization: Modifications to the this compound scaffold can be made to improve pharmacokinetic properties such as oral bioavailability, metabolic stability, and tissue distribution. For instance, the physicochemical properties of methazolamide, a related compound, allow for better diffusion into tissues compared to acetazolamide.[3]
-
Novel Therapeutic Applications: The role of carbonic anhydrases in a growing number of pathologies, including cancer and infectious diseases, opens up new avenues for the application of this compound-based inhibitors.[1][2]
References
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Hewitt, C. S., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969–1984. [Link]
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O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(48), 30438-30453. [Link]
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An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Butazolamide, a Novel Carbonic Anhydrase Inhibitor
Abstract
The discovery of novel therapeutic agents requires a rigorous and logically staged evaluation process. This guide provides a comprehensive framework for the initial in vitro characterization of Butazolamide, a putative novel carbonic anhydrase (CA) inhibitor. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it elucidates the scientific rationale behind the experimental cascade, emphasizing the integration of data to build a robust preliminary profile of the compound. We will journey through primary target engagement, cellular viability and toxicity, and foundational metabolic stability assessments. Each stage is designed as a self-validating system with embedded controls, ensuring the generation of trustworthy and decision-enabling data for drug development professionals.
Introduction: The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is pivotal in a vast array of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and bone resorption.[1][2] The involvement of specific CA isozymes in the pathophysiology of diseases such as glaucoma, epilepsy, altitude sickness, and various cancers has established them as high-value therapeutic targets.[3][4][5]
This compound, by its nomenclature, is hypothesized to be a sulfonamide-based inhibitor, a class of molecules known for its high affinity to the zinc ion within the CA active site.[6] The early-stage in vitro evaluation of such a molecule is a critical phase in drug discovery.[7][8] It aims to answer three fundamental questions:
-
Potency & Specificity: Does this compound effectively inhibit the target enzyme?
-
Cellular Effects: Does the biochemical activity translate to a cellular context, and what is the associated toxicity?
-
Drug-like Properties: Does this compound possess basic metabolic characteristics suitable for further development?
This guide details a validated workflow to address these questions systematically.
Phase 1: Primary Target Engagement and Potency Determination
The foundational step is to confirm and quantify the direct interaction between this compound and its intended target, carbonic anhydrase. A biochemical enzyme inhibition assay is the most direct method for this purpose.[9] We will employ a high-throughput compatible colorimetric assay based on the esterase activity of CA.[3]
Principle of the CA Esterase Activity Assay
Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically by the increase in absorbance at ~400 nm, is directly proportional to CA activity. A potent inhibitor like this compound will decrease this reaction rate in a dose-dependent manner, allowing for the calculation of its inhibitory potency (IC50).[3]
Diagram: Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for determining this compound IC50 via a colorimetric CA inhibition assay.
Experimental Protocol: CA Inhibition Assay
Materials:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader with kinetic measurement capability at 400-405 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Reagent Working Solutions:
-
CA Working Solution: Dilute CA stock solution in cold Assay Buffer to a final concentration that yields a robust linear rate (e.g., 0.1 mg/mL). Prepare fresh.
-
Substrate Solution: Dilute p-NPA stock in acetonitrile or DMSO to a working concentration (e.g., 10 mM).
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add 158 µL of Assay Buffer, 2 µL of this compound dilution, and 20 µL of CA Working Solution.
-
Positive Control Wells: Add 158 µL of Assay Buffer, 2 µL of Acetazolamide dilution, and 20 µL of CA Working Solution.
-
Maximum Activity Control (100% Activity): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of CA Working Solution.
-
Blank (No Enzyme): Add 178 µL of Assay Buffer and 2 µL of DMSO.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max - V_blank))
-
Plot % Inhibition against the logarithm of this compound concentration and fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Phase 2: Cellular Viability and Cytotoxicity Profiling
Identifying potent enzyme inhibitors is only the first step; a promising therapeutic candidate must be effective in a cellular environment and exhibit minimal toxicity to healthy cells.[10][11] This phase assesses the general cytotoxicity of this compound to establish a therapeutic window.
Rationale for Cytotoxicity Screening
Early assessment of cytotoxicity is crucial for de-risking compounds and saving resources.[12][13] It helps to identify compounds that are non-specifically toxic versus those that act on the intended target. We will utilize a standard metabolic assay (MTT) which measures the mitochondrial reductase activity, an indicator of overall cell health and viability.[12]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 for non-specific toxicity, or a relevant cancer cell line if applicable)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
This compound and a positive control (e.g., Doxorubicin)
-
Sterile, clear, flat-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = 100 * (Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)
-
Plot % Viability against the logarithm of this compound concentration and fit to a non-linear regression model to determine the CC50 (50% cytotoxic concentration).
-
Data Interpretation: The Selectivity Index
The data from Phase 1 and 2 are integrated to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.
Selectivity Index (SI) = CC50 / IC50
A higher SI value is desirable, indicating that the compound is toxic to cells only at concentrations significantly higher than those required to inhibit the target enzyme. A low SI (e.g., <10) may suggest that the observed cellular effect is due to general toxicity rather than target-specific inhibition.
Phase 3: Foundational ADME - In Vitro Metabolic Stability
A drug's efficacy is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. A compound that is rapidly metabolized by the liver will have a short half-life in vivo, potentially limiting its therapeutic utility.[14] The in vitro microsomal stability assay is a standard, high-throughput screen to predict the rate of metabolism.[15][16]
Principle of the Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[15] By incubating this compound with liver microsomes and an essential cofactor (NADPH), we can simulate Phase I metabolism. The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to calculate its metabolic half-life and intrinsic clearance.[17]
Diagram: Metabolic Stability Assessment Workflow
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A Technical Guide to the Toxicological Screening of Novel Butazolamide Compounds
Abstract
This guide provides a comprehensive framework for the toxicological screening of novel butazolamide compounds, a class of molecules structurally related to sulfonamide-based carbonic anhydrase inhibitors. Recognizing the unique toxicological challenges associated with sulfonamides—including hypersensitivity reactions, potential for cardiotoxicity, and off-target effects—this document outlines a tiered, mechanism-driven strategy. The approach progresses from early-stage in silico and in vitro assessments to definitive in vivo studies, aligning with international regulatory guidelines. The core philosophy is a "fail early, fail fast" paradigm, designed to identify liabilities efficiently, thereby conserving resources and minimizing late-stage attrition. This paper details the scientific rationale behind assay selection, provides step-by-step protocols for key experiments, and offers a logical framework for data interpretation and integrated risk assessment for drug development professionals.
Introduction: The this compound Class and Anticipated Toxicological Profile
This compound and its analogs belong to the sulfonamide family, a chemical class renowned for its diverse pharmacological activities, including diuretic, anti-glaucoma, and antimicrobial effects.[1][2] This activity is often mediated through the inhibition of carbonic anhydrase enzymes. However, the sulfonamide moiety is also a well-known structural alert for several toxicities.
The primary toxicological hypotheses for a novel this compound compound are therefore predicated on its chemical class:
-
Hypersensitivity Reactions: The arylamine group present in many sulfonamides is a key determinant in allergic responses, which can manifest as rashes or severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome.[1][3]
-
Cardiotoxicity: A known liability for some drug classes is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to delayed ventricular repolarization (QT interval prolongation) and potentially fatal arrhythmias.[4] This must be a key checkpoint.
-
Off-Target Pharmacology: Inhibition of carbonic anhydrase isoforms in unintended tissues (e.g., kidneys, red blood cells) can lead to metabolic acidosis or other physiological disturbances.[5]
-
Genotoxicity: The potential for a compound to damage genetic material is a critical safety endpoint that must be thoroughly investigated.[6][7]
This guide is structured to systematically address these and other potential liabilities in a logical, tiered progression, consistent with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9]
A Tiered Approach to Toxicological Screening
A modern toxicology program emphasizes a tiered strategy that uses simpler, high-throughput methods early in development to de-risk candidates before committing to resource-intensive animal studies.[10][11] This aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.
Tier 1: Foundational In Vitro Safety Screening
The goal of Tier 1 is to rapidly identify compounds with major liabilities using established, high-throughput in vitro methods.[12][13]
General Cytotoxicity Assessment
Causality: Before assessing specific mechanisms of toxicity, it is crucial to determine the concentration at which the compound causes general cell death. This provides context for all subsequent in vitro assays, ensuring that observed effects are not simply a consequence of non-specific cytotoxicity. The choice of cell lines should cover key organ systems, such as the liver (HepG2) and kidney (HEK293), which are common sites of drug-induced toxicity.
Recommended Assays: The MTT and Neutral Red Uptake (NRU) assays are industry-standard colorimetric methods.[14][15] The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability, while the NRU assay assesses lysosomal membrane integrity.[15][16] Running them in parallel provides a more robust picture of a compound's cytotoxic potential.
| Assay | Principle | Endpoint | Typical Interpretation |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[14] | IC50 (µM) | Concentration causing 50% reduction in cell viability. |
| Neutral Red Uptake | Uptake of supravital dye into lysosomes of viable cells.[15] | IC50 (µM) | Concentration causing 50% reduction in dye uptake. |
| LDH Release | Measurement of lactate dehydrogenase released from damaged cells with compromised membranes.[16][17] | % Cytotoxicity | Direct measure of membrane disruption. |
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a cornerstone of genotoxicity testing, mandated by regulatory agencies worldwide under guidelines like ICH S2(R1).[6][7][18] It is designed to detect compounds that can induce gene mutations (point mutations and frameshifts) in bacteria. A positive result is a significant red flag for carcinogenic potential. The assay uses multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Protocol: Ames Test (OECD 471)
-
Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is critical because many compounds only become genotoxic after being metabolized.
-
Dose Selection: Use a minimum of five different analyzable concentrations of the this compound compound, with the highest concentration typically being 5000 µ g/plate or the limit of solubility.
-
Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the vehicle control.
Cardiotoxicity: hERG Potassium Channel Blockade
Causality: The hERG (KCNH2) gene encodes the pore-forming subunit of a potassium ion channel (IKr) critical for cardiac repolarization.[4] Blockade of this channel by a drug can delay repolarization, prolonging the QT interval on an electrocardiogram and increasing the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP). This is a major cause of drug withdrawal from the market, making early hERG screening essential, as outlined in the ICH S7B guidance.[4][19][20]
Recommended Assay: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay using a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[4]
Data Interpretation: The primary endpoint is the IC50 value, the concentration of this compound that causes 50% inhibition of the hERG current. A therapeutic index is calculated by comparing the IC50 to the anticipated maximum free plasma concentration (Cmax) in humans. A margin of >30-fold is generally considered to indicate a low risk of clinical QT prolongation.
Tier 2: Definitive In Vitro Mechanistic Studies
If a compound passes Tier 1, more complex in vitro assays are used to investigate specific liabilities and mechanisms.
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
Causality: While the Ames test detects gene mutations, it does not detect agents that cause chromosomal damage (clastogens) or interfere with cell division (aneugens). The in vitro micronucleus test (OECD 487) addresses this gap. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is a clear indicator of genotoxic events.
Protocol: This assay is typically performed in human peripheral blood lymphocytes or a mammalian cell line like CHO or TK6. Cells are exposed to this compound with and without S9 metabolic activation. A cytokinesis blocker (cytochalasin B) is added to identify cells that have completed one division, ensuring only these are scored for micronuclei. A positive result strengthens the evidence for genotoxic potential and would typically trigger in vivo follow-up studies.
Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition
Causality: Most drugs are metabolized by the cytochrome P450 enzyme system in the liver. If this compound inhibits a key CYP isoform (e.g., CYP3A4, 2D6, 2C9), it could dangerously elevate the plasma levels of co-administered drugs that are substrates for that enzyme. Early assessment of this potential is a regulatory expectation.
Recommended Assay: Fluorometric or LC-MS/MS-based assays using human liver microsomes and isoform-specific probe substrates are standard. The assay determines the IC50 of this compound for each major CYP enzyme. These values are then used to predict the risk of clinical drug-drug interactions.
Tier 3: In Vivo Safety Assessment
Promising candidates with a clean in vitro profile advance to in vivo studies, which are essential to understand the compound's effects in a whole biological system.[21] These studies must be conducted in compliance with Good Laboratory Practices (GLP).
Acute and Repeated-Dose Toxicity Studies
Causality: These studies are designed to identify target organs of toxicity, determine the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[21] The NOAEL is the highest dose at which no treatment-related adverse findings are observed and is a critical parameter for calculating the safe starting dose in human clinical trials.[8]
Study Design:
-
Species Selection: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as recommended by ICH M3(R2) guidance.[8][9]
-
Dose-Range Finding (DRF) Study: A short-duration (e.g., 7-14 days) study to determine a range of doses for the main study, identifying the maximum tolerated dose (MTD).
-
Main Study: The duration depends on the intended duration of clinical use.[8] For a drug intended for chronic use, studies of 3 to 9 months may be required.[8][22]
-
Endpoints: Comprehensive evaluation includes clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), urinalysis, organ weights, and full histopathological examination of all major tissues.
| Study Type | Primary Goal | Species | Typical Duration | Key Output |
| Acute Toxicity (DRF) | Determine Maximum Tolerated Dose (MTD).[23] | Rodent | 7-14 days | Dose selection for pivotal studies. |
| Pivotal Repeated-Dose | Identify target organs, characterize toxicity, establish NOAEL.[8] | Rodent & Non-rodent | 28 days to 9 months | NOAEL, comprehensive safety profile. |
Safety Pharmacology Core Battery
Causality: As per ICH S7A/S7B guidance, a core battery of safety pharmacology studies is required to investigate the effects of this compound on vital organ systems.[4][19] These studies are crucial for identifying potential adverse effects that could have immediate, life-threatening implications for clinical trial participants.
-
Cardiovascular System: In-depth assessment in a conscious, telemetered non-rodent model (e.g., Beagle dog) to evaluate effects on blood pressure, heart rate, and detailed electrocardiogram (ECG) parameters, including the QT interval.
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and autonomic function.
-
Respiratory System: Evaluation of respiratory rate and function, often using whole-body plethysmography in rodents.
Integrated Risk Assessment and Conclusion
The toxicological screening of a novel this compound compound is not a simple checklist of assays. It is an integrated process of hypothesis testing. Data from each tier informs the next, building a comprehensive safety profile. A negative Ames test, a hERG IC50 >100 µM, and a NOAEL in a 28-day dog study providing a >50-fold exposure margin over the predicted human therapeutic exposure would constitute a strong safety package for proceeding to first-in-human trials.[24] Conversely, a positive Ames result coupled with positive findings in the in vivo micronucleus assay would represent a significant barrier to development.
This guide provides a robust, scientifically grounded, and regulatory-compliant framework for making these critical go/no-go decisions. By understanding the "why" behind each assay and logically integrating the results, drug development professionals can effectively navigate the complex path of preclinical safety assessment and identify novel this compound compounds with the highest probability of success.
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M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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An In-Depth Technical Guide to the Effects of Phenylbutazone on Cellular Signaling Pathways
Introduction
Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID) with a long history in both human and veterinary medicine.[1][2] While its use in humans has been significantly curtailed due to safety concerns, it remains a cornerstone for managing inflammatory conditions in equine practice.[2] This guide provides a detailed examination of the molecular mechanisms through which Phenylbutazone exerts its therapeutic effects, focusing on its interaction with and modulation of key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical, field-proven experimental insights to offer a comprehensive understanding of Phenylbutazone's pharmacological action.
Part 1: The Core Mechanism of Action: Non-Selective Cyclooxygenase Inhibition
The primary and most well-characterized mechanism of Phenylbutazone is its inhibition of the cyclooxygenase (COX) enzymes.[2] These enzymes, also known as prostaglandin-H synthases, are critical for the conversion of arachidonic acid into pro-inflammatory prostanoids.[3][4] Phenylbutazone acts as a non-selective inhibitor, targeting both the constitutive COX-1 isoform and the inducible COX-2 isoform.[2]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly upregulated in response to inflammatory stimuli, such as cytokines and endotoxins. Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[2]
By binding to and inactivating both COX-1 and COX-2, Phenylbutazone effectively blocks the synthesis of prostaglandins, which is the foundational step in its anti-inflammatory, analgesic, and antipyretic activities.[5] The non-selective nature of this inhibition is also responsible for the drug's characteristic side effect profile, particularly the risk of gastrointestinal ulceration due to the suppression of protective prostaglandins produced by COX-1.[2]
Part 2: Downstream Consequences on Prostanoid-Mediated Signaling
The inhibition of COX enzymes by Phenylbutazone leads to a significant reduction in the production of various prostanoids. This has profound downstream effects on cellular signaling in numerous cell types, including immune cells, endothelial cells, and neurons. The table below summarizes the key prostaglandins affected and their roles in inflammatory signaling.
| Prostanoid | Primary Synthesizing Enzyme(s) | Key Signaling Roles in Inflammation | Effect of Phenylbutazone |
| Prostaglandin E2 (PGE2) | COX-1 & COX-2 | Vasodilation, increased vascular permeability, fever, pain sensitization | Significantly Reduced |
| Prostacyclin (PGI2) | COX-2 | Vasodilation, inhibition of platelet aggregation, pain sensitization | Significantly Reduced |
| Thromboxane A2 (TXA2) | COX-1 | Vasoconstriction, platelet aggregation | Significantly Reduced |
By suppressing the synthesis of these lipid mediators, Phenylbutazone effectively dampens the inflammatory cascade. For example, reduced PGE2 levels lead to decreased activation of its G-protein coupled receptors on neurons, resulting in an analgesic effect. Similarly, the reduction of PGE2 and PGI2 at the site of inflammation leads to decreased vasodilation and edema.[3]
Part 3: Potential Impact on Broader Inflammatory Signaling Networks
While direct COX inhibition is the primary mechanism, the profound reduction in prostaglandins can have secondary, indirect effects on other major inflammatory signaling pathways. The interplay between prostanoids and other signaling cascades is an area of active research. Some NSAIDs have been shown to influence pathways such as NF-κB and MAPKs, though these effects can be either COX-dependent or -independent.[6][7]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor is a master regulator of the inflammatory response. Some studies suggest that certain NSAIDs can inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes, including COX-2 itself.[6] This could represent a secondary feedback mechanism for Phenylbutazone's anti-inflammatory action.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family (including ERK, JNK, and p38) is involved in transducing extracellular signals into cellular responses, including inflammation. NSAID treatment has been shown to inhibit the phosphorylation and activation of these kinases in certain contexts.[6]
Part 4: Key Experimental Protocols for Elucidating Signaling Effects
To rigorously assess the impact of Phenylbutazone on cellular signaling, a series of validated in vitro and cell-based assays are essential. The following protocols provide a self-validating system to confirm the drug's mechanism and downstream effects.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Phenylbutazone for both COX isoforms.
-
Methodology:
-
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe.
-
Procedure: a. Prepare a series of dilutions of Phenylbutazone. b. In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well. c. Add the Phenylbutazone dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding. d. Initiate the reaction by adding arachidonic acid. e. After a set reaction time, measure the product formation using a plate reader.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of Phenylbutazone. Use a non-linear regression model to calculate the IC50 value.
-
-
Causality & Validation: This assay directly measures the interaction between the drug and its target enzymes, providing a quantitative measure of potency and selectivity. Comparing the IC50 values for COX-1 and COX-2 confirms its non-selective profile.
Protocol 2: Cellular Prostaglandin E2 (PGE2) Quantification
-
Objective: To measure the effect of Phenylbutazone on the production of a key inflammatory prostaglandin in a cellular context.
-
Methodology:
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages or primary synoviocytes.
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of Phenylbutazone for 1-2 hours. c. Stimulate inflammation by adding an agonist like lipopolysaccharide (LPS). d. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. e. Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the PGE2 levels in Phenylbutazone-treated cells to the LPS-stimulated control.
-
-
Causality & Validation: This functional assay validates the findings from the in vitro COX assay by demonstrating that enzyme inhibition translates to a reduction in the downstream product in a biological system.
Protocol 3: Western Blot Analysis for MAPK and NF-κB Pathways
-
Objective: To investigate the indirect effects of Phenylbutazone on key inflammatory signaling proteins.
-
Methodology:
-
Cell Culture & Treatment: Follow the same procedure as in Protocol 2 (steps a-c), but use a shorter stimulation time (e.g., 15-60 minutes) appropriate for observing protein phosphorylation.
-
Procedure: a. After treatment, wash the cells with cold PBS and lyse them to extract total protein. b. Determine protein concentration using a BCA or Bradford assay. c. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-p38 MAPK) and total protein as a loading control. f. Incubate with a secondary antibody conjugated to HRP. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
-
Causality & Validation: This protocol allows for the investigation of effects on broader signaling cascades. By correlating these results with the PGE2 data, one can begin to dissect whether the observed effects are dependent on or independent of COX inhibition.
Conclusion and Future Directions
Phenylbutazone exerts its powerful anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2, leading to a profound reduction in pro-inflammatory prostanoid synthesis. This core mechanism directly impacts prostaglandin-mediated signaling, resulting in analgesia and reduced inflammation. Furthermore, the modulation of the arachidonic acid cascade may have indirect consequences on other major inflammatory pathways, such as NF-κB and MAPK.
Future research should aim to further delineate these potential COX-independent effects and explore the signaling consequences of Phenylbutazone in specific disease contexts, particularly in equine osteoarthritis. Advanced techniques, such as transcriptomics and proteomics, could provide a more global view of the cellular signaling networks modulated by this established therapeutic agent.
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Methodological & Application
High-Throughput Screening Assays for the Identification of Novel Butazolamide Analogs as Carbonic Anhydrase Inhibitors
An Application Guide for Drug Discovery Professionals
Introduction
Butazolamide, a sulfonamide-containing compound belonging to the 1,3,4-thiadiazole class, is recognized as an inhibitor of carbonic anhydrase (CA).[1] Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[2][3] These enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[2][4]
The involvement of specific CA isoforms in the pathophysiology of a wide range of diseases has established them as critical therapeutic targets.[3] For instance:
-
Glaucoma: Inhibition of CA isoforms II, IV, and XII in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[3][5][6]
-
Cancer: The tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors.[2][5] They contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[7][8] Their inhibition is a key strategy in modern oncology research.
The development of analogs of known inhibitors like this compound is a cornerstone of medicinal chemistry. The goal is to discover novel chemical entities with improved potency, enhanced isoform selectivity, and optimized pharmacokinetic profiles. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS campaigns to identify and characterize novel this compound analogs targeting therapeutically relevant human carbonic anhydrase (hCA) isoforms.
The Scientific Foundation: Selecting the Right Assay
The primary physiological function of carbonic anhydrase is the hydration of CO₂. However, direct measurement of this reaction can be complex in an HTS format. Fortunately, α-CAs also exhibit robust esterase activity, which provides a convenient and highly reproducible method for high-throughput screening.[9][10]
A well-designed HTS campaign follows a funnel approach, beginning with a sensitive and efficient primary assay to identify initial "hits." These hits are then subjected to one or more secondary, orthogonal assays to confirm their activity and eliminate false positives.
-
Primary Assay: A colorimetric assay based on the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate. This assay is simple, cost-effective, and well-suited for screening large compound libraries.[9][11]
-
Confirmatory (Orthogonal) Assay: A fluorescence-based assay that directly measures the physiological CO₂ hydration activity by monitoring pH changes. This method ensures that hits from the primary screen are genuine inhibitors of the enzyme's native function.[12]
Ensuring Assay Integrity: The Z'-Factor
Before embarking on a full-scale screen, the quality and reliability of the assay must be rigorously validated. The Z'-factor is the industry-standard statistical parameter for this purpose.[13][14] It provides a quantitative measure of the separation between the high and low controls, accounting for both the dynamic range of the signal and the variability of the data.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos, e.g., no inhibition) and negative (neg, e.g., maximal inhibition) controls:
Z'-Factor = 1 - (3σpos + 3σneg) / |μpos - μneg| [15]
Interpretation of Z'-Factor Values: [13][16]
-
Z' > 0.5: An excellent assay, highly robust and reliable for HTS.
-
0 < Z' < 0.5: A marginal assay. It may be acceptable but requires careful execution and stringent hit criteria.
-
Z' < 0: An unsuitable assay for screening.
An assay with a Z'-factor of ≥ 0.5 is considered validated and ready for screening the compound library.
HTS Workflow for this compound Analog Screening
The overall process for identifying and validating novel CA inhibitors is a systematic workflow designed to maximize efficiency and minimize false positives.
Caption: Mechanism of CA Catalysis and Sulfonamide Inhibition.
Protocol 2: Confirmatory Assay Using Fluorescence pH Detection
This assay confirms that hit compounds inhibit the enzyme's primary physiological function: the hydration of CO₂. The reaction produces a proton, causing a decrease in pH, which is monitored using a pH-sensitive fluorescent indicator like 8-hydroxypyrene-1,3,6-trisulfonate (pyranine). [12]This method is highly sensitive and provides a true measure of CO₂ hydration activity.
Materials:
-
Validated hit compounds and control inhibitor (Acetazolamide)
-
Recombinant hCA enzyme
-
Assay Buffer: 20 mM HEPES, pH 7.4
-
Fluorescent Indicator: 100 µM pyranine in Assay Buffer
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled deionized water for 30 min)
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader with dual emission detection (e.g., Ex: 450nm, Em: 510nm and Ex: 405nm, Em: 510nm)
Experimental Protocol:
-
Compound Plating and Incubation:
-
Prepare serial dilutions of the hit compounds in DMSO. A typical 8-point, 3-fold dilution series starting from 10 µM is recommended.
-
Spot 100 nL of the compound dilutions and controls into the wells of a black 384-well plate.
-
Add 10 µL of a solution containing the hCA enzyme (e.g., 10 nM) and the pyranine indicator (final concentration ~1 µM) in Assay Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Place the assay plate in the fluorescence reader.
-
Configure the reader's injectors to dispense 10 µL of CO₂-saturated water into each well.
-
Set the reader to take rapid kinetic measurements of the fluorescence ratio (450nm/405nm) immediately upon injection for 2-5 minutes.
-
Rationale: The ratiometric measurement corrects for variations in indicator concentration or optical path length, providing a more accurate reading of pH changes.
-
Data Analysis:
-
Determine the initial rate of pH change (fluorescence ratio change per second) for each concentration of the test compound.
-
Calculate the Percent Inhibition at each concentration relative to DMSO controls.
-
Plot Percent Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
All quantitative inhibition data should be summarized in a clear, tabular format. This allows for easy comparison of the potency and selectivity of the this compound analogs.
Table 1: Example Inhibition Data for Control Compounds
| Compound | Target Isoform | Primary Assay IC₅₀ (nM) | Confirmatory Assay IC₅₀ (nM) |
| Acetazolamide | hCA II | 15.5 | 14.0 |
| Acetazolamide | hCA IX | 32.1 | 30.0 [2] |
| Acetazolamide | hCA XII | 6.8 | 5.7 |
| This compound | hCA II | User Determined | User Determined |
Note: IC₅₀ values for Acetazolamide are representative. Researchers must determine the potency of their specific this compound parent compound to serve as a baseline for analog comparison.
References
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Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]
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On HTS. (2023). Z-factor. On HTS Blog. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
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Bräuer, N., & Bräuer, H. (1989). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv : European journal of physiology, 413(5), 505–512. [Link]
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Di Fiore, A., De Simone, G., & Supuran, C. T. (2018). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(1), 57-72. [Link]
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Nair, S. K., & Christianson, D. W. (1993). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Journal of biochemical and biophysical methods, 26(2-3), 177–191. [Link]
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Nocentini, A., & Supuran, C. T. (2019). Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma, Cancer and Osteoporosis. Molecules, 24(24), 4567. [Link]
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Bua, S., & Supuran, C. T. (2015). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Methods in molecular biology, 1279, 13–21. [Link]
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Supuran, C. T. (2016). Glaucoma and the Applications of Carbonic Anhydrase Inhibitors. Sub-cellular biochemistry, 75, 329–355. [Link]
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Iyer, R., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of biomolecular screening, 11(7), 782–791. [Link]
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Angeli, A., & Supuran, C. T. (2020). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Expert opinion on therapeutic patents, 30(5), 335–352. [Link]
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Ace Therapeutics. (n.d.). Carbonic Anhydrase Inhibitor Development for Glaucoma. Ace Therapeutics. [Link]
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Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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ResearchGate. (2006). Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. [Link]
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PubMed. (1987). Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity. Journal of medicinal chemistry, 30(11), 2111–2115. [Link]
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Reith, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International journal of molecular sciences, 22(14), 7291. [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6438–6453. [Link]
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Barbu, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 9(1), 10173. [Link]
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Application Notes and Protocols for Butazolamide in Animal Models of Glaucoma
Introduction: Targeting Aqueous Humor Dynamics with Butazolamide
Glaucoma, a leading cause of irreversible blindness worldwide, is a complex optic neuropathy characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons.[1][2] A primary and modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[3][4] Consequently, therapeutic strategies are predominantly aimed at lowering IOP.[3][5] this compound belongs to the carbonic anhydrase inhibitor (CAI) class of drugs, which have a long-standing role in the management of glaucoma.[6][7][8] Like its chemical relatives, acetazolamide and methazolamide, this compound is hypothesized to lower IOP by reducing the production of aqueous humor, the clear fluid that fills the anterior segment of the eye.[5][9][10]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound in a preclinical animal model of glaucoma. The protocols outlined herein are designed to establish a robust framework for evaluating the IOP-lowering efficacy of this compound, while adhering to the principles of scientific integrity and animal welfare. We will focus on a steroid-induced ocular hypertension (OHT) model, which is a well-established method for mimicking key aspects of human glaucoma.[2][11]
Scientific Foundation: Mechanism of Action
The therapeutic effect of this compound in glaucoma is predicated on its ability to inhibit the enzyme carbonic anhydrase.[10] This enzyme is highly expressed in the non-pigmented ciliary epithelium of the eye and plays a critical role in the secretion of aqueous humor.[6][7][8]
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate (HCO3-) and hydrogen ions (H+).[12][13] The subsequent transport of bicarbonate and sodium ions into the posterior chamber of the eye creates an osmotic gradient that drives the passive movement of water, thus forming aqueous humor.[8]
By inhibiting carbonic anhydrase, this compound is expected to reduce the availability of bicarbonate ions for transport, thereby suppressing the rate of aqueous humor formation by 40-60%.[6][8] This reduction in fluid production leads to a decrease in intraocular pressure.[5][9]
Caption: Mechanism of this compound in reducing IOP.
Pharmacokinetic and Formulation Considerations
Key considerations for this compound:
-
Solubility and Vehicle Selection: Prior to in vivo studies, the solubility of this compound must be determined in various pharmaceutically acceptable vehicles. For topical administration, a sterile, buffered, isotonic aqueous solution is ideal. For systemic administration (e.g., oral gavage or intraperitoneal injection), a suspension in a vehicle like 0.5% carboxymethylcellulose may be appropriate.
-
Preliminary Dose-Ranging Studies: It is imperative to conduct preliminary dose-ranging studies to determine the optimal concentration of this compound that elicits a significant reduction in IOP without causing systemic side effects. Systemic CAIs can cause metabolic acidosis, panting, and electrolyte imbalances.[3][8]
-
Route of Administration: this compound can potentially be administered topically (as eye drops) or systemically.[5] Topical administration offers the advantage of direct delivery to the target tissue with minimized systemic exposure.[5]
Animal Model Selection: Steroid-Induced Ocular Hypertension
To evaluate the efficacy of this compound, we recommend the steroid-induced ocular hypertension model in rabbits. This model is advantageous because:
-
It mimics a known cause of secondary open-angle glaucoma in humans.[11]
-
Rabbits have larger eyes than rodents, which facilitates IOP measurements and drug administration.[2]
-
The induction of OHT is reliable and well-documented.[2]
Rodent models, such as mice and rats, are also widely used in glaucoma research due to the availability of genetic models and lower costs.[1][16] However, the smaller eye size can present technical challenges for tonometry.[17]
Experimental Protocols
The following protocols provide a step-by-step guide for a typical efficacy study. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Induction of Ocular Hypertension in New Zealand White Rabbits
-
Animal Acclimation: Acclimate male New Zealand White rabbits (2.5-3.0 kg) for at least one week prior to the study.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit for three consecutive days using a calibrated rebound tonometer (e.g., TonoVet, Tono-Pen). To minimize stress-induced IOP fluctuations, measurements should be taken at the same time each day in a quiet environment.
-
Steroid Administration: Instill one drop (approximately 50 µL) of a 0.1% dexamethasone ophthalmic suspension into one eye of each rabbit, three times daily. The contralateral eye will receive a vehicle control (e.g., sterile saline) and serve as an internal control.
-
IOP Monitoring: Continue daily IOP measurements. A significant and stable elevation in IOP (typically a 5-10 mmHg increase from baseline) is expected within 2-3 weeks. Animals that achieve this level of OHT are considered "steroid responders" and are suitable for the efficacy study.
Protocol 2: Preparation and Administration of this compound
This protocol assumes a topical formulation. Adjustments will be necessary for systemic administration.
-
Formulation: Prepare a sterile, isotonic solution of this compound at various concentrations (e.g., 0.5%, 1.0%, and 2.0% w/v) in a suitable ophthalmic vehicle. The pH of the solution should be adjusted to be non-irritating to the ocular surface (typically pH 6.8-7.4).
-
Dosing Regimen: Once stable OHT is established, randomize the animals into treatment groups:
-
Group 1: Vehicle Control
-
Group 2: 0.5% this compound
-
Group 3: 1.0% this compound
-
Group 4: 2.0% this compound
-
Group 5: Positive Control (e.g., 2% Dorzolamide)
-
-
Administration: Instill one drop (50 µL) of the assigned treatment into the hypertensive eye twice daily (e.g., 9:00 AM and 5:00 PM).
Protocol 3: Measurement of Intraocular Pressure (IOP)
-
Measurement Schedule: Measure IOP at several time points post-administration to characterize the drug's onset and duration of action. A typical schedule would be at time 0 (pre-dose), and at 1, 2, 4, 6, and 8 hours after the morning dose.
-
Technique: Use a rebound tonometer as it is non-invasive and well-validated for use in rabbits and rodents.[18][19] The animal should be gently restrained to minimize stress. An average of three consecutive readings should be taken for each eye at each time point.
-
Anesthesia Consideration: While measurements can be taken in conscious animals, the use of topical anesthesia (e.g., one drop of 0.5% proparacaine) is recommended to improve animal comfort and measurement accuracy. Be aware that general anesthesia can significantly lower IOP and should be avoided during these measurements.[17][19]
Caption: Experimental workflow for evaluating this compound.
Data Analysis and Expected Outcomes
The primary endpoint for this study is the change in IOP from baseline. The data should be analyzed using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), followed by post-hoc tests to compare treatment groups to the vehicle control.
Data Presentation:
| Treatment Group | N | Baseline IOP (mmHg) | Max IOP Reduction (mmHg) | Time to Max Reduction (Hours) |
| Vehicle Control | 8 | 25.2 ± 1.5 | 1.1 ± 0.5 | - |
| 0.5% this compound | 8 | 24.9 ± 1.8 | 3.5 ± 0.8 | 4 |
| 1.0% this compound | 8 | 25.5 ± 1.3 | 5.2 ± 1.1 | 4 |
| 2.0% this compound | 8 | 25.1 ± 1.6 | 6.8 ± 1.4 | 2 |
| Positive Control | 8 | 24.8 ± 1.9 | 6.5 ± 1.2 | 2 |
| *Data are hypothetical and presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. |
Expected Results: A dose-dependent reduction in IOP is expected in the this compound-treated groups compared to the vehicle control. The magnitude of IOP lowering should be comparable to the positive control at the highest effective dose. The time-course data will provide valuable information on the pharmacodynamics of the specific formulation used.
References
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National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. Retrieved from [Link]
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RxList. (2021, May 12). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. Retrieved from [Link]
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GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma. Retrieved from [Link]
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Glaucoma Research Foundation. (2012, November 27). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. Retrieved from [Link]
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Dr. Oracle. (2025, April 17). What is the mechanism of action of acetazolamide (Carbonic Anhydrase Inhibitor) in acute angle-closure glaucoma?. Retrieved from [Link]
- Clark, A. F., & Wordinger, R. J. (2016). Animal Models of Glucocorticoid-Induced Glaucoma. Journal of Glaucoma, 25(6), 515-524.
- Wang, W. H., McNatt, L. G., & Clark, A. F. (2005). Noninvasive measurement of rodent intraocular pressure with a rebound tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617–4621.
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- Wang, W. H., McNatt, L. G., & Clark, A. F. (2005). Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. Investigative Ophthalmology & Visual Science, 46(12), 4617-4621.
- Perez de Lara, M. J., & Vecino, E. (2015). Experimentally induced mammalian models of glaucoma. Journal of Biomedicine and Biotechnology, 2015, 789860.
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University of Notre Dame. (2014). Standard Operating Procedure for Retro-Orbital Injection in Mice. Retrieved from [Link]
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University of Cambridge. (2024, October 31). Glaucoma drug shows promise against neurodegenerative diseases, animal studies suggest. Retrieved from [Link]
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MSD Veterinary Manual. (n.d.). Treatment of Glaucoma in Animals. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, July 2). Acetazolamide. In StatPearls. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Efficacy Testing of Butazolamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell culture protocols to evaluate the efficacy of Butazolamide. This compound is a sulfonamide derivative with potential therapeutic applications as a carbonic anhydrase inhibitor.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, focusing on assays that are both robust and mechanistically informative. We detail methodologies for assessing cell viability, direct enzyme inhibition, and functional outcomes such as cell invasion, particularly in the context of cancer biology where carbonic anhydrase isoforms IX and XII are key therapeutic targets.[3][4][5]
Introduction: Targeting Carbonic Anhydrase in Disease
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6][7] This fundamental reaction is crucial for a host of physiological processes, including pH homeostasis, respiration, and fluid secretion.[6] Humans express 15 different CA isoforms, which vary in their tissue distribution, subcellular localization, and catalytic activity.[4][6]
In the context of oncology, the membrane-bound isoforms CA IX and CA XII have emerged as significant therapeutic targets.[7] Many solid tumors experience hypoxia (low oxygen), which triggers a metabolic shift towards glycolysis and results in the production of acidic metabolites.[4][5] To survive this acidic stress, cancer cells upregulate CA IX and CA XII on their surface. These enzymes convert CO₂ to bicarbonate and protons, maintaining a stable intracellular pH while acidifying the extracellular tumor microenvironment.[3][4] This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy, making the inhibition of CA IX and CA XII a compelling anticancer strategy.[3][8]
This compound, a sulfonamide compound, belongs to a class of molecules well-established as carbonic anhydrase inhibitors (CAIs).[1][2][9] Its efficacy is therefore predicted to be linked to its ability to disrupt CA-mediated pH regulation in pathological conditions. These protocols are designed to rigorously test this hypothesis in relevant cell culture models.
Signaling Pathway: CA IX in the Hypoxic Tumor Microenvironment
Below is a diagram illustrating the role of CA IX in regulating pH and promoting tumor cell survival under hypoxic conditions.
Caption: High-level workflow for this compound efficacy testing.
Part 1: Materials and Preliminary Protocols
Reagent Preparation
-
This compound Stock Solution:
-
Rationale: A high-concentration, sterile stock solution in an appropriate solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration in culture, which can be toxic to cells.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
-
Vehicle Control:
-
Rationale: It is critical to have a control that contains the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the drug used in the experiment. This distinguishes the effect of the drug from any effect of the solvent itself. [10] * Preparation: Prepare dilutions of DMSO in complete culture medium to match the final concentrations used in the drug treatment wells. A final DMSO concentration of <0.5% is recommended.
-
Cell Line Selection and Maintenance
-
Rationale: The choice of cell line is paramount. Efficacy testing should be performed on cell lines known to express the target protein. CA IX and CA XII are highly expressed in various cancers, often in response to hypoxia. [4][11]* Recommended Cell Lines:
-
Renal Cell Carcinoma: Caki-1, Caki-2, A-498 (known to express CA II and/or CA XII). [8] * Lung Adenocarcinoma: A549 (expresses CA IX, particularly under hypoxia). [11] * Breast Cancer: MDA-MB-231, MCF7 (CA IX expression linked to stemness and hypoxia). [5]* Culture Conditions: Culture all cell lines according to the supplier's (e.g., ATCC) recommendations, typically at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses and invalidate experimental results. [12]
Protocol 1: Western Blot for CA IX/XII Expression
-
Objective: To confirm the presence of the target proteins (CA IX and/or CA XII) in the selected cell lines.
-
Methodology:
-
Protein Extraction: Grow cells to 80-90% confluency. For hypoxia-induced expression, incubate cells in a hypoxic chamber (1% O₂) for 24-48 hours prior to lysis. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for CA IX and/or CA XII, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Part 2: Core Efficacy Protocols
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound that inhibits cell viability or proliferation by 50% (IC₅₀). This is a fundamental measure of drug potency. [10]* Principle: Assays like MTT or resazurin (AlamarBlue) measure the metabolic activity of living cells. A reduction in metabolic activity is used as a proxy for a decrease in cell number or health.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [10][13]The optimal density should ensure cells are in a logarithmic growth phase throughout the experiment. [14][15] 2. Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the this compound stock solution in complete culture medium. A wide concentration range (e.g., 100 µM to 1 nM) is recommended for the initial experiment. [10][12] 3. Treatment: Remove the old medium from the cells and add 100 µL of medium containing the different drug concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO). Test each concentration in triplicate.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism, typically 48 or 72 hours. [10][13] 5. Viability Assessment: Add the viability reagent (e.g., 10 µL of PrestoBlue™ or 20 µL of MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value. [10]
Parameter Description Example Value Cell Line Human Lung Adenocarcinoma A549 Seeding Density Cells per well in a 96-well plate 8,000 cells/well Treatment Duration Incubation time with this compound 72 hours Assay Method Viability detection method Resazurin (AlamarBlue) | Calculated IC₅₀ | Concentration for 50% inhibition | 15.5 µM |
-
-
Protocol 3: Direct Carbonic Anhydrase Activity Assay
-
Objective: To confirm that this compound directly inhibits the enzymatic activity of carbonic anhydrase in a cellular context.
-
Principle: This assay measures the esterase activity of CA. The enzyme cleaves an ester substrate to release a chromophore, which can be quantified spectrophotometrically. A reduction in color development in the presence of this compound indicates inhibition.
-
Methodology (adapted from kit protocols):
-
Lysate Preparation: Prepare cell lysates from the chosen cell line as described in the Western Blot protocol (Protocol 1).
-
Sample Preparation: In a 96-well plate, add cell lysate to wells. Include a positive control (purified CA enzyme) and a negative control (assay buffer only).
-
Inhibitor Addition: Add various concentrations of this compound (and a known inhibitor like Acetazolamide as a control) to the lysate wells. Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.
-
Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 405 nm) in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the absorbance vs. time curve). Compare the rates of this compound-treated samples to the untreated control to determine the percent inhibition.
-
Protocol 4: Transwell Invasion Assay
-
Objective: To assess whether this compound can inhibit the invasive capacity of cancer cells, a key malignant phenotype linked to CA IX activity. [8][16]* Principle: The assay uses a two-chamber system (a Transwell insert) where the upper and lower chambers are separated by a porous membrane coated with a basement membrane matrix (e.g., Matrigel). Invasive cells degrade the matrix and migrate through the pores toward a chemoattractant in the lower chamber.
-
Methodology:
-
Insert Preparation: Rehydrate Matrigel-coated 8.0 µm pore size inserts according to the manufacturer's protocol.
-
Cell Preparation: Serum-starve the cancer cells for 12-24 hours. Resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add complete medium (containing fetal bovine serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in serum-free medium to the upper chamber (the insert).
-
Add this compound (at concentrations around the IC₅₀, e.g., 0.5x, 1x, 2x IC₅₀) to both the upper and lower chambers to ensure a constant concentration. Include a vehicle control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for invasion.
-
Cell Removal & Staining:
-
Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet for 10-20 minutes.
-
-
Quantification:
-
Thoroughly wash and dry the inserts.
-
Image multiple fields of view for each membrane using a microscope.
-
Count the number of stained, invaded cells per field. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
-
Data Analysis: Calculate the percent invasion relative to the vehicle control.
-
References
- Benchchem.Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Benchchem.Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments.
- Salmon, S. E. (1987). In vitro predictive testing: the sulfonamide era.
- Benchchem.In vitro comparison of the antibacterial activity of different sulfa drugs.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
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- Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC, NIH.
- ACS Publications.
- Çeşme, M., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design.
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- Tariq, M., & Singh, G. (2023). Carbonic Anhydrase Inhibitors.
- Gieling, R. G., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. PubMed Central.
- Tocris Bioscience.Carbonic Anhydrases | Lyases.
- Mokhtari, R. B., et al. (2013). Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. PubMed Central.
- Alhassan, I., et al. (2023). A Marine Anticancer Cinnamyloxyl Derivative with Unique Binding Sites at Carbonic Anhydrase IX (CAIX) Inhibits Adenocarcinomic A549 Cells. MDPI.
- Medscape.Methazolamide dosing, indications, interactions, adverse effects, and more.
- Yeger, H., et al. (2017). Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma.
- Farzam, K., & Abdullah, M. (2023). Acetazolamide.
- Gao, Y., et al. (2015).
- WebMD. (2024). Methazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Taylor & Francis Online.Methazolamide – Knowledge and References.
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- Human Protein
- PMC, NIH.Targeted protein degradation: advances in drug discovery and clinical practice.
- Drugs.com. (2025). Methazolamide Uses, Side Effects & Warnings.
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- UC San Francisco. (2025).
- Cell Signaling Technology. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube.
- Advanced Light Source. (2020).
- National Cancer Institute.Definition of methazolamide - NCI Drug Dictionary.
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Application Note: Quantitative Bioanalysis of Butazolamide in Human Plasma by HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the quantification of Butazolamide in human plasma. This compound, or N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide, is a sulfonamide-containing compound belonging to the thiadiazole class[1]. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. We describe a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. Both methods are grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3][4][5].
Introduction and Scientific Rationale
The quantitative determination of therapeutic agents in biological fluids is a cornerstone of drug development. This compound's structure, featuring a sulfonamide group and a 1,3,4-thiadiazole ring, places it in the family of carbonic anhydrase inhibitors, similar to acetazolamide and methazolamide[1]. These compounds are used in various therapeutic areas, and understanding their absorption, distribution, metabolism, and excretion (ADME) profile is critical.
The choice of an analytical method is dictated by the required sensitivity, selectivity, and throughput.
-
HPLC-UV: This technique offers a balance of performance, cost-effectiveness, and accessibility. It is well-suited for quantifying drug concentrations expected in the microgram-per-milliliter (µg/mL) range, which is common after therapeutic dosing. The methodology is based on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorption is directly proportional to its concentration.
-
LC-MS/MS: This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. By coupling the separating power of liquid chromatography with the mass-based detection of a triple-quadrupole mass spectrometer, it can accurately quantify analytes down to the picogram-per-milliliter (pg/mL) level. This is crucial for studies involving low doses, characterization of terminal elimination phases, or analysis of samples with complex matrices.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for rational method development, particularly for sample preparation and chromatography.
| Property | Value | Source | Justification for Method Development |
| IUPAC Name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide | PubChem[1] | Confirms functional groups for detection and extraction. |
| Molecular Formula | C₆H₁₀N₄O₃S₂ | PubChem[1] | Determines exact mass for mass spectrometry. |
| Molecular Weight | 250.30 g/mol | PubChem[1] | Used for calculating concentrations and preparing standards. |
| Structure | A sulfonamide and thiadiazole derivative | PubChem[1] | Suggests that methods for similar compounds (e.g., acetazolamide) are adaptable. The acidic sulfonamide proton makes it suitable for negative mode ESI. |
| Predicted pKa | Acidic: ~6.5 (sulfonamide NH) | (Predicted) | Guides pH selection for liquid-liquid or solid-phase extraction to ensure the analyte is in a neutral state for optimal extraction into organic solvents. |
| Predicted LogP | ~0.5 - 1.5 | (Predicted) | Indicates moderate lipophilicity, suitable for reverse-phase chromatography (C18 columns) and extraction with moderately polar organic solvents like ethyl acetate. |
Method 1: Quantification by HPLC-UV
This method provides a reliable and economical approach for determining this compound concentrations in plasma, suitable for therapeutic drug monitoring and pharmacokinetic studies where high sample concentrations are expected. The protocol is adapted from established methods for structurally related sulfonamides[6][7].
Principle of HPLC-UV
The method employs a liquid-liquid extraction (LLE) step to isolate this compound and an internal standard (IS) from plasma proteins and other endogenous interferences. The extract is then injected into a reverse-phase HPLC system, where the compounds are separated on a C18 column. A UV detector monitors the column effluent at a wavelength where this compound exhibits strong absorbance, allowing for quantification against a calibration curve.
Experimental Protocol: HPLC-UV
Step 1: Preparation of Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., Acetazolamide or another related sulfonamide) in methanol.
-
Working Standards: Prepare serial dilutions from the stock solutions in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., at 50 µg/mL) and vortex briefly.
-
Add 100 µL of 0.1 M HCl to acidify the sample. This protonates the sulfonamide group, neutralizing its charge and facilitating its extraction into an organic solvent.
-
Add 1 mL of ethyl acetate. The choice of ethyl acetate is based on its polarity, which is optimal for extracting moderately polar compounds like this compound while minimizing the extraction of highly polar matrix components[8].
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~900 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA detector | Standard equipment for quantitative analysis. |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Industry standard for separating moderately polar small molecules. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 4.0) (30:70 v/v) | A common mobile phase for related sulfonamides, providing good peak shape and retention[6]. Adjusting pH ensures consistent ionization state. |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable run times. |
| Column Temp. | 30°C | Maintains stable retention times and improves peak symmetry. |
| Injection Vol. | 20 µL | A standard volume for good sensitivity without overloading the column. |
| Detection | UV at 254 nm | The thiadiazole ring common to this class of compounds exhibits strong absorbance near this wavelength[6]. |
| Run Time | ~10 minutes | Allows for adequate separation from endogenous plasma components. |
Method 2: Quantification by LC-MS/MS
For applications demanding higher sensitivity and selectivity, such as detailed pharmacokinetic profiling or analysis of low-dose formulations, LC-MS/MS is the method of choice. This protocol is based on established high-sensitivity methods for other drugs in plasma[9][10][11].
Principle of LC-MS/MS
This method uses a simple protein precipitation (PP) step to quickly remove the bulk of plasma proteins. The resulting supernatant is injected into an LC-MS/MS system. After chromatographic separation on a C18 column, the analyte and its stable isotope-labeled internal standard (SIL-IS) are ionized, typically using electrospray ionization (ESI). A triple-quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect a specific precursor-to-product ion transition for both the analyte and the IS. This process provides exceptional selectivity, virtually eliminating matrix interference and yielding a very low limit of quantification (LOQ).
Experimental Protocol: LC-MS/MS
Step 1: Preparation of Solutions
-
Standard Stock Solution: Prepare a 1 mg/mL stock of this compound in methanol.
-
SIL-IS Stock Solution: Prepare a 1 mg/mL stock of a stable isotope-labeled this compound (e.g., this compound-d4) in methanol. The use of a SIL-IS is best practice as it co-elutes and experiences identical ionization effects as the analyte, correcting for matrix effects and improving accuracy[12].
-
Working Standards: Prepare serial dilutions as described for the HPLC-UV method.
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is highly effective for precipitating proteins[9].
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Add 100 µL of water (optionally containing 0.1% formic acid) to the vial to reduce the organic solvent strength of the injected sample, which improves peak shape on the reverse-phase column.
-
Cap the vial and inject into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Instrument | UPLC system coupled to a triple-quadrupole mass spectrometer | Standard for high-sensitivity bioanalysis. |
| Column | C18 Reverse-Phase, 50 x 2.1 mm, 1.8 µm | Shorter column and smaller particles allow for faster run times (UPLC). |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for positive mode or provides protons for negative mode, improving ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 3 minutes | Gradient elution is necessary to elute the analyte quickly while washing the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Smaller volume is sufficient due to high sensitivity and prevents source contamination. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | The acidic sulfonamide proton is easily lost, making ESI negative mode highly efficient for this class of compounds[9]. |
| MRM Transitions | This compound: m/z 249.0 → 108.0 (hypothetical) this compound-d4 (IS): m/z 253.0 → 112.0 (hypothetical) | Precursor ion ([M-H]⁻) is selected and fragmented; a specific product ion is monitored for high selectivity. The transition would be optimized via infusion. |
| Run Time | ~5 minutes | High-throughput capability. |
Method Validation Summary
Both methods must be validated according to ICH M10 Bioanalytical Method Validation guidelines to ensure reliability. The validation demonstrates that the analytical procedure is fit for its intended purpose[3].
| Validation Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Range | 0.1 – 25 µg/mL (Typical) | 0.5 – 500 ng/mL (Typical) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS. | No significant interfering peaks in MRM transitions of the analyte or IS. |
| Matrix Effect (LC-MS/MS) | N/A | Assessed and minimized; IS-normalized matrix factor should be consistent. |
| Stability | Freeze-thaw, short-term, long-term, and stock solution stability demonstrated. | Freeze-thaw, short-term, long-term, and stock solution stability demonstrated. |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
This application note provides two comprehensive, distinct methodologies for the quantification of this compound in human plasma. The HPLC-UV method is a robust and cost-effective solution for routine analysis. For studies requiring higher sensitivity and throughput, the LC-MS/MS method offers superior performance with a lower limit of quantification and enhanced selectivity. The choice between these methods should be guided by the specific requirements of the research, including expected concentration ranges, sample volume limitations, and throughput needs. Both protocols are designed to be validated in accordance with global regulatory standards, ensuring the generation of reliable and accurate data for drug development professionals.
References
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Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Journal of Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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LCGC. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
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Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. SlideShare. Retrieved from [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
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Chapron, D. J., et al. (1980). Determination of acetazolamide in biological fluids by reverse-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1213-1216. Retrieved from [Link]
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TAWFIK, F., et al. (1995). Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography. Journal of Pharmacy and Pharmacology, 47(12A), 1036-1039. Retrieved from [Link]
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Li, H., et al. (2014). Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study. Drug Research, 64(9), 499-504. Retrieved from [Link]
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Coughtrie, M. W. H., et al. (2022). Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. Metabolites, 12(11), 1056. Retrieved from [Link]
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Narapusetti, A., et al. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists, 7(4s), 438. Retrieved from [Link]
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Narapusetti, A., et al. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists, 7(4s), 438-445. Retrieved from [Link]
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ResearchGate. (n.d.). RP-HPLC method development and validation for the estimation of Acetazolamide in bulk drug and formulations with forced degradation studies. Retrieved from [Link]
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Application Notes & Protocols: Dosage and Administration of Carbonic Anhydrase Inhibitors in Preclinical Studies
A Note on "Butazolamide": Initial searches for a compound named "this compound" did not yield any results in scientific literature or chemical databases. This suggests the name may be fictional or a misspelling. The structural nomenclature "-zolamide" is characteristic of carbonic anhydrase inhibitors. Therefore, this guide has been developed using Acetazolamide as a representative and well-documented model compound for this class. The principles, protocols, and considerations detailed herein are broadly applicable to other carbonic anhydrase inhibitors but should be adapted based on the specific physicochemical and pharmacokinetic properties of the molecule under investigation.
Introduction and Scientific Background
Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1][2] It is utilized in both clinical and preclinical settings to investigate conditions like glaucoma, altitude sickness, epilepsy, and edema.[2][3] In preclinical research, establishing a precise and reproducible dosage and administration protocol is fundamental to generating reliable and translatable data. This guide provides a comprehensive overview of the key factors influencing these protocols.
Mechanism of Action
Acetazolamide's primary mechanism involves the reversible inhibition of carbonic anhydrase.[3] This enzyme catalyzes the rapid interconversion of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[4] By inhibiting CA, acetazolamide disrupts this equilibrium, leading to several downstream effects:
-
In the Kidneys: It reduces the reabsorption of bicarbonate, sodium, and water in the proximal tubules, leading to diuresis and metabolic acidosis.[5]
-
In the Eye: It suppresses the production of aqueous humor by the ciliary body, thereby lowering intraocular pressure (IOP).[2][6]
-
In the Central Nervous System (CNS): It can reduce cerebrospinal fluid (CSF) production and may stabilize neuronal activity by altering ion and pH balance, which is relevant to its anti-epileptic and intracranial hypertension applications.[2][3]
Caption: General Preclinical Dosing Workflow.
Monitoring and Endpoint Analysis
A robust monitoring plan is essential for ensuring animal welfare and collecting valid data.
-
Animal Welfare: Monitor animals for potential side effects, which can include sedation, weakness, electrolyte imbalances (hypokalemia), and metabolic acidosis. [5][7]Ensure adequate hydration, especially when using higher diuretic doses. [7]* Pharmacodynamic Readouts: The endpoints measured will be specific to the study's objective.
-
Glaucoma models: Measure intraocular pressure (IOP) using tonometry at baseline and various time points post-administration.
-
Epilepsy models: Quantify seizure activity (e.g., latency to seizure, seizure severity score) following a chemical or electrical challenge.
-
Diuresis models: Collect urine and measure volume, pH, and electrolyte content.
-
-
Pharmacokinetic Analysis: To correlate dose with exposure, collect blood samples at predetermined time points to measure plasma drug concentrations using methods like HPLC. [8][9] By carefully considering the compound's mechanism, pharmacokinetic properties, and the specific requirements of the preclinical model, researchers can design and execute robust and reproducible studies with carbonic anhydrase inhibitors like acetazolamide.
References
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StatPearls. (2023, July 2). Acetazolamide. NCBI Bookshelf. [Link]
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Nonstop Neuron. (2021, March 26). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. [Link]
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Dr.Oracle. (2025, June 5). What is the mechanism of action of acetazolamide?. Dr.Oracle. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide?. Patsnap Synapse. [Link]
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Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 102(4), 1313–1322. [Link]
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Kunka, R. L., & Mattocks, A. M. (1979). Relationship of Pharmacokinetics to Pharmacological Response for Acetazolamide. Journal of Pharmaceutical Sciences, 68(3), 347–349. [Link]
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Alberts, M. K., Clarke, C. R., MacAllister, C. G., & Homer, L. M. (2000). Pharmacokinetics of acetazolamide after intravenous and oral administration in horses. American Journal of Veterinary Research, 61(8), 965–968. [Link]
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AVMA Journals. (2000). Pharmacokinetics of acetazolamide after intravenous and oral administration in horses. American Veterinary Medical Association. [Link]
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Gupta, N., et al. (2007). Development of a topical niosomal preparation of acetazolamide: preparation and evaluation. Journal of Pharmacy and Pharmacology, 59(10), 1343-1351. [Link]
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El-Gizawy, S. A., et al. (2021). Formulation and Characterization of Acetazolamide/Carvedilol Niosomal Gel for Glaucoma Treatment: In Vitro, and In Vivo Study. Pharmaceutics, 13(2), 224. [Link]
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VCA Animal Hospitals. (n.d.). Acetazolamide. VCA Hospitals. [Link]
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Deranged Physiology. (2021, May 24). Acetazolamide. Deranged Physiology. [Link]
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ResearchGate. (2025, November 9). (PDF) Development of topical niosomal preparation of acetazolamide: Preparation and evaluation. ResearchGate. [Link]
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Mad Barn. (2000, August 22). Pharmacokinetics of acetazolimide after intravenous and oral administration in horses. Research Bank. [Link]
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Pediatric Oncall. (n.d.). Acetazolamide. Drug Index. [Link]
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Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information. Drugs.com. [Link]
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Dr.Oracle. (2025, July 2). What are the uses and dosages of Acetazolamide?. Dr.Oracle. [Link]
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MIMS Philippines. (n.d.). Acetazolamide: Uses, Dosage, Side Effects and More. MIMS. [Link]
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StatPearls. (n.d.). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]
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Washington University in St. Louis. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]
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Medscape. (n.d.). Acetazolamide dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
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Sener, G., et al. (1993). Gastric Mucosal Protection by Acetazolamide in Rats. Roles of Prostaglandins, Sulfhydryls, and Gastric Motility. Arzneimittelforschung, 43(8), 856-859. [Link]
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U.S. Food and Drug Administration. (1995, August 1). Review and Evaluation of Pharmacology and Toxicology. accessdata.fda.gov. [Link]
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Medscape. (n.d.). Methazolamide dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
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Yano, I., et al. (1998). Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation. European Journal of Clinical Pharmacology, 54(1), 57-63. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Methazolamide?. Patsnap Synapse. [Link]
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Application Note: A CRISPR-Cas9-Driven Workflow for Deconvoluting Butazolamide's Target Engagement
Abstract
The deconvolution of a small molecule's mechanism of action and the definitive identification of its cellular targets are critical, yet often rate-limiting, steps in drug discovery.[1][2] Butazolamide, a sulfonamide-containing compound, is a putative inhibitor of carbonic anhydrases, a family of enzymes involved in various physiological processes.[3][4] However, confirming this interaction and uncovering potential off-target effects within the complex cellular environment requires a robust and unbiased methodology. This application note details an integrated, multi-stage workflow leveraging CRISPR-Cas9 gene-editing technology to systematically identify and validate the cellular targets of this compound. We present a comprehensive guide, from a genome-wide knockout screen for initial target discovery to biophysical validation of direct target engagement using the Cellular Thermal Shift Assay (CETSA). This self-validating system provides a powerful framework for increasing confidence in a compound's mechanism of action, a cornerstone of modern drug development.[5][6]
Introduction: The Challenge of Target Identification
Phenotypic drug discovery, where compounds are identified based on their effect on cells or organisms, often yields promising molecules with unknown mechanisms of action. A central challenge is then to identify the specific molecular target(s) through which the compound exerts its therapeutic effect.[7] this compound belongs to the carbonic anhydrase inhibitor class of pharmaceuticals, which have established clinical uses as anti-glaucoma agents, diuretics, and antiepileptics.[3][8][9][10] While this provides a strong hypothesis for its primary targets, a comprehensive understanding requires empirical validation in a relevant cellular context.
The advent of CRISPR-Cas9 technology has revolutionized functional genomics and target identification.[11][12] Its precision and scalability allow for the systematic perturbation of nearly any gene, enabling researchers to link gene function to a drug's activity.[5][] This guide outlines a strategy that harnesses the power of CRISPR-Cas9 to:
-
Discover potential targets in an unbiased, genome-wide manner.
-
Validate these candidate targets through targeted gene knockout and phenotypic analysis.
-
Confirm direct biophysical interaction between this compound and its validated target protein(s) within intact cells.
This workflow is designed to provide a high degree of confidence and mechanistic clarity, accelerating the progression of compounds like this compound through the drug discovery pipeline.[14][15]
Part I: Unbiased Target Discovery via Genome-Wide CRISPR Screening
The initial step is to identify genes whose loss confers resistance to this compound. The logic is straightforward: if a cell's viability is compromised by this compound's inhibition of a specific protein, knocking out the gene for that protein should render the cell insensitive to the drug. A pooled, genome-wide CRISPR knockout (CRISPR-KO) screen is the ideal tool for this unbiased discovery phase.[7]
Workflow: Genome-Wide Positive Selection Screen
The workflow involves transducing a population of Cas9-expressing cells with a pooled lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a unique gene. The cell population is then treated with a lethal concentration of this compound. Cells that have lost a gene essential for this compound's activity will survive and proliferate, leading to an enrichment of the sgRNAs targeting those genes. Deep sequencing of the sgRNA cassette from the surviving population reveals the identity of these "resistance genes."[16][17]
Caption: Workflow for a positive selection CRISPR-KO screen.
Protocol 1: Genome-Scale CRISPR-Cas9 Knockout Screen
Objective: To identify genes that, when knocked out, confer resistance to this compound.
Materials:
-
Human cell line stably expressing Cas9 (e.g., A549-Cas9, HEK293T-Cas9).
-
Genome-scale human sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
This compound (solubilized in DMSO).
-
Reagents for lentivirus production, cell culture, genomic DNA extraction, PCR, and NGS library preparation.
Methodology:
-
Determine this compound Working Concentration:
-
Perform a dose-response curve with the Cas9-expressing parental cell line to determine the concentration of this compound that kills ~80% of cells (LC80) over 7-10 days. This concentration provides a strong selective pressure.
-
-
Lentiviral Library Production:
-
Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the volume needed for a multiplicity of infection (MOI) of 0.3.
-
Scientist's Note: A low MOI is critical to ensure that the vast majority of cells receive at most one sgRNA integration, which is essential for linking the resistance phenotype to a single gene knockout.[7]
-
-
Library Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3.
-
Ensure the number of cells transduced maintains a library coverage of at least 500 cells per sgRNA. For a library with 100,000 sgRNAs, this means starting with at least 50 million cells.
-
Select transduced cells with puromycin for 2-3 days.
-
-
This compound Selection:
-
Split the transduced cell population into two arms: a treatment group (this compound at LC80) and a control group (vehicle, e.g., 0.1% DMSO).
-
Maintain library coverage (at least 500 cells/sgRNA) at all passages.
-
Culture the cells for 14-21 days, allowing resistant clones to expand. Harvest cell pellets from both arms at the end of the experiment.
-
-
Hit Identification:
-
Extract genomic DNA (gDNA) from the harvested cells.
-
Use PCR to amplify the integrated sgRNA sequences from the gDNA.
-
Submit the PCR amplicons for next-generation sequencing (NGS).
-
Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[17]
-
Hypothetical Data: Top Hits from CRISPR Screen
| Gene Symbol | Description | sgRNA Enrichment (Log2 Fold Change) | p-value |
| CA2 | Carbonic Anhydrase 2 | 8.7 | 1.2e-15 |
| CA9 | Carbonic Anhydrase 9 | 7.9 | 3.5e-13 |
| CA12 | Carbonic Anhydrase 12 | 7.1 | 8.1e-11 |
| SLC4A1 | Anion Exchanger 1 | 4.5 | 2.4e-6 |
| ABC1 | Fictional Transporter | 4.2 | 9.8e-6 |
Part II: Hit Validation with Individual Gene Knockouts
While genome-wide screens are powerful for discovery, their results must be validated. The top hits from the screen are validated individually to confirm their role in mediating this compound's effects and to rule out artifacts from the pooled screening format.[6][14] This involves generating cell lines with a specific knockout of each candidate gene and then re-testing their sensitivity to the drug.
Protocol 2: Generation and Validation of Individual Knockout Cell Lines
Objective: To create and verify knockout cell lines for the top candidate genes (e.g., CA2, CA9).
Methodology:
-
sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting early constitutive exons of each candidate gene.
-
Clone these sgRNAs into a suitable Cas9/sgRNA co-expression vector.
-
Scientist's Note: Using multiple sgRNAs per target helps control for off-target effects and ensures a true knockout phenotype.
-
-
Transfection and Single-Cell Cloning:
-
Transfect the parental Cas9-expressing cell line with each individual sgRNA vector.
-
After 48-72 hours, dilute the cells and plate into 96-well plates to isolate single cells (single-cell cloning).
-
Expand the resulting monoclonal populations.
-
-
Knockout Validation:
-
Genomic Level: Extract gDNA from each clone. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing to identify insertions/deletions (indels) that cause frameshift mutations.[18]
-
Protein Level: Perform Western blotting on cell lysates from validated clones to confirm the absence of the target protein. This is the most critical validation step.
-
Protocol 3: Phenotypic Validation in Knockout vs. Wild-Type Cells
Objective: To confirm that knockout of the target gene confers resistance to this compound.
Methodology:
-
Cell Seeding:
-
Seed the validated knockout (KO) cell lines and the wild-type (WT) parental cell line in 96-well plates.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 10 concentrations ranging from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control.
-
-
Viability Assay:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control for each cell line.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both WT and KO cells. A significant rightward shift in the IC50 curve for the KO cells confirms resistance.
-
Hypothetical Data: this compound IC50 Shift
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Shift (vs. WT) |
| A549-Cas9 (WT) | - | 1.5 | 1.0 |
| Clone 1 (KO) | CA2 | > 100 | > 66.7 |
| Clone 2 (KO) | CA9 | 85.3 | 56.9 |
| Clone 3 (KO) | SLC4A1 | 2.1 | 1.4 |
Interpretation: The dramatic increase in IC50 for the CA2 and CA9 knockout lines strongly validates them as critical mediators of this compound's cytotoxic effect. The minor shift for SLC4A1 suggests it is less likely to be a direct target.
Part III: Confirming Direct Target Engagement with CETSA
CRISPR screens and knockout validation confirm a genetic dependency but do not prove a direct physical interaction. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms target engagement in a physiological context (i.e., within intact cells or cell lysates).[19][20] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[21][22]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To measure the thermal stabilization of a target protein (e.g., CA2) in cells upon binding of this compound.
Materials:
-
Wild-type cells expressing the target of interest.
-
This compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus.
-
Antibody specific to the target protein (e.g., anti-CA2) and a loading control (e.g., anti-Actin).
Methodology:
-
Cell Treatment:
-
Treat cultured cells with a saturating concentration of this compound (e.g., 10x IC50) or vehicle for 1-2 hours.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature point by Western blot. Use a loading control (e.g., Actin) that does not shift with temperature in the tested range.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle- and this compound-treated samples.
-
The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the treated and control samples (ΔTm) indicates target engagement.
-
Hypothetical Data: CETSA Results for Target CA2
A successful experiment would show that in the vehicle-treated samples, the amount of soluble CA2 protein decreases as the temperature rises. In the this compound-treated samples, the CA2 protein remains soluble at higher temperatures, demonstrating stabilization.
| Treatment | Apparent Tm (°C) for CA2 | ΔTm (°C) |
| Vehicle (DMSO) | 54.2 | - |
| This compound (20 µM) | 60.8 | +6.6 |
Interpretation: A significant positive thermal shift (ΔTm) of +6.6°C provides strong biophysical evidence that this compound directly binds to and stabilizes CA2 within the cellular environment.[22][23]
Conclusion
This application note presents a powerful, integrated workflow combining unbiased CRISPR-Cas9 screening with rigorous target validation and biophysical engagement assays. By systematically moving from genome-wide discovery to single-gene validation and finally to direct binding confirmation with CETSA, researchers can confidently identify and characterize the molecular targets of small molecules like this compound. This multi-faceted, self-validating approach mitigates the risks of misinterpreting off-target effects and provides a solid mechanistic foundation essential for advancing therapeutic candidates in the drug discovery process.
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Biocompare. (2021). Using CRISPR for Target Identification. [Link]
-
Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. PMC - PubMed Central. [Link]
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Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]
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CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2025). [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Biocompare. (2022). Target Validation with CRISPR. [Link]
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Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Pär Nordlund Lab. CETSA. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Topic: Immunohistochemical Evaluation of Cellular Responses to Butazolamide, a Putative Carbonic Anhydrase Inhibitor
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for utilizing immunohistochemistry (IHC) to investigate the cellular and tissue-level effects of Butazolamide, a representative carbonic anhydrase (CA) inhibitor. We move beyond rote protocol listing to explain the causal biochemistry, enabling researchers to design robust, self-validating experiments. The protocols herein focus on key biomarkers in the hypoxia signaling pathway—Carbonic Anhydrase IX (CAIX), Hypoxia-Inducible Factor-1α (HIF-1α), Glucose Transporter 1 (GLUT-1), and Vascular Endothelial Growth Factor (VEGF)—to build a cohesive biological narrative of drug effect.
Scientific Rationale: Targeting Carbonic Anhydrase in the Tumor Microenvironment
This compound belongs to the family of carbonic anhydrase inhibitors, a class of drugs that includes well-known compounds like acetazolamide and methazolamide.[1][2] These agents function by inhibiting the carbonic anhydrase enzyme family, which catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4][5] This function is critical for regulating pH in various tissues.
In the context of oncology, specific isoforms like Carbonic Anhydrase IX (CAIX) are of particular interest. CAIX is a transmembrane protein highly expressed in many solid tumors and is a key downstream target of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[6][7] Under hypoxic (low oxygen) conditions, a common feature of solid tumors, HIF-1α stabilization triggers the expression of genes that promote survival, including CAIX.[6] CAIX helps maintain a neutral intracellular pH while contributing to the acidification of the extracellular tumor microenvironment, a condition that promotes tumor invasion, metastasis, and resistance to therapy.[7]
By inhibiting CAIX, this compound is hypothesized to disrupt this critical pH-regulating mechanism, inducing intracellular acidosis and exacerbating cellular stress. This provides a strong rationale for using IHC to visualize and quantify the expression and localization of CAIX and key markers of the hypoxia pathway to assess the pharmacodynamic effects of the drug.
Biomarker Selection for Assessing this compound's Effects
To construct a comprehensive understanding of this compound's impact, we will focus on a panel of four interconnected biomarkers:
-
Carbonic Anhydrase IX (CAIX): As a primary target, assessing CAIX expression helps identify responsive tumor types and can serve as a direct pharmacodynamic marker.[8][9] Changes in its expression or localization post-treatment can indicate target engagement.
-
HIF-1α: As the master regulator of the hypoxic response, the stabilization and nuclear accumulation of HIF-1α protein is a hallmark of cellular hypoxia.[10][11] Monitoring HIF-1α provides insight into whether this compound treatment alters the hypoxic status of the tumor cells.
-
Glucose Transporter 1 (GLUT-1): A downstream target of HIF-1α, GLUT-1 is upregulated to increase glucose import for glycolysis under hypoxic conditions.[12] Its expression level is a reliable surrogate for hypoxic metabolism.
-
Vascular Endothelial Growth Factor (VEGF): A critical angiogenic factor also regulated by HIF-1α, VEGF is secreted by hypoxic cells to stimulate new blood vessel formation to improve oxygen supply.[13][14] Staining for VEGF can reveal changes in the pro-angiogenic signaling environment.
Interconnected Signaling Pathway
The relationship between these biomarkers illustrates a core cellular stress-response pathway relevant to cancer biology. Inhibiting CAIX with this compound is expected to perturb this finely balanced system.
Experimental Design and Workflow
A robust IHC experiment is built on a foundation of meticulous planning and inclusion of proper controls. This ensures that the observed results are specific, reproducible, and directly attributable to the experimental variable (this compound treatment).
Essential Controls for a Self-Validating Protocol
-
Vehicle-Treated Group: An animal or cell culture group treated with the same vehicle used to dissolve this compound, but without the drug. This is the baseline against which all changes are measured.
-
Positive Tissue Control: A tissue section known to express the target antigen at high levels. This control validates that the antibody, detection system, and protocol are working correctly. For example, clear cell renal cell carcinoma is an excellent positive control for CAIX.[8]
-
Negative Tissue Control: A tissue section known to not express the target antigen. This control helps assess the level of non-specific background staining.
-
Isotype/Secondary-Only Control: A slide from the experimental group incubated with an irrelevant antibody of the same isotype as the primary antibody, or with only the secondary antibody.[15] This is the most critical control for ruling out non-specific binding of the primary or secondary antibodies.
General Experimental Workflow
The overall process, from tissue collection to analysis, follows a standardized path that must be consistently applied across all samples to ensure comparability.
Detailed Immunohistochemistry Protocols
The following section provides a comprehensive protocol for staining formalin-fixed, paraffin-embedded (FFPE) tissues. Specific recommendations for each primary antibody are summarized in Table 1.
Core Protocol for FFPE Tissue Staining
This protocol is a foundational procedure; always consult the specific antibody datasheet for any required modifications.
A. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[16]
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.[16]
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water for 5 minutes.
B. Antigen Retrieval:
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.[17] The choice of buffer and method is antibody-dependent (see Table 1).
-
Heat-Induced Epitope Retrieval (HIER): Place slides in a staining dish filled with the appropriate pre-heated retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0).[18]
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.[16]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.[13]
-
Rinse slides in Tris-buffered saline with 0.1% Tween-20 (TBST).
C. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse 3 times with TBST.
-
Blocking: Apply a protein blocking solution (e.g., 5% Normal Goat Serum in TBST) and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Drain blocking solution (do not rinse) and apply the primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[6][18]
-
Washing: Rinse slides 3 times with TBST, 5 minutes each.
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Rinse slides 3 times with TBST, 5 minutes each.
-
Detection: Apply freshly prepared DAB (3,3'-Diaminobenzidine) substrate solution and incubate until a brown color develops (typically 2-10 minutes). Monitor development under a microscope.[6][19]
-
Stop the reaction by immersing the slides in distilled water.
D. Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.[19]
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydrate the sections through a graded series of ethanol (95%, 100%) and clear in xylene.[19]
-
Mount coverslips using a permanent mounting medium.
Antibody-Specific Recommendations
The success of IHC is highly dependent on using the optimal conditions for each primary antibody. The following table provides starting points based on established protocols.
| Target Antigen | Recommended Antibody Source (Example) | Host | Starting Dilution | Antigen Retrieval (HIER) Solution | Positive Control Tissue | References |
| CAIX | Novus Biologicals (NB100-417) | Rabbit | 1:500 - 1:1000 | 10 mM Sodium Citrate, pH 6.0 | Clear Cell Renal Carcinoma | [8][18] |
| HIF-1α | Novus Biologicals (NB100-131) | Mouse | 1:250 | 50 mM Tris, 0.2 mM EDTA, pH 9.0 | Kidney, Tumor Tissue | [15][20] |
| GLUT-1 | Dianova (IHC404) | Rabbit | 1:50 - 1:200 | Heat-induced, pH 9.0 | Colon Carcinoma, Red Blood Cells | [12][21] |
| VEGF | Abcam (ab46154) | Rabbit | 1:100 | 10 mM Sodium Citrate, pH 6.0 | Angiosarcoma, Breast Carcinoma | [13][22] |
Data Acquisition and Quantitative Analysis
-
Image Acquisition: Scan stained slides using a high-resolution whole-slide scanner or capture images of representative fields using a microscope-mounted camera. Maintain consistent magnification and lighting for all images.[6]
-
Quantitative Analysis (H-Score): The H-Score (Histoscore) is a semi-quantitative method that combines both the staining intensity and the percentage of positive cells.[6]
-
Staining intensity is scored on a scale of 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).
-
The percentage of cells at each intensity level is determined.
-
The H-Score is calculated using the formula: H-Score = [1 × (% cells at 1+)] + [2 × (% cells at 2+)] + [3 × (% cells at 3+)]
-
The final score ranges from 0 to 300.
-
Example Data Presentation
| Treatment Group | N | Mean H-Score (CAIX) ± SEM | Mean H-Score (HIF-1α) ± SEM | Mean H-Score (GLUT-1) ± SEM | Mean H-Score (VEGF) ± SEM |
| Vehicle Control | 10 | 210 ± 15.2 | 185 ± 12.1 | 230 ± 18.5 | 150 ± 11.8 |
| This compound (Low Dose) | 10 | 155 ± 11.8 | 190 ± 14.3 | 245 ± 20.1 | 162 ± 13.0 |
| This compound (High Dose) | 10 | 95 ± 9.5** | 250 ± 21.0 | 275 ± 22.4 | 210 ± 19.6** |
| p < 0.05, ** p < 0.01 compared to Vehicle Control. Data is hypothetical. |
Troubleshooting Common IHC Issues
| Problem | Possible Cause | Recommended Solution |
| No Staining | Inactive primary/secondary antibody. | Use fresh or previously validated antibodies. Run a positive control. |
| Inadequate antigen retrieval. | Optimize retrieval time, temperature, or buffer pH.[6] | |
| Incorrect antibody dilution. | Perform a titration to find the optimal antibody concentration. | |
| High Background | Non-specific antibody binding. | Increase blocking time or change blocking reagent (e.g., use serum from the secondary host species).[6] |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is performed correctly. | |
| Over-fixation of tissue. | Ensure fixation time is standardized and does not exceed 48 hours.[17] | |
| Weak Staining | Primary antibody concentration too low. | Increase antibody concentration or incubation time (e.g., overnight at 4°C). |
| Under-fixation of tissue. | Ensure a minimum of 24 hours of fixation for proper tissue preservation. |
References
- VEGF Abcam (Cat # ab2992-‐500) Immunohistochemistry Protocol For Formalin Fixed Paraffin Embedded Tissue. (n.d.). Abcam.
-
GLUT1 (Glucose Transporter 1). (n.d.). Dianova. Retrieved from [Link]
-
Protocol for GLUT1 Antibody (Cat. No. 419 005) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. (n.d.). Synaptic Systems. Retrieved from [Link]
-
Wang, Y., et al. (2016). VEGF immunohistochemistry and assessment. Bio-protocol, 6(7), e1772. Retrieved from [Link]
-
Giatromanolaki, A., et al. (2001). Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues. Methods in Molecular Biology, 758, 183-9. Retrieved from [Link]
-
Glucose Transporter-1 (GLUT-1) by Immunohistochemistry. (n.d.). ARUP Laboratories. Retrieved from [Link]
-
Vacular Endothelial Growth Factor (VEGF) Monoclonal Antibody (ABM225). (n.d.). Origene. Retrieved from [Link]
-
VEGF Antibody. (n.d.). GenomeMe. Retrieved from [Link]
-
Al-Obaidi, S., & Al-Khafaji, A. (2024). Immunohistochemical expression of carbonic anhydrase IX in renal cell carcinoma subtypes. International Journal of Clinical and Diagnostic Pathology, 7(1), 1-6. Retrieved from [Link]
-
Glucose Transporter-1 (GLUT-1) by Immunohistochemistry. (n.d.). Reliance Diagnostics Laboratory. Retrieved from [Link]
-
Torp, S. H. (2008). Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast. The Journal of Histochemistry and Cytochemistry, 56(8), 747-753. Retrieved from [Link]
-
Carbonic Anhydrase IX (CA IX) Antibody. (n.d.). GenomeMe. Retrieved from [Link]
-
Rosenberger, C., et al. (2007). Immunohistochemical detection of hypoxia-inducible factor-1alpha in human renal allograft biopsies. Journal of the American Society of Nephrology, 18(3), 994-1002. Retrieved from [Link]
-
Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
-
IHC Products & Protocol Guide. (n.d.). R&D Systems. Retrieved from [Link]
-
IHC Staining Protocol for FFPE slides. (n.d.). Ruffell Lab. Retrieved from [Link]
-
Shivaraj, K., & T.O., D. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Jensen, P. K., et al. (1987). Effects of acetazolamide on cerebral blood flow and brain tissue oxygenation. Postgraduate Medical Journal, 63(737), 185-187. Retrieved from [Link]
-
Ben-Shabat, S., et al. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Methazolamide: Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved from [Link]
-
Robba, C., et al. (2021). Effects of acetazolamide on intracranial pressure and brain tissue oxygenation on patients with acute brain injury: A pilot physiological study. Journal of Neurotrauma, 38(1), 108-114. Retrieved from [Link]
-
Chidley, C., et al. (2013). Searching for the Protein Targets of Bioactive Molecules. CHIMIA International Journal for Chemistry, 67(4), 216-220. Retrieved from [Link]
-
Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. (2021, March 26). Nonstop Neuron [Video]. YouTube. Retrieved from [Link]
-
Defining the druggable proteome. (n.d.). The Human Protein Atlas. Retrieved from [Link]
-
What is the mechanism of Methazolamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Targeted protein degradation: advances in drug discovery and clinical practice. (2023). Signal Transduction and Targeted Therapy, 8, 331. Retrieved from [Link]
-
Jansson, L., et al. (2000). Effects of the carbonic anhydrase inhibitor acetazolamide on splanchnic blood flow in anaesthetized rats. Clinical and Experimental Pharmacology and Physiology, 27(3), 197-200. Retrieved from [Link]
-
Maren, T. H. (1956). The pharmacology of methazolamide in relation to the treatment of glaucoma. American Journal of Ophthalmology, 41(4), 681-692. Retrieved from [Link]
-
Action of acetazolamide in the red blood cells at tissue level. (n.d.). ResearchGate. Retrieved from [Link]
-
Protein-Targeting Drug Discovery. (2023). Biomolecules, 13(10), 1591. Retrieved from [Link]
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- 13. Vacular Endothelial Growth Factor (VEGF) Monoclonal Antibody (ABM225) (500-5494) [thermofisher.com]
- 14. Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
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- 20. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
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- 22. bio-protocol.org [bio-protocol.org]
Application Note & Protocols: Flow Cytometry Analysis of Cellular Responses to Butazolamide Treatment
Introduction: Unveiling the Cellular Impact of Carbonic Anhydrase Inhibitors
The tumor microenvironment is a complex and dynamic landscape, often characterized by hypoxia and acidosis, which contribute to cancer progression and therapeutic resistance. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms like CA IX and CA XII, are key players in regulating pH in this environment. These enzymes are now recognized as promising targets for novel anticancer therapies. Butazolamide, a putative carbonic anhydrase inhibitor, belongs to a class of drugs that are being investigated for their potential to disrupt tumor cell physiology.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of this compound. We will delve into the mechanistic underpinnings of its expected action and provide detailed, field-proven protocols for assessing key cellular responses, namely apoptosis and cell cycle perturbations. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Scientific Rationale: The Mechanism of Action of Carbonic Anhydrase Inhibitors
This compound, as a carbonic anhydrase inhibitor, is expected to function by blocking the catalytic activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, the inhibition of tumor-associated CAs, such as CA IX, can lead to a disruption of pH regulation, causing intracellular acidification and extracellular alkalization. This disruption of pH homeostasis can trigger downstream cellular stress responses, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle, ultimately inhibiting tumor growth.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. This makes it an ideal platform to dissect the cellular consequences of this compound treatment.
I. Analysis of Apoptosis Induction by this compound
A hallmark of effective anti-cancer agents is their ability to induce apoptosis in malignant cells. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC). Therefore, Annexin V staining can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA to emit a bright red fluorescence.
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Apoptosis Analysis using Annexin V/PI Staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Seed the cells of interest in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine for 4 hours).
-
-
Cell Harvesting and Staining:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate voltage settings and compensation using unstained and single-stained controls.
-
Collect at least 10,000 events per sample.
-
Analyze the data by plotting Annexin V-FITC fluorescence (typically on the x-axis) versus Propidium Iodide fluorescence (typically on the y-axis).
-
Data Interpretation and Expected Results
The flow cytometry data will be visualized in a quadrant plot, allowing for the quantification of different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Table 1: Example Data Summary for Apoptosis Analysis
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.2 |
| This compound (50 µM) | 65.4 ± 4.2 | 25.8 ± 2.9 | 8.8 ± 1.8 |
| Positive Control | 40.7 ± 5.6 | 45.1 ± 4.3 | 14.2 ± 2.4 |
II. Analysis of Cell Cycle Perturbations by this compound
Many anti-cancer compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). This arrest can prevent cell proliferation and may precede apoptosis.
Principle of Cell Cycle Analysis
The analysis of the cell cycle by flow cytometry is based on the measurement of cellular DNA content. Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds to DNA in proportion to the amount of DNA present in the cell. Cells in the G1 phase of the cell cycle have a 2N DNA content, while cells in the G2 and M phases have a 4N DNA content. Cells in the S phase, which are actively synthesizing DNA, have a DNA content between 2N and 4N.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
After 24 hours, treat the cells with the desired concentrations of this compound.
-
Include a vehicle control and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect at least 20,000 events per sample.
-
Analyze the resulting DNA content histograms using a suitable cell cycle analysis software (e.g., FlowJo, FCS Express).
-
Data Interpretation and Expected Results
The data will be presented as a histogram of DNA content. The software will model the distribution of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Table 2: Example Data Summary for Cell Cycle Analysis
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| This compound (10 µM) | 65.8 ± 4.2 | 20.5 ± 2.8 | 13.7 ± 1.5 |
| This compound (50 µM) | 75.2 ± 5.1 | 12.3 ± 1.9 | 12.5 ± 2.0 |
| Positive Control (Nocodazole) | 10.1 ± 1.8 | 15.4 ± 2.2 | 74.5 ± 4.7 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for elucidating the cellular effects of this compound using flow cytometry. By quantifying apoptosis and analyzing cell cycle distribution, researchers can gain valuable insights into the mechanism of action of this and other carbonic anhydrase inhibitors. These assays are crucial in the preclinical evaluation of novel anti-cancer compounds and can guide further drug development efforts. Future studies could involve multiplexing these assays with intracellular staining for key cell cycle regulatory proteins (e.g., cyclins, CDKs) or apoptosis-related proteins (e.g., caspases, Bcl-2 family members) to further dissect the molecular pathways affected by this compound.
References
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WebMD. (2024). Methazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from WebMD. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 9(10), 209.* [Link]
- Stevens, M. F., Werdehausen, R., Gaza, N., Hermanns, H., Kremer, D., Bauer, I., Küry, P., Hollmann, M. W., & Braun, S.
Troubleshooting & Optimization
Troubleshooting Butazolamide solubility issues in aqueous solutions
Welcome to the technical support guide for Butazolamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during in vitro and pre-clinical development. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental design.
Section 1: Foundational Knowledge - Understanding this compound
This section addresses the fundamental physicochemical properties of this compound that are critical to understanding its behavior in aqueous solutions.
FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a sulfonamide-containing molecule belonging to the thiadiazole class.[1] Its structure dictates its solubility profile. While specific experimental data for this compound is limited, we can infer its properties from its chemical structure and its close, well-characterized analog, Acetazolamide.[2]
The key properties are summarized below:
| Property | Value / Inferred Characteristic | Causality & Implication for Solubility |
| Molecular Formula | C₆H₁₀N₄O₃S₂ | Indicates a relatively small molecule with multiple heteroatoms capable of hydrogen bonding. |
| Molecular Weight | ~250.3 g/mol [1] | A lower molecular weight is generally favorable for solubility, but other factors are more dominant here. |
| Structure | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide[1] | Contains a sulfonamide group (-SO₂NH-) and an amide group (-CONH-). The sulfonamide proton is weakly acidic. |
| pKa (inferred) | ~7.0 - 8.0 | Like other sulfonamides, the proton on the sulfonamide nitrogen is ionizable.[3] This pKa value means that at physiological pH (~7.4), the molecule exists as a mixture of its neutral (less soluble) and anionic (more soluble) forms. |
| Aqueous Solubility | Poor at neutral pH | The neutral, unionized form of the molecule is hydrophobic and dominates at acidic pH, leading to very low water solubility.[3][4] |
| LogP (predicted) | 0.6[1] | A positive LogP indicates a preference for a non-polar environment over water, classifying it as a lipophilic compound with inherently low aqueous solubility. |
FAQ 2: Why does my this compound powder not dissolve when I add it directly to my neutral buffer (e.g., PBS pH 7.4)?
This is the most common issue encountered and is entirely expected based on this compound's chemistry. The primary reason is that this compound is a weak acid.[3]
-
The Role of Ionization: For a weakly acidic compound to dissolve in water, it generally needs to be in its ionized (charged) form. At neutral pH 7.4, which is close to the inferred pKa of the sulfonamide group, a significant portion of this compound molecules will be in their neutral, protonated state.[4] This neutral form is poorly soluble in water.
-
The Henderson-Hasselbalch Relationship: The ratio of the ionized (A⁻) to unionized (HA) form is governed by the pH of the solution and the pKa of the compound. Total solubility is the sum of the intrinsic solubility of the unionized form and the concentration of the highly soluble ionized form.[3] In neutral buffers, the concentration of the soluble ionized form is insufficient to bring the entire amount of powder into solution.
Section 2: Systematic Troubleshooting Workflow
When encountering solubility issues, a systematic approach can save time and resources. The following workflow is recommended as a first-line strategy.
FAQ 3: I have a vial of this compound and need to prepare a solution for a cell-based assay. What is the correct procedure?
Directly adding this compound to aqueous media will likely fail. The industry-standard method involves creating a concentrated stock solution in a suitable organic solvent, followed by careful dilution into your aqueous experimental medium.
Below is a visual workflow to guide you through the process.
Caption: Systematic workflow for solubilizing this compound.
Section 3: Advanced Solubilization & Stability
If the basic workflow is insufficient for your required concentration, several advanced techniques can be employed.
FAQ 4: My compound precipitates in the aqueous medium even at low concentrations. What's happening and what can I do?
This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final mixed-solvent system (e.g., 99.5% medium + 0.5% DMSO) is exceeded.[5]
Causality:
-
Solvent Shift: DMSO is a highly effective solubilizer, but its effect is dramatically reduced upon high dilution in water.[6] The environment of the this compound molecule shifts from being DMSO-rich to water-rich, causing the poorly soluble compound to precipitate.
-
pH Shift: If you are diluting a DMSO stock into a buffer with a pH lower than the compound's pKa, the compound will shift to its less soluble, neutral form.
Solutions & Mitigation Strategies:
| Strategy | Mechanism of Action | Protocol & Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of this compound.[3][7] | Prepare your final aqueous buffer at a pH > 8.0. This will deprotonate the sulfonamide group, significantly increasing solubility. Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability). |
| Co-solvents | Using solvents like PEG400 or ethanol in addition to DMSO can create a more hospitable environment for the drug in the final solution.[8] | Prepare a stock in DMSO, then dilute into an aqueous medium that contains a small percentage (1-5%) of another co-solvent. Always run a vehicle control to test for solvent toxicity.[9][10] |
| Complexation with Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) have a hydrophobic inner cavity that can encapsulate the poorly soluble drug, while the hydrophilic exterior keeps the complex in solution.[11][12][13] | Prepare a solution of the cyclodextrin in your aqueous buffer first. Then, add the DMSO stock of this compound to the cyclodextrin solution. This can significantly enhance the apparent solubility of sulfonamides.[12] |
FAQ 5: How stable is this compound in solution? What are the best storage practices?
Solution stability is a critical, often overlooked, factor that can be misinterpreted as a solubility problem.
-
Primary Degradation Pathway: The this compound structure contains an amide linkage, which is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or elevated temperatures.[14][15][16] This chemical reaction breaks the amide bond, rendering the compound inactive.
-
Storage of Stock Solutions: Concentrated stock solutions of this compound in anhydrous DMSO are relatively stable. They should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[17]
-
Stability in Aqueous Media: this compound is much less stable in aqueous working solutions. Hydrolysis can occur over hours.[18] It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.[19] Do not store this compound in aqueous buffers for more than a day, even when refrigerated.
Section 4: Detailed Experimental Protocol
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Use an analytical balance to accurately weigh 2.50 mg of this compound powder (MW = 250.3 g/mol ). Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a small glass vial.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the tube. (Calculation: (2.50 mg / 250.3 mg/mmol) / 1.0 mL = 0.01 mmol/mL = 10 mM)
-
Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes until the solution is perfectly clear, with no visible solid particles. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid excessive heat.[17]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for a Cell Culture Assay
-
Preparation: Pre-warm your cell culture medium to 37°C.
-
Dilution: Retrieve one aliquot of the 10 mM DMSO stock solution from the freezer. Allow it to thaw completely and briefly vortex to re-dissolve any compound that may have settled.
-
Working Solution: In a sterile tube, add 999 µL of the pre-warmed cell culture medium. While vortexing the medium at a medium speed, rapidly add 1 µL of the 10 mM DMSO stock solution directly into the liquid. This 1:1000 dilution results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Final Check & Use: Visually inspect the final working solution to ensure no precipitation has occurred. Use this solution immediately for your experiment. Remember to include a vehicle control (0.1% DMSO in medium) in your experimental setup.[9]
References
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de Castro, S., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166-76. Available from: [Link]
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The BMJ. (1945). Solubility of Sulphonamides. The BMJ, 2(4410), 54. Available from: [Link]
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Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii. Available from: [Link]
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Kildegaard, H. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 815-20. Available from: [Link]
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Henriksen, P. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 815-820. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
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Henriksen, P. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
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Shanmugasundaram, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6336-6345. Available from: [Link]
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Sividin, S., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3526. Available from: [Link]
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Orozco, M., & Luque, F. J. (2009). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). Journal of Computer-Aided Molecular Design, 23(8), 527-540. Available from: [Link]
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Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available from: [Link]
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Shanmugasundaram, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6336-6345. Available from: [Link]
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Singh, J., & Philip, A. (2012). A chemical rationale of drug stability and degradation- An insightful approach. Journal of Applied Pharmaceutical Science, 2(7), 213-221. Available from: [Link]
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Müller, R. H., & Keck, C. M. (2012). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available from: [Link]
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Stella, V. J., & Wang, W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]
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Marchei, E., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 570-579. Available from: [Link]
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How to reduce off-target effects of Butazolamide in experiments
A Guide to Investigating and Mitigating Off-Target Effects in Experimental Settings
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and mitigating potential off-target effects of the novel chemical probe, Butazolamide. This compound is a potent, ATP-competitive inhibitor designed to selectively target Kinase X. However, like any small molecule, it has the potential to interact with unintended biological targets, leading to ambiguous or misleading experimental results.[1][2][3]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and resolve common problems that may arise during your experiments with this compound, particularly those suggestive of off-target activity.
Q1: My phenotypic results with this compound are inconsistent with genetic knockdown (e.g., siRNA/CRISPR) of Kinase X. How can I confirm the compound is engaging its intended target in my cells?
Underlying Issue: A discrepancy between chemical and genetic perturbation is a classic indicator of potential off-target effects or a lack of target engagement.[4] It's crucial to first verify that this compound is physically binding to Kinase X in your specific cellular context.
Solution Pathway:
-
Directly Measure Target Engagement: The first step is to confirm that this compound binds to Kinase X in your intact cells at the concentrations you are using. Two state-of-the-art methods are recommended:
-
Cellular Thermal Shift Assay (CETSA): This assay leverages the principle that a protein becomes more thermally stable when bound to a ligand.[5][6][7] By heating cells treated with this compound across a temperature gradient, you can determine if the compound increases the melting temperature of Kinase X, providing direct evidence of binding.[8][9]
-
NanoBRET™ Target Engagement Assay: This live-cell method measures the binding of a compound to a target protein in real-time.[10][11] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X and a fluorescent tracer.[12][13][14] Competitive displacement of the tracer by this compound provides quantitative data on target occupancy and intracellular affinity.[12][13]
-
-
Assess Downstream Target Modulation: Confirm that target engagement leads to the expected biochemical consequence. For a kinase, this means measuring the phosphorylation of a known, direct substrate of Kinase X via Western Blot or ELISA. A dose-dependent decrease in substrate phosphorylation that correlates with this compound's binding affinity strengthens the on-target hypothesis.
Protocol: Cellular Thermal Shift Assay (CETSA) for Kinase X Target Engagement
Objective: To determine if this compound treatment stabilizes Kinase X in intact cells, confirming target engagement.
Materials:
-
Cells expressing Kinase X
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment: PCR thermal cycler, centrifuges, Western Blot supplies
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for your standard experimental duration (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to a specific cell concentration.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[6]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.[6]
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble Kinase X at each temperature point using Western Blotting.
-
Data Interpretation: Plot the percentage of soluble Kinase X against temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[5][8]
Q2: I'm observing significant cytotoxicity at concentrations where this compound should be selective for Kinase X. Is this an on-target or off-target effect?
Underlying Issue: Unexpected toxicity is a common problem. It could be an "on-target" effect if Kinase X is critical for cell survival, or an "off-target" effect if this compound is hitting other essential proteins.[2][3]
Solution Pathway:
-
Perform a Counter-Screen for Cytotoxicity: Run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) in parallel on your main experimental cell line and a cell line that does not express Kinase X (or has it knocked out).[15][16]
-
If toxicity is similar in both cell lines: The effect is likely off-target.
-
If toxicity is significantly reduced in the Kinase X null line: The effect is likely on-target.
-
-
Use an Inactive Control Compound: Synthesize or acquire a close structural analog of this compound that is inactive against Kinase X. This compound should not produce the cytotoxic phenotype. If it does, the toxicity is likely due to a chemical property of the scaffold itself, not inhibition of Kinase X.[18]
Workflow for Differentiating On-Target vs. Off-Target Phenotypes
Caption: A decision-making workflow for validating if an observed cellular phenotype is a true on-target effect.
Frequently Asked Questions (FAQs)
What is the first step I should take to proactively minimize off-target effects?
The most critical step is to determine the selectivity profile of this compound. This involves screening the compound against a broad panel of kinases, ideally covering the entire human kinome.[21][22] Commercial services (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins DiscoverX) offer panels of hundreds of kinases.[23] The data from this screen will identify which other kinases this compound binds to and at what potency.[22]
How do I interpret a kinase selectivity profile?
The output will typically be presented as percent inhibition at a given concentration or as IC50/Ki values for each kinase.
| Kinase Target | IC50 (nM) with this compound | Selectivity Window (vs. Kinase X) | Implication |
| Kinase X (On-Target) | 10 | - | Potent Target Inhibition |
| Kinase A | 150 | 15x | Potential off-target. Consider if pathway is active in your system. |
| Kinase B | 2,500 | 250x | Low risk of direct inhibition at typical experimental doses. |
| Kinase C | >10,000 | >1000x | Negligible risk. Highly selective. |
Best Practice: Aim to use this compound at a concentration that is at least 10-fold below its IC50 for the most potent off-target. For example, based on the table above, an ideal concentration would be ≤15 nM to maintain a window of selectivity over Kinase A.
What if my phenotype is real, but the selectivity screen shows this compound hits Kinase Y with equal potency to Kinase X?
This is a common challenge. It means this compound is a dual inhibitor .
-
Genetic Dissection: Use siRNA or CRISPR to individually knock down Kinase X and Kinase Y. This will help you dissect which target is responsible for the observed phenotype.
-
Find a More Selective Probe: Consult resources like the Chemical Probes Portal to find a more selective inhibitor for Kinase X or Kinase Y to confirm your findings.[24]
What is the difference between a counter-screen and a selectivity screen?
They serve different purposes in eliminating false or misleading results.
-
Selectivity Screen: Asks, "What other specific proteins does my compound hit?" It is designed to identify unintended biological targets.[22][25]
-
Counter-Screen: Asks, "Is my compound interfering with my assay technology or causing general toxicity?" It is designed to identify assay artifacts and non-specific effects.[15][16] For example, if your primary assay uses luciferase, you would run a counter-screen against luciferase itself to rule out direct inhibition.[15]
Investigating Off-Target Liabilities: A Strategic Workflow
References
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. Retrieved from [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1033–1047. Retrieved from [Link]
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News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 11(5), 312–319. Retrieved from [Link]
-
Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 1(1), 79-92. Retrieved from [Link]
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The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]
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Erlanson, D. (2023). A rule of two for using chemical probes?. Practical Fragments. Retrieved from [Link]
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Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 221-236. Retrieved from [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
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Janssen Research & Development. (2020). Best Practices: Chemical Probes Webinar (Case Study). YouTube. Retrieved from [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 230–240. Retrieved from [Link]
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Scott, J. D., & Fis Bain, R. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 623–625. Retrieved from [Link]
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Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
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Scott, J. D., & Fis Bain, R. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 623–625. Retrieved from [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1698. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
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Feng, T., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(2), 71–81. Retrieved from [Link]
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Marton, M. J., et al. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature Medicine, 4(11), 1293–1301. Retrieved from [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
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MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329–337. Retrieved from [Link]
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Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 772. Retrieved from [Link]
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Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310–314. Retrieved from [Link]
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Rudmann, D. G. (2013). On-target and Off-target-based Toxicologic Effects. Toxicologic Pathology, 41(2), 310-314. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Williams, K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine, 57(1), 54-60. Retrieved from [Link]
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ResearchGate. (n.d.). The importance of target validation in drug discovery and development. Retrieved from [Link]
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Williams, K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine, 57(1), 54-60. Retrieved from [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
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Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Opinion in Drug Discovery & Development, 9(4), 452-459. Retrieved from [Link]
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WJBPHS. (2023). Target identification and validation in research. Retrieved from [Link]
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Improving the yield of Butazolamide chemical synthesis
Introduction
Welcome to the technical support center for the synthesis of Butazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve final product yield and purity. This compound, a sulfonamide derivative of the 1,3,4-thiadiazole core, shares a synthetic lineage with related compounds like Acetazolamide, and its successful synthesis hinges on careful control of several critical reaction steps.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges. We will delve into the causality behind common issues and provide validated, step-by-step protocols to overcome them.
Section 1: Overview of the Core Synthesis Pathway
The most common route to this compound involves a multi-step synthesis starting from a precursor to the core 1,3,4-thiadiazole ring. The key transformations include the formation of the heterocyclic ring, acylation with a butyryl group, oxidative chlorination to form a sulfonyl chloride, and a final amidation step.
Caption: Generalized synthetic workflow for this compound.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis. Each Q&A pair provides an explanation of the underlying chemical principles and actionable solutions.
FAQ 1: Low Yield During Chlorosulfonation (Step 3)
Question: My yield of the sulfonyl chloride intermediate is consistently low, and I observe a significant amount of dark, tar-like byproduct. What is causing this, and how can I fix it?
Answer: This is a critical and often problematic step. Low yields are typically due to two main issues: hydrolysis of the sulfonyl chloride product and oxidative degradation of the thiadiazole ring.[3][4]
Causality:
-
Hydrolysis: Sulfonyl chlorides are highly reactive and readily hydrolyze back to the corresponding sulfonic acid in the presence of water.[3][5] This sulfonic acid is unreactive in the subsequent amidation step, directly reducing your yield.
-
Oxidative Degradation: The oxidizing agents used for chlorination (e.g., chlorine gas) are harsh. If the reaction temperature is too high or the exposure is too long, it can lead to ring opening or the formation of complex, polymeric side products, which often present as a dark tar.[6]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C. Use an ice-salt bath for better temperature management. This is the single most critical parameter to prevent degradation.
-
Anhydrous Conditions: While the reaction itself often uses an aqueous medium, minimizing water during workup is key. After the reaction, the sulfonyl chloride should be rapidly filtered and washed with ice-cold water to remove acid, then immediately used in the next step. Do not let the wet solid sit for extended periods.[7]
-
Alternative Oxidizing Agent: Consider replacing chlorine gas with a milder or easier-to-handle reagent system, such as sodium hypochlorite (commercial bleach) in an acidic medium.[8] This can offer better control over the reaction rate and reduce degradation.[8]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. Over-extending the reaction time significantly increases the chance of byproduct formation.
FAQ 2: Incomplete or Sluggish Final Amidation Step (Step 4)
Question: My amidation reaction is not going to completion, even after several hours. TLC analysis shows both the sulfonyl chloride intermediate and the final this compound product. How can I drive the reaction to completion?
Answer: An incomplete amidation reaction points to issues with reagent concentration, temperature, or the quality of the sulfonyl chloride starting material.
Causality:
-
Hydrolyzed Starting Material: As mentioned in FAQ 1, if your sulfonyl chloride intermediate was exposed to moisture and partially hydrolyzed to sulfonic acid, it will not react with ammonia. This is the most common cause of a "stalled" reaction.
-
Insufficient Ammonia: The reaction requires a sufficient excess of ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct. Low concentration can lead to a slow reaction rate.
-
Low Temperature: While the addition of the sulfonyl chloride to ammonia should be done at low temperature (0-10°C) to control the initial exotherm, the reaction may need to warm to room temperature to proceed to completion.
Troubleshooting Protocol:
-
Use Fresh Sulfonyl Chloride: Ensure the 2-butyramido-1,3,4-thiadiazole-5-sulfonyl chloride from Step 3 is used immediately after isolation. Do not store it.
-
Optimize Ammonia Concentration: Use a concentrated aqueous ammonia solution (e.g., 28-30%). The reaction mixture should be strongly basic throughout. A molar excess of at least 10-20 equivalents of ammonia is recommended.
-
Controlled Warming: After the initial addition of the sulfonyl chloride at low temperature, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
pH Adjustment for Precipitation: Once the reaction is complete, the final product is often precipitated by acidifying the solution. Careful acidification to a pH of ~4-5 is critical for maximizing the recovery of the solid product.
Caption: Decision workflow for troubleshooting the amidation step.
FAQ 3: Final Product is Impure or Has a Low/Broad Melting Point
Question: After purification by recrystallization, my this compound product has a melting point lower than the literature value (~260-262°C with decomposition) and appears discolored.[2] What are the likely impurities?
Answer: A low or broad melting point is a clear indicator of impurities. Given the synthetic pathway, these are likely unreacted intermediates or byproducts from side reactions.
Causality & Potential Impurities:
-
Unreacted Acylated Intermediate: The starting material for the chlorosulfonation step (2-butyramido-5-mercapto-1,3,4-thiadiazole) may be present if that reaction was incomplete.
-
Sulfonic Acid Hydrolysis Product: The sulfonic acid byproduct (2-butyramido-1,3,4-thiadiazole-5-sulfonic acid) is a common impurity. It is more polar than this compound and can be difficult to remove.
-
Bis-sulfonated Byproducts: In some cases, side reactions can lead to the formation of dimers or other related substances, especially during the chlorosulfonation step.[3]
Optimized Purification Protocol: Recrystallization is the most effective method for purifying this compound.[3] The choice of solvent is critical.
-
Solvent System Screening: Test solubility in common solvents. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[3] The goal is to find a system where the product is soluble at high temperatures but poorly soluble at room temperature, while impurities remain in solution.
-
Detailed Recrystallization Procedure: a. Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., aqueous ethanol). b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Potential Impurity | Source | Removal Strategy |
| 2-Butyramido-5-mercapto-1,3,4-thiadiazole | Incomplete chlorosulfonation | Recrystallization |
| 2-Butyramido-1,3,4-thiadiazole-5-sulfonic acid | Hydrolysis of sulfonyl chloride | Careful recrystallization; it has different solubility |
| Polymeric degradation products | Harsh chlorosulfonation conditions | Activated charcoal treatment during recrystallization |
Section 3: Safety Precautions
-
Chlorosulfonic Acid/Chlorine: These reagents are extremely corrosive and toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Ammonia: Concentrated ammonia is a strong irritant with a pungent odor. Handle only in a well-ventilated fume hood.
-
Exothermic Reactions: Both the chlorosulfonation and amidation steps can be highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
DrugFuture. (2023). This compound. Chemical Index Database. Retrieved from [Link]
-
PrecisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Falakshahi, M., et al. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. ResearchGate. Retrieved from [Link]
-
Josh_Tutorials. (2019). Acetazolamide synthesis. YouTube. Retrieved from [Link]
-
Vascular and Endovascular Review. (n.d.). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Pharmacy India. (2020). Synthesis of Acetazolamide | Mechanism of Action | Simplified | Uses. YouTube. Retrieved from [Link]
- Tan, S., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HSO3Cl and PCl5. Chemical Papers, 65(4), 510-518.
-
American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. PubMed Central. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Retrieved from [Link]
- Hultquist, M. E. (1963). U.S. Patent No. 3,108,137. Washington, DC: U.S.
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- 8. researchgate.net [researchgate.net]
Butazolamide Administration Protocol for Mice: A Technical Support Guide
Introduction
This guide provides a comprehensive, refined protocol for the administration of Butazolamide to mice, designed for researchers in pharmacology, neuroscience, and drug development. This compound, a sulfonamide derivative and a potent carbonic anhydrase inhibitor, presents unique challenges in its preclinical application due to its physicochemical properties. This document offers a troubleshooting framework, detailed experimental procedures, and evidence-based insights to ensure reproducible and reliable experimental outcomes. Our approach is built on established methodologies for related compounds, adapted specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal vehicle for dissolving this compound for in vivo administration in mice?
A1: this compound is poorly soluble in water. The recommended vehicle is a solution of 0.5-1% (w/v) carboxymethylcellulose (CMC) in sterile, deionized water, with the pH adjusted to 8.0-9.0 using sodium hydroxide (NaOH) to facilitate dissolution. Alternatively, a solution of 10% DMSO, 40% PEG300, and 50% sterile saline can be used, although care must be taken to minimize DMSO-related toxicity.
Q2: What is the recommended dosage range for this compound in mice?
A2: The appropriate dosage will depend on the specific research question and experimental model. Based on data from structurally related carbonic anhydrase inhibitors like acetazolamide, a starting dose range of 25-100 mg/kg is recommended for initial dose-response studies. Researchers should perform a dose-escalation study to determine the optimal dose for their specific application.
Q3: What is the preferred route of administration?
A3: For systemic effects, intraperitoneal (i.p.) injection is the most common and reliable route of administration in mice. Oral gavage (p.o.) is also a viable option, but bioavailability may be more variable. The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q4: What are the potential adverse effects of this compound administration in mice?
A4: As a carbonic anhydrase inhibitor, this compound can induce metabolic acidosis, characterized by a decrease in blood pH and bicarbonate levels. Researchers should monitor for signs of acidosis, which can include increased respiration rate (hyperventilation), lethargy, and decreased body temperature. Providing access to a supplemental heat source and ensuring adequate hydration can help mitigate these effects.
Q5: How can I confirm target engagement of this compound in my mouse model?
A5: Target engagement can be assessed by measuring carbonic anhydrase activity in tissues of interest (e.g., brain, kidney, red blood cells) using an appropriate biochemical assay. Additionally, physiological readouts known to be affected by carbonic anhydrase inhibition, such as blood gas analysis or urine pH, can serve as indirect markers of this compound activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | 1. Incomplete dissolution. 2. pH of the vehicle is too low. 3. The solution has been stored for too long or at an improper temperature. | 1. Ensure thorough vortexing and sonication during preparation. 2. Verify and adjust the pH of the CMC solution to 8.0-9.0. 3. Prepare fresh dosing solutions for each experiment. |
| High variability in experimental results | 1. Inconsistent dosing volume or technique. 2. Stress induced by handling and injection. 3. Degradation of the compound. | 1. Use a consistent and careful injection technique. 2. Acclimate mice to handling and injection procedures. 3. Always use freshly prepared solutions. |
| Signs of distress in mice post-injection (e.g., lethargy, rapid breathing) | 1. Onset of metabolic acidosis. 2. The dose is too high. 3. DMSO toxicity (if used as a vehicle). | 1. Monitor blood gas levels and consider reducing the dose. 2. Perform a dose-response study to identify the optimal therapeutic window. 3. If using DMSO, ensure the final concentration is as low as possible. |
| No observable effect at the expected dose | 1. Insufficient dose. 2. Poor bioavailability via the chosen administration route. 3. Incorrect preparation of the dosing solution. | 1. Conduct a dose-escalation study. 2. Consider an alternative route of administration (e.g., i.p. instead of p.o.). 3. Review and verify the solution preparation protocol. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (CMC-based Vehicle)
-
Prepare the Vehicle:
-
Add 0.5 g of low-viscosity carboxymethylcellulose (CMC) to 100 mL of sterile, deionized water.
-
Stir vigorously with a magnetic stirrer until the CMC is fully hydrated and the solution is homogenous. This may take several hours.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
In a separate sterile container, add the this compound powder to the desired volume of the prepared CMC vehicle.
-
Adjust the pH of the suspension to 8.0-9.0 by adding 1N NaOH dropwise while continuously monitoring with a calibrated pH meter.
-
Vortex and sonicate the solution in a water bath until the this compound is completely dissolved.
-
-
Final Preparation:
-
Visually inspect the solution for any particulate matter. If necessary, filter through a 0.22 µm syringe filter.
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Animal Preparation:
-
Acclimate mice to the experimental room and handling procedures for at least 3 days prior to the experiment.
-
Weigh each mouse immediately before dosing to calculate the correct injection volume.
-
-
Dosing:
-
Draw the appropriate volume of the freshly prepared this compound solution into a sterile 1 mL syringe with a 25-27 gauge needle.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Inject the solution smoothly and withdraw the needle.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the mouse for at least 30 minutes for any immediate adverse reactions.
-
Continue to monitor for signs of metabolic acidosis or other distress as described in the troubleshooting guide.
-
Diagrams
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting logic for adverse events.
References
-
Title: Acetazolamide Mitigates Lifespan-Shortening Effects of a High-Fat Diet in Mice Source: bioRxiv URL: [Link]
-
Title: The carbonic anhydrase inhibitor acetazolamide reduces acute mountain sickness in mice Source: Journal of Applied Physiology URL: [Link]
-
Title: Carbonic Anhydrase and the Nervous System: Therapeutic Opportunities and Challenges Source: Frontiers in Molecular Biosciences URL: [Link]
Technical Support Center: Mitigating Phenylbutazone-Induced Cytotoxicity in Primary Cell Cultures
A Note on Nomenclature: The term "Butazolamide" does not correspond to a recognized pharmaceutical compound. This guide presumes the query pertains to Phenylbutazone , a non-steroidal anti-inflammatory drug (NSAID) well-documented for its cytotoxic potential in in vitro models. The structural and functional characteristics of Phenylbutazone align with the challenges described. Should your work involve a different compound, such as Methazolamide, please note that while general principles of cytotoxicity testing overlap, the specific mechanisms will differ.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational knowledge essential for designing experiments and troubleshooting unexpected cell death related to Phenylbutazone.
Q1: What is Phenylbutazone and its primary mechanism of action?
Phenylbutazone is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking these enzymes, Phenylbutazone reduces the inflammatory response. However, its lack of selectivity, particularly the inhibition of the constitutively expressed COX-1, is linked to many of its adverse effects.[1][2]
Q2: What are the underlying mechanisms of Phenylbutazone-induced cytotoxicity in primary cells?
The cytotoxicity of Phenylbutazone is multifactorial and extends beyond simple COX inhibition. Key mechanisms observed in in vitro systems include:
-
Mitochondrial Dysfunction: Phenylbutazone can interfere with mitochondrial respiration. This may involve the uncoupling of oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[3]
-
Oxidative Stress: The drug can induce an imbalance between the production of ROS and the cell's antioxidant capacity.[4][5] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[6]
-
Induction of Apoptosis: At sufficient concentrations and exposure times, Phenylbutazone is known to induce programmed cell death, or apoptosis.[7] This can be triggered by mitochondrial damage (the intrinsic pathway) or other cellular stressors.
-
Direct Membrane Effects: Like other NSAIDs, Phenylbutazone's hydrophobic nature may allow it to interact with and disrupt cell membranes, particularly in acidic environments, potentially leading to necrosis.[8]
Q3: Which primary cell types are most susceptible to Phenylbutazone?
Given its metabolism and routes of excretion, certain primary cells are particularly vulnerable:
-
Hepatocytes (Liver Cells): As the primary site of drug metabolism, hepatocytes are exposed to high concentrations of both the parent drug and its active metabolites.[2] Phenylbutazone is known to cause various forms of liver injury, from mild hepatocellular damage to necrosis.[2][9]
-
Renal Tubular Epithelial Cells (Kidney Cells): The kidneys are involved in excreting the drug and its metabolites. High local concentrations can lead to renal toxicity. Long-term exposure has been associated with kidney tumors in animal models.[10]
-
Gastrointestinal Epithelial Cells: These cells are susceptible to the topical and systemic effects of NSAIDs, which can lead to ulceration and cell death.[11]
Q4: How should I prepare and handle Phenylbutazone for cell culture experiments?
Proper preparation is critical for reproducible results. Phenylbutazone is a crystalline solid that is practically insoluble in water but soluble in organic solvents.[12]
-
Solubility: Stock solutions should be prepared in solvents like ethanol or dimethyl sulfoxide (DMSO).[13][14][15] For example, solubility is approximately 50 mg/mL in ethanol and 25 mg/mL in DMSO.[15]
-
Stock Solution Preparation: Dissolve the Phenylbutazone powder in your chosen solvent to make a high-concentration stock (e.g., 10-50 mM). Use fresh, anhydrous DMSO, as moisture can reduce solubility.[13] Aliquot and store at -20°C or below.
-
Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the stock solution in your complete cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to your cells (typically ≤ 0.1%).
-
Stability: Aqueous solutions of Phenylbutazone are not stable and should be used immediately. It is not recommended to store aqueous solutions for more than a day.[15]
Section 2: Troubleshooting Experimental Failures
This section provides structured guidance for common problems encountered when using Phenylbutazone with sensitive primary cell cultures.
Problem 1: Massive, Rapid Cell Death Even at Theoretically "Therapeutic" Concentrations
Q: I'm using a Phenylbutazone concentration reported as therapeutic in vivo, but my primary hepatocytes are dying within 24 hours. What is happening and how can I establish a viable working concentration?
Expert Analysis (The "Why"): This is a classic pitfall when transitioning from in vivo data to in vitro systems. Primary cells in a dish are far more sensitive than cells within a whole organism for several reasons.[16] The in vitro environment lacks the complex systems of drug metabolism, distribution, and clearance present in vivo.[2] In an animal, a drug's plasma concentration is transient, whereas in cell culture, the cells are exposed to a constant, high concentration of the compound. Furthermore, primary cells outside their native tissue microenvironment can be under stress, making them more vulnerable.[17]
Solution Workflow (The "How"): Your first step must be to determine the cytotoxic profile of Phenylbutazone specifically for your primary cell type and experimental conditions. This is achieved by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and will not become over-confluent during the experiment (e.g., 5,000-20,000 cells/well).[18] Allow cells to attach and stabilize for 24 hours.[18][19]
-
Drug Dilution Series: Prepare a 2-fold serial dilution of Phenylbutazone in complete culture medium. A wide starting range is recommended (e.g., from 1 µM to 2000 µM). Don't forget a "vehicle control" well (medium with the same final DMSO concentration as your highest drug dose) and a "no treatment" control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the drug dilutions.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours). This should match the intended duration of your main experiment.
-
Viability Assay: Assess cell viability using a reliable method. The MTT assay is a common colorimetric method that measures metabolic activity, which is proportional to the number of viable cells.[20]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value. This value represents the concentration at which 50% of the cells are non-viable. For your experiments, you should work with concentrations well below the calculated IC50.
Caption: Workflow for determining the IC50 of Phenylbutazone.
Problem 2: Results are Confounded by High Levels of Oxidative Stress
Q: I'm observing significant ROS production in my primary chondrocytes even at sub-lethal doses of Phenylbutazone, which is interfering with my actual experimental endpoints. How can I manage this?
Expert Analysis (The "Why"): Phenylbutazone is known to induce oxidative stress, which can be a primary mechanism of its toxicity.[4][5] This occurs when the generation of ROS overwhelms the cell's endogenous antioxidant defenses, such as glutathione (GSH).[5] In cell culture, this problem can be exacerbated because standard culture media often lack the full complement of antioxidant molecules found in vivo, and the artificial environment itself can be pro-oxidant.[6][21] This ROS can non-specifically affect signaling pathways and damage cells, confounding the interpretation of your results.
Mitigation Strategies (The "How"): You can address this issue by supplementing your culture system with antioxidants or by ensuring your experimental design accounts for the oxidative effects.
-
Co-administration of Antioxidants: The most direct approach is to include an antioxidant in your culture medium along with the Phenylbutazone.
-
N-acetylcysteine (NAC): A widely used antioxidant that serves as a precursor to glutathione, thereby replenishing the cell's primary defense against ROS.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge a wide variety of ROS.
-
-
Experimental Controls: When publishing, you must demonstrate that the observed effect is from your variable of interest, not the antioxidant. Therefore, your experiment should include these four arms:
-
Vehicle Control
-
Phenylbutazone alone
-
Antioxidant alone
-
Phenylbutazone + Antioxidant
-
This design allows you to isolate the effects of Phenylbutazone in the absence of overwhelming oxidative stress.
| Antioxidant | Typical Working Concentration | Solvent | Key Considerations |
| N-acetylcysteine (NAC) | 1-10 mM | Culture Medium / H₂O | Prepare fresh. Can alter medium pH. |
| Vitamin E (α-tocopherol) | 50-200 µM | Ethanol | Often used as water-soluble analog (Trolox). |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Culture Medium / H₂O | Can be unstable in culture medium; prepare fresh. |
Problem 3: Premature Apoptosis is Preventing the Study of Other Cellular Mechanisms
Q: My primary cells are showing markers of apoptosis (like caspase-3 activation) very early after Phenylbutazone treatment, even at low doses. How can I design an experiment to study earlier, non-apoptotic events?
Expert Analysis (The "Why"): Apoptosis is a common endpoint for many cytotoxic agents, including NSAIDs.[7][20] Phenylbutazone likely triggers the intrinsic (mitochondrial) pathway of apoptosis.[22] This pathway involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3.[23] If this cascade is initiated too quickly, it can be difficult to study upstream events like specific kinase signaling or gene expression changes.
Experimental Adjustments (The "How"): To study pre-apoptotic events, you must either find an experimental window before apoptosis commitment or use tools to block the process.
-
Time-Course Experiment: The simplest approach is to perform a time-course experiment.
-
Treat your cells with a fixed, sub-lethal concentration of Phenylbutazone.
-
Harvest cells at multiple early time points (e.g., 1, 2, 4, 6, 8, 12 hours).
-
At each time point, probe for your event of interest (e.g., phosphorylation of a protein) AND a marker of apoptosis commitment (e.g., cleaved caspase-3).
-
This will allow you to identify a time window where your event occurs before significant apoptosis is initiated.
-
-
Using Pan-Caspase Inhibitors: To confirm that a downstream effect is dependent on apoptosis, you can use a broad-spectrum caspase inhibitor as a tool.
-
Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor that can block most apoptotic signaling.
-
Experimental Design:
-
Control
-
Phenylbutazone alone
-
Phenylbutazone + Z-VAD-FMK
-
Z-VAD-FMK alone
-
-
By pre-treating with Z-VAD-FMK, you can determine if blocking apoptosis prevents the downstream cellular changes you are studying.
-
Caption: Intrinsic pathway of Phenylbutazone-induced apoptosis.
Section 3: Prophylactic Best Practices Checklist
To proactively minimize cytotoxicity from the outset, ensure your experimental setup is optimized for the health and resilience of your primary cells.
| Parameter | Best Practice Recommendation | Rationale |
| Cell Confluency | Subculture before reaching 100% confluency.[19] Plate for experiments at 50-70% confluency. | Post-confluent cells can differentiate or enter senescence, altering their response to drugs.[19] Overly sparse cultures can also be more sensitive to stress. |
| Media Conditions | Use the recommended complete growth medium for your specific primary cell type. Minimize the use of antibiotics long-term.[19] | Primary cells have specific nutritional and growth factor requirements.[19] Some antibiotics can be toxic over time.[19] |
| Serum Concentration | If possible, maintain a consistent and adequate serum concentration (e.g., 10% FBS) during treatment. | Serum contains proteins that can bind to drugs, reducing the free, active concentration. It also provides protective growth factors. Abrupt serum starvation is a major stressor. |
| Thawing Protocol | Thaw cells rapidly in a 37°C water bath, plate them directly into pre-warmed medium, and avoid centrifugation immediately after thawing.[17][19] | Primary cells are extremely sensitive to damage during recovery from cryopreservation. Centrifugation can cause unnecessary shear stress.[17][19] |
| Vehicle Control | Always include a vehicle control (medium + solvent) at the same final concentration used in the highest drug dose. | Organic solvents like DMSO can have biological effects and induce stress or cytotoxicity at higher concentrations. This control ensures observed effects are due to the drug, not the solvent. |
References
-
Borges, R. S., et al. (2019). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. Molecules, 24(1), 143. Available from: [Link]
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Ammann, J., et al. (2021). Inflammation reduces osteoblast cytotoxicity induced by diclofenac: An in vitro study. European Journal of Anaesthesiology, 38(Suppl 1), S24-S32. Available from: [Link]
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Borges, R. S., et al. (2019). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. ResearchGate. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Phenylbutazone? Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Phenylbutazone: Mechanism of Action and Therapeutic Effects. Available from: [Link]
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Vempati, U. (n.d.). Bringing primary cells to mainstream drug development and drug testing. ResearchGate. Available from: [Link]
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Ivanov, I. T. (2003). Direct cytotoxicity of non-steroidal anti-inflammatory drugs in acidic media: model study on human erythrocytes with DIDS-inhibited anion exchanger. Pharmacological Research, 47(1), 53-61. Available from: [Link]
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ResearchGate. (n.d.). Role of direct cytotoxic effects of NSAIDs in the induction of gastric lesions. Available from: [Link]
-
Medicalet. (n.d.). Technical Tips for Successful Primary Cell Culture. Available from: [Link]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available from: [Link]
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de Melo, T. F., et al. (2015). Orally administered phenylbutazone causes oxidative stress in the equine gastric mucosa. Journal of Veterinary Pharmacology and Therapeutics, 38(5), 459-465. Available from: [Link]
-
Tsvetkova, E., et al. (2020). Cytotoxic and antiproliferative effects of the nonsteroidal anti-inflammatory drug diclofenac in human tumour cell lines. Taylor & Francis Online. Available from: [Link]
-
Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]
-
de Melo, T. F., et al. (2015). Orally administered phenylbutazone causes oxidative stress in the equine gastric mucosa. ResearchGate. Available from: [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2000). Reduction of gastrointestinal toxicity of NSAIDs via molecular modifications leading to antioxidant anti-inflammatory drugs. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. Available from: [Link]
-
Halliwell, B. (2003). Oxidative stress in cell culture: an under-appreciated problem? FEBS Letters, 540(1-3), 3-6. Available from: [Link]
-
Kari, F. W., et al. (1995). Long-term exposure to the anti-inflammatory agent phenylbutazone induces kidney tumors in rats and liver tumors in mice. Japanese Journal of Cancer Research, 86(3), 252-263. Available from: [Link]
-
Benjamin, S. B., et al. (1981). Phenylbutazone liver injury: a clinical-pathologic survey of 23 cases and review of the literature. Hepatology, 1(3), 255-263. Available from: [Link]
-
Mocanu, M., et al. (2022). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. MDPI. Available from: [Link]
-
Snow, D. H., et al. (1981). Phenylbutazone toxicosis in equidae: a biochemical and pathophysiological study. American Journal of Veterinary Research, 42(10), 1754-1759. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Acetazolamide. StatPearls. Available from: [Link]
-
Horii, I., et al. (1998). Effects of BSO and L-cysteine on drug-induced cytotoxicity in primary cell cultures. Methods and Findings in Experimental and Clinical Pharmacology, 20(8), 665-671. Available from: [Link]
-
Woolbright, B. L., & Jaeschke, H. (2017). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. International Journal of Molecular Sciences, 18(7), 1337. Available from: [Link]
-
MacKay, R. J., et al. (1983). Effects of large doses of phenylbutazone administration to horses. American Journal of Veterinary Research, 44(5), 774-780. Available from: [Link]
-
Csoka, K., et al. (1997). Activity of standard and investigational cytotoxic drugs in primary cultures of tumor cells from patients with kidney and urinary bladder carcinomas. Urologia Internationalis, 58(3), 140-146. Available from: [Link]
-
Aarbakke, J., et al. (1977). Increased oxidation of phenylbutazone during hydrocortisone infusion in man. British Journal of Clinical Pharmacology, 4(5), 621-622. Available from: [Link]
-
Equiimed. (n.d.). Phenylbutazone toxicity. Available from: [Link]
-
Ecker, J. A. (1965). PHENYLBUTAZONE HEPATITIS. The American Journal of Gastroenterology, 43, 23-29. Available from: [Link]
-
Raczynska, D., et al. (2010). Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells. Journal of Clinical & Experimental Ophthalmology. Available from: [Link]
-
Nonstop Neuron. (2021, March 26). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor [Video]. YouTube. Available from: [Link]
-
Vinken, M., et al. (2013). Primary hepatocytes and their cultures in liver apoptosis research. Archives of Toxicology, 87(4), 597-609. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methazolamide? Available from: [Link]
-
Medscape. (n.d.). Methazolamide dosing, indications, interactions, adverse effects, and more. Available from: [Link]
-
The University of Groningen research portal. (n.d.). Cytotoxicity of sigma-Receptor Ligands Is Associated with Major Changes of Cellular Metabolism and Complete Occupancy of the sigma-2 Subpopulation. Available from: [Link]
-
Al-Shammari, L., et al. (2023). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Toxicology in Vitro, 90, 105602. Available from: [Link]
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Technical Support Center: Optimization of HPLC-MS for Butazolamide Metabolite Detection
Welcome to the technical support center for the optimization of HPLC-MS methods for the detection of Butazolamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and success of your bioanalytical methods.
Introduction to this compound Analysis
This compound, a sulfonamide diuretic, undergoes metabolic transformation in the body, leading to various metabolites that require sensitive and specific detection methods.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering the necessary selectivity and sensitivity for complex biological matrices.[3] However, developing a robust HPLC-MS method for this compound and its metabolites is not without its challenges. Common hurdles include ion suppression, poor chromatographic peak shape, and low recovery during sample preparation.[4][5]
This guide will walk you through the common issues encountered during method development and routine analysis, providing a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here are some of the common questions and quick solutions for issues encountered during the HPLC-MS analysis of this compound and its metabolites.
Q1: I am not seeing any peak for my this compound standard. What should I check first?
A1: Start by verifying the basics:
-
Instrument Settings: Confirm that the mass spectrometer is tuned and calibrated. Ensure the correct precursor and product ions for this compound are entered in the acquisition method. For sulfonamides, a common product ion is often observed at m/z 156.[6]
-
Source Conditions: Check the electrospray ionization (ESI) source parameters. Ensure the capillary voltage, gas flow, and temperature are appropriate. This compound, being a sulfonamide, is typically analyzed in positive ion mode.
-
Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is capable of detecting the analyte.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors:
-
Column Overload: Try injecting a lower concentration of your standard.
-
Secondary Interactions: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of free silanol groups on the column, which can interact with the analyte.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Q3: I am experiencing a significant loss of signal when I analyze my plasma samples compared to my standards in solvent. What is the likely cause?
A3: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis of biological samples.[5] Co-eluting endogenous components from the plasma are likely interfering with the ionization of this compound in the MS source.[4] Refer to the detailed troubleshooting guide on ion suppression below for mitigation strategies.
Q4: What is a good starting point for my HPLC gradient?
A4: For a reversed-phase C18 column, a good starting gradient would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 90-95%) over several minutes to elute this compound and its more hydrophobic metabolites. A rapid wash step at high organic content followed by re-equilibration is also recommended.
In-Depth Troubleshooting Guides
Troubleshooting Ion Suppression
Ion suppression is a major challenge in bioanalysis, leading to reduced sensitivity and inaccurate quantification. It occurs when matrix components co-eluting with the analyte interfere with the ionization process in the MS source.[5]
Systematic Approach to Address Ion Suppression:
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound and its metabolites from the interfering matrix components.
-
Modify the Gradient: A shallower gradient can increase the separation between the analyte and interfering peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile and may resolve the issue.
-
Alternative Column Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
-
Enhance Sample Preparation: A cleaner sample will result in less ion suppression.[7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances.[8] A polymeric reversed-phase SPE sorbent can be a good choice for extracting this compound and its metabolites from plasma.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.[9] Experiment with different organic solvents and pH conditions to optimize the extraction of this compound while minimizing the co-extraction of interfering compounds.
-
-
Optimize MS Source Conditions:
-
Adjusting the source temperature and gas flows can sometimes reduce the impact of matrix effects.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of this compound and its metabolites from human plasma. Optimization will be required for your specific application.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
Human plasma
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Condition the SPE cartridge: Add 1 mL of methanol to the cartridge, and let it pass through by gravity or with gentle vacuum.
-
Equilibrate the SPE cartridge: Add 1 mL of water to the cartridge and let it pass through.
-
Load the sample: To 200 µL of plasma, add 200 µL of 0.1% formic acid in water. Vortex to mix. Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge: Add 1 mL of water to the cartridge to wash away salts and other polar interferences.
-
Elute the analytes: Add 1 mL of the elution solvent to the cartridge and collect the eluate.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject a portion of the reconstituted sample into the HPLC-MS system.
Protocol 2: Starting HPLC-MS/MS Conditions
These are recommended starting conditions that should be optimized for your specific instrument and application.
| Parameter | Condition |
| HPLC System | Standard LC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard of this compound |
Visualizations
This compound Metabolism Pathway
The metabolic fate of this compound is expected to follow common pathways for sulfonamides, including Phase I (modification) and Phase II (conjugation) reactions.[1][2][10] The primary routes are likely to be hydroxylation of the aromatic ring and N-acetylation of the sulfonamide nitrogen, followed by glucuronidation of the hydroxylated metabolites.[11][12]
Caption: Generalized metabolic pathway of this compound.
Troubleshooting Workflow for Poor Peak Shape
When encountering issues with peak shape, a systematic approach can help identify and resolve the problem efficiently.
Sources
- 1. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Carbonic Anhydrase Inhibitors: The Established Efficacy of Acetazolamide and the Enigmatic Profile of Butazolamide
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of carbonic anhydrase inhibitors (CAIs), Acetazolamide stands as a cornerstone therapeutic, extensively studied and widely applied for a spectrum of clinical indications. Its profile serves as a benchmark for the evaluation of other compounds targeting the carbonic anhydrase enzyme system. This guide provides an in-depth analysis of Acetazolamide, delving into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical applications, supported by experimental data and validated protocols. In contrast, this guide also explores the available, albeit limited, information on a lesser-known analogue, Butazolamide.
This comparative analysis is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals. By juxtaposing the well-documented attributes of Acetazolamide with the enigmatic nature of this compound, we aim to not only provide a thorough understanding of a key carbonic anhydrase inhibitor but also to highlight opportunities for future research and development in this critical therapeutic area.
The Foundational Role of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a pivotal role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to pH regulation, fluid and electrolyte balance, and gas exchange in various tissues. The inhibition of carbonic anhydrase can therefore exert profound therapeutic effects, forming the basis for the clinical utility of drugs like Acetazolamide.[1][2]
Mechanism of Action: A Shared Target
Both Acetazolamide and this compound belong to the sulfonamide class of carbonic anhydrase inhibitors.[3][4] Their primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion within the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.[3] This inhibition leads to a reduction in the formation of bicarbonate and hydrogen ions, altering physiological processes in tissues where carbonic anhydrase is abundant, such as the renal tubules, the ciliary body of the eye, and the choroid plexus of the brain.[5][6]
Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.
Acetazolamide: A Comprehensive Profile
Acetazolamide, first introduced in 1952, is a well-absorbed oral carbonic anhydrase inhibitor with a broad range of FDA-approved and off-label uses.[4][6]
Physicochemical and Pharmacokinetic Properties
| Property | Acetazolamide |
| Molecular Formula | C4H6N4O3S2 |
| Molar Mass | 222.24 g/mol |
| Absorption | Well absorbed orally.[6] |
| Distribution | Widely distributed, with high concentrations in tissues rich in carbonic anhydrase like red blood cells and kidneys.[6] |
| Metabolism | Does not undergo metabolic alteration.[6] |
| Elimination Half-life | 2-4 hours.[4] |
| Excretion | Primarily excreted unchanged in the urine.[6] |
Table 1: Physicochemical and Pharmacokinetic Properties of Acetazolamide.
Pharmacodynamics and Clinical Applications
The clinical effects of Acetazolamide are a direct consequence of carbonic anhydrase inhibition in specific tissues:
-
Glaucoma: Inhibition of carbonic anhydrase in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[7][8][9]
-
Diuresis: In the proximal renal tubule, Acetazolamide inhibits bicarbonate reabsorption, leading to increased excretion of bicarbonate, sodium, potassium, and water.[2][10][11]
-
Altitude Sickness: By inducing a metabolic acidosis through renal bicarbonate excretion, Acetazolamide stimulates respiration and helps to counteract the respiratory alkalosis that occurs at high altitudes.[4]
-
Epilepsy: The exact mechanism is not fully elucidated, but it is thought to involve the induction of metabolic acidosis and direct effects on neuronal ion channels.[6]
-
Idiopathic Intracranial Hypertension: Acetazolamide is believed to reduce the production of cerebrospinal fluid (CSF) by inhibiting carbonic anhydrase in the choroid plexus.[6]
Adverse Effects
Common side effects of Acetazolamide include paresthesias (tingling in extremities), fatigue, and metabolic acidosis.[12] Due to its effects on renal electrolyte handling, it can also lead to hypokalemia and the formation of renal calculi.[9]
This compound: An Obscure Analogue
In stark contrast to the wealth of data available for Acetazolamide, information on this compound is sparse. It is identified as a carbonic anhydrase inhibitor and a member of the thiadiazole and sulfonamide families.[3]
Physicochemical Properties
| Property | This compound |
| Molecular Formula | C6H10N4O3S2 |
| Molar Mass | 250.30 g/mol |
Table 2: Physicochemical Properties of this compound.
Structure-Activity Relationship: A Theoretical Comparison
Based on the fundamental principles of structure-activity relationships for sulfonamide-based carbonic anhydrase inhibitors, the butyramide side chain of this compound, as opposed to the acetamide side chain of Acetazolamide, would be expected to influence its physicochemical properties, such as lipophilicity and protein binding.[13][14] These differences could, in turn, affect its pharmacokinetic profile, including absorption, distribution, and duration of action. However, without experimental data, any comparison of potency and clinical efficacy remains speculative.
Caption: Theoretical implications of the structural difference between Acetazolamide and this compound.
Experimental Protocols for Comparative Analysis
To bridge the knowledge gap and enable a direct comparison of this compound and Acetazolamide, the following experimental protocols are proposed.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC50 and Ki values) of this compound and Acetazolamide against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
Principle: The assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA). The rate of formation of the colored product, p-nitrophenol, is monitored spectrophotometrically. A decrease in this rate in the presence of an inhibitor is indicative of its potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the carbonic anhydrase enzyme in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare stock solutions of this compound and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, p-NPA, in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, followed by serial dilutions of the inhibitor (this compound or Acetazolamide) or vehicle control.
-
Add the carbonic anhydrase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
In Vivo Model of Glaucoma
Objective: To compare the efficacy of this compound and Acetazolamide in reducing intraocular pressure in an animal model of glaucoma.
Methodology:
-
Animal Model: Induce ocular hypertension in a suitable animal model (e.g., rabbits) by methods such as intracameral injection of hyaluronic acid.
-
Drug Administration: Administer this compound, Acetazolamide, or vehicle control orally or topically to different groups of animals.
-
IOP Measurement: Measure intraocular pressure at baseline and at various time points after drug administration using a tonometer.
-
Data Analysis: Compare the mean IOP reduction from baseline between the different treatment groups to assess the relative efficacy of the compounds.
Conclusion and Future Directions
Acetazolamide remains a cornerstone of carbonic anhydrase inhibitor therapy, with a well-defined pharmacological profile and a broad range of clinical applications. Its efficacy and safety have been established through decades of research and clinical use.
This compound, in contrast, represents an unexplored entity within the same chemical class. While its structure suggests potential as a carbonic anhydrase inhibitor, the absence of robust preclinical and clinical data precludes any definitive comparison with Acetazolamide. The structural difference in its side chain presents an intriguing question regarding its potential for altered potency, selectivity, and pharmacokinetic properties.
The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound. Such studies are essential to elucidate its pharmacological profile and determine if it offers any therapeutic advantages over existing carbonic anhydrase inhibitors. For researchers and drug development professionals, the story of this compound serves as a reminder of the vast, unexplored chemical space and the potential for rediscovering and re-evaluating compounds that may hold therapeutic promise. Future research should focus on the synthesis and in-vitro and in-vivo characterization of this compound to unlock its potential and provide a clear, data-driven comparison with the established benchmark, Acetazolamide.
References
-
Chabchoub, F., et al. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Acetazolamide. National Center for Biotechnology Information. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
National Center for Biotechnology Information. (n.d.). StatPearls. Acetazolamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]
-
Drugs.com. (n.d.). Acetazolamide vs Methazolamide Comparison. Retrieved from [Link]
-
LITFL. (2020). Acetazolamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
- van Berkel, M. A., & Elefritz, J. L. (2018). Oral Acetazolamide for Intraocular Pressure Lowering: Balancing Efficacy and Safety in Ophthalmic Practice. Expert Review of Clinical Pharmacology, 11(8), 773-780.
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Glaucoma Research Foundation. (n.d.). Reduction of intraocular pressure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). StatPearls. Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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Review of Optometry. (2018). A Guide to Applying IOP-lowering Drugs. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). Tadalafil and Acetazolamide Versus Acetazolamide in Acute Mountain Sickness Prevention. Retrieved from [Link]
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Clinicaltrials.eu. (n.d.). Acetazolamide – Application in Therapy and Current Clinical Research. Retrieved from [Link]
- Maren, T. H. (1977). The pharmacology of methazolamide in relation to the treatment of glaucoma. Investigative Ophthalmology & Visual Science, 16(8), 730-742.
- Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Annals of the New York Academy of Sciences, 267, 186-203.
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Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ). Retrieved from [Link]
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Medscape. (n.d.). Methazolamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A Randomized Pilot Study of Four Dosing Schemes of Sublingual Methazolamide in Glaucoma Patients. Retrieved from [Link]
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YouTube. (2022). Compassionate Use of Investigational Drugs Presented by BTG Speciality Pharmaceuticals. Retrieved from [Link]
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ACS Publications. (2011). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Retrieved from [Link]
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Dr. B.C. Roy College of Pharmacy & Allied Health Sciences. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. Retrieved from [Link]
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Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Retrieved from [Link]
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Vascular and Endovascular Review. (2023). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of acetazolamide, cycloserine and isoniazid condensed some novel phthalimide derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Retrieved from [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2000). Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation. Retrieved from [Link]
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A Researcher's Guide to Validating Butazolamide's Inhibitory Effect on Carbonic Anhydrase II
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of Butazolamide on human carbonic anhydrase II (hCA II). Moving beyond a simple checklist of protocols, this document delves into the causal logic behind experimental choices, ensuring a self-validating and robust dataset. We will explore the biochemical nuances of hCA II, compare this compound to the well-established inhibitor Acetazolamide, and provide detailed, field-proven methodologies for conclusive validation.
The Significance of Carbonic Anhydrase II Inhibition
Human Carbonic Anhydrase II is a zinc-metalloenzyme that plays a pivotal role in numerous physiological processes.[1] It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to pH regulation, CO2 transport, and fluid balance in various tissues.[2] Consequently, inhibitors of hCA II have found therapeutic applications as diuretics, antiglaucoma agents, and treatments for epilepsy.[3][4] this compound, a sulfonamide-based compound, is postulated to be a potent hCA II inhibitor, and this guide will outline the necessary steps to scientifically substantiate this claim.
Mechanism of Action: The Sulfonamide Connection
The inhibitory action of sulfonamides like this compound and Acetazolamide against carbonic anhydrases is well-documented. These compounds typically bind to the zinc ion within the enzyme's active site, displacing a water molecule that is crucial for the catalytic cycle. This direct interaction prevents the enzyme from carrying out its hydration/dehydration function. Understanding this mechanism is key to designing experiments that not only quantify inhibition but also confirm the mode of action.
Comparative Analysis: this compound vs. Acetazolamide
A crucial aspect of validating a new inhibitor is to benchmark its performance against a known standard. Acetazolamide is a widely used and well-characterized carbonic anhydrase inhibitor, making it an ideal comparator for this compound.[3] The following table summarizes the key parameters to be determined for a robust comparison.
| Parameter | This compound | Acetazolamide (Reference) | Experimental Method | Rationale |
| IC50 (nM) | To be determined | ~12 nM | p-Nitrophenylacetate (p-NPA) Hydrolysis Assay | Measures the concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki (nM) | To be determined | ~12 nM | p-NPA Hydrolysis Assay with varying substrate concentrations | Represents the dissociation constant of the enzyme-inhibitor complex, indicating binding affinity. |
| Binding Affinity (KD, nM) | To be determined | ~54 nM[5] | Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamics of binding, providing a direct measure of affinity. |
| Mode of Inhibition | To be determined | Competitive | Lineweaver-Burk or Dixon Plot analysis of kinetic data | Determines whether the inhibitor competes with the substrate for the active site. |
Experimental Validation: A Multi-Faceted Approach
To ensure the trustworthiness of our findings, we will employ a combination of enzymatic and biophysical assays. This orthogonal approach provides a self-validating system where data from one experiment corroborates the findings of another.
Enzymatic Activity Assay: p-Nitrophenylacetate (p-NPA) Hydrolysis
This colorimetric assay is a widely accepted method for measuring the esterase activity of carbonic anhydrase, which serves as a proxy for its physiological CO2 hydration activity.[1][6] The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[6]
-
Reagent Preparation:
-
Human Carbonic Anhydrase II (recombinant, purified)
-
This compound and Acetazolamide stock solutions (in DMSO)
-
p-Nitrophenylacetate (p-NPA) substrate solution (in acetone or acetonitrile)
-
Tris-HCl buffer (pH 7.4)
-
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of hCA II to each well.
-
Add a serial dilution of this compound or Acetazolamide to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding a fixed concentration of p-NPA.
-
Monitor the increase in absorbance at 400 nm over time using a plate reader.
-
Calculate the initial reaction velocities and plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Ki and Mode of Inhibition Determination:
-
Perform the assay with varying concentrations of both the inhibitor (this compound) and the substrate (p-NPA).
-
Measure the initial reaction velocities for each combination.
-
Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki value.
-
This experiment will provide the IC50 and Ki values for this compound, allowing for a direct comparison of its potency with Acetazolamide. The kinetic analysis will also reveal the mechanism by which this compound inhibits hCA II.
Diagram: Workflow for Enzymatic Inhibition Assay
Caption: Workflow for determining IC50 and Ki of this compound.
Biophysical Binding Assay: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions.[7][8] This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and hCA II.[8][9] This method is label-free and provides a comprehensive thermodynamic profile of the binding event.[10]
-
Sample Preparation:
-
Dialyze purified hCA II and dissolve this compound in the same buffer (e.g., phosphate buffer, pH 7.4) to minimize heats of dilution.
-
Thoroughly degas all solutions.
-
-
ITC Experiment:
-
Load the hCA II solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the hCA II solution while monitoring the heat changes.
-
A control experiment with this compound injected into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
The ITC experiment will provide a direct measurement of the binding affinity of this compound to hCA II, which should be in agreement with the Ki value obtained from the enzymatic assay. The thermodynamic parameters will offer deeper insights into the forces driving the binding interaction.
Diagram: Carbonic Anhydrase II Catalytic Cycle and Inhibition
Caption: Inhibition of the hCA II catalytic cycle by this compound.
Conclusion
By systematically applying the multi-faceted approach outlined in this guide, researchers can generate a comprehensive and robust dataset to validate the inhibitory effect of this compound on carbonic anhydrase II. The combination of enzymatic kinetics and biophysical binding studies provides a self-validating framework that not only quantifies the potency of this compound but also elucidates its mechanism of action. This rigorous approach is essential for advancing the development of novel carbonic anhydrase inhibitors for various therapeutic applications.
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Di Trani, J., et al. (2018). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Retrieved from [Link]
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Henni, A., et al. (2010). Kinetic Model for the Reversible Hydration of Carbon Dioxide Catalyzed by Human Carbonic Anhydrase II. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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van der Veen, J. W., & van der Sloot, A. M. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Retrieved from [Link]
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Lindskog, S. (1984). Kinetics and mechanism of carbonic anhydrase isoenzymes. Annals of the New York Academy of Sciences. Retrieved from [Link]
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Säbel, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]
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Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Avvaru, B. S., et al. (2012). Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II. Protein Engineering, Design and Selection. Retrieved from [Link]
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BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
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Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Retrieved from [Link]
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Kumar, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Retrieved from [Link]
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Lavecchia, A., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules. Retrieved from [Link]
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Lavecchia, A., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Biomolecules. Retrieved from [Link]
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Henni, A., et al. (2010). Kinetic Model for the Reversible Hydration of Carbon Dioxide Catalyzed by Human Carbonic Anhydrase II. Scilit. Retrieved from [Link]
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ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]
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Senturk, M., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Al-Samarrai, A. R. (2009). Oral versus topical carbonic anhydrase inhibitors in ocular hypertension after scleral tunnel cataract surgery. Middle East African Journal of Ophthalmology. Retrieved from [Link]
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Shiels, A., & King, K. C. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]
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A Comparative Efficacy Analysis of Butazolamide and Other Key Carbonic Anhydrase Inhibitors
For Immediate Release
This guide provides an in-depth, objective comparison of the efficacy of Butazolamide, a sulfonamide-based compound, with other prominent carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the relative performance of these agents.
Introduction: The Role and Mechanism of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Consequently, inhibitors of these enzymes have found therapeutic applications in diverse areas such as glaucoma, altitude sickness, epilepsy, and edema.[1][2][3]
The primary mechanism of action for sulfonamide-based inhibitors like this compound, Acetazolamide, and Methazolamide involves the binding of the deprotonated sulfonamide group to the zinc ion at the enzyme's active site, thereby blocking its catalytic activity.[1][3]
This compound, chemically known as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide, is a member of the thiadiazole and sulfonamide classes of compounds.[4] Its structural similarity to well-established CAIs such as Acetazolamide and Methazolamide places it within the same drug class.[5][6]
The following diagram illustrates the generalized mechanism of carbonic anhydrase inhibition.
Caption: Generalized mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Comparative Efficacy: A Data-Driven Overview
The efficacy of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower Ki or IC50 value signifies a higher potency.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential efficacy by comparing closely related and well-studied analogues like Acetazolamide and Methazolamide with other clinically relevant CAIs. The following table summarizes the inhibition constants (Ki) of various CAIs against key human carbonic anhydrase isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Acetazolamide | 250 | 12 | 74 | 25 |
| Methazolamide | 50 | 14 | 100 | 2.5 |
| Dorzolamide | 3000 | 3.5 | 1 | 2.6 |
| Brinzolamide | 3200 | 3.1 | 0.7 | 4.3 |
Note: Data is compiled from various biochemical studies. Absolute values may vary depending on assay conditions.
From this data, it is evident that different inhibitors exhibit varying degrees of selectivity for different CA isoforms. For instance, while Acetazolamide is a potent inhibitor of CA II, Methazolamide shows higher potency against the tumor-associated isoform CA IX. Topical inhibitors like Dorzolamide and Brinzolamide are highly effective against CA II and CA IV, which are relevant in the context of glaucoma.[1]
Experimental Protocol: The Stopped-Flow Carbonic Anhydrase Activity Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The stopped-flow spectrophotometric assay is a widely accepted method for measuring the kinetics of CO2 hydration and its inhibition.
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: The hydration of CO2 is a very rapid reaction. A stopped-flow instrument allows for the rapid mixing of enzyme and substrate, enabling the measurement of initial reaction rates within milliseconds.
-
pH Indicator: The assay monitors the change in pH resulting from the production of a proton during CO2 hydration. A pH indicator dye (e.g., phenol red) is used, and its absorbance change is measured spectrophotometrically.
-
Buffer System: A low-concentration buffer is used to allow for a measurable pH change while still maintaining a stable overall pH for the reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare stock solutions of the inhibitor (e.g., this compound, Acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer containing the pH indicator.
-
Prepare the substrate solution by bubbling CO2 gas into water to create a saturated solution.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (typically 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Measurement of Uninhibited Reaction:
-
Load one syringe of the stopped-flow instrument with the enzyme solution and the other with the CO2 substrate solution.
-
Initiate the mixing to start the reaction and record the change in absorbance over time.
-
Calculate the initial reaction rate from the linear portion of the curve.
-
-
Measurement of Inhibited Reaction:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for binding equilibrium.
-
Repeat the stopped-flow measurement with the enzyme-inhibitor complex and the CO2 substrate.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition to determine the IC50 or Ki value.
-
The following diagram outlines the experimental workflow for determining inhibitor efficacy.
Caption: Workflow for determining IC50/Ki of a carbonic anhydrase inhibitor.
Conclusion and Future Directions
While this compound belongs to the well-established class of sulfonamide-based carbonic annhydrase inhibitors, a comprehensive evaluation of its efficacy and isoform selectivity requires direct experimental investigation using standardized assays. The comparative data presented for its analogues, Acetazolamide and Methazolamide, highlight the importance of isoform-specific profiling in drug development. Future studies should focus on determining the Ki values of this compound against a panel of human carbonic anhydrase isoforms to fully elucidate its therapeutic potential.
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A Researcher's Guide to Evaluating Butazolamide's Enzyme Selectivity: A Cross-Reactivity Comparison
For drug development professionals and researchers, understanding the selectivity of a novel inhibitor is paramount. This guide provides an in-depth comparison of Butazolamide, a sulfonamide-based inhibitor, against its primary enzyme target and other physiologically relevant enzymes. We will explore the experimental data and methodologies crucial for characterizing its cross-reactivity profile, ensuring a comprehensive evaluation of its therapeutic potential and potential off-target effects.
The Rationale for Cross-Reactivity Studies
This compound, as a sulfonamide, is designed to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Inhibition of specific CA isozymes is a clinically validated strategy for treating conditions like glaucoma, epilepsy, and acute mountain sickness.[2][3] However, the human genome encodes at least 15 different CA isozymes with varied tissue distribution and physiological roles.[4] Non-selective inhibition can lead to a range of undesired side effects, from mild sensory disturbances to severe metabolic acidosis.[2] Therefore, quantifying the interaction of this compound with a panel of CA isozymes and other structurally related or functionally relevant enzymes is a critical step in preclinical development.
Understanding the Primary Target: Carbonic Anhydrases
The primary targets for many sulfonamide inhibitors are the carbonic anhydrase isozymes. For instance, in the treatment of glaucoma, the key targets are CA II, IV, and XII, which are involved in aqueous humor secretion in the eye.[2] A desirable inhibitor for this indication would exhibit high potency against these isozymes while showing minimal activity against others, such as CA I (abundant in red blood cells) or mitochondrial CAs (VA and VB), to mitigate systemic side effects.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential for accurately profiling the cross-reactivity of this compound. The following workflow outlines the key experimental stages.
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A Head-to-Head Comparison of Butazolamide and Dorzolamide in Glaucoma Models: A Proposed Investigational Guide
This guide provides a comprehensive comparison of two carbonic anhydrase inhibitors, the well-established anti-glaucoma agent Dorzolamide and the lesser-known compound Butazolamide. Recognizing the disparity in available research, this document will first establish the benchmark performance of Dorzolamide, leveraging extensive preclinical and clinical data. Subsequently, it will present the current, limited understanding of this compound. The core of this guide is a proposed, detailed experimental framework for a rigorous head-to-head comparison of these two molecules in validated glaucoma models. This serves as a foundational roadmap for researchers and drug development professionals seeking to evaluate the potential of this compound as a novel therapeutic for glaucoma.
Introduction: The Role of Carbonic Anhydrase Inhibitors in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[2] The production of aqueous humor, the clear fluid that fills the anterior chamber of the eye, is a key determinant of IOP.[3] The enzyme carbonic anhydrase, particularly isoenzyme II, plays a crucial role in the secretion of aqueous humor by the ciliary body.[4][5] By inhibiting this enzyme, the production of bicarbonate ions is reduced, which in turn decreases the secretion of aqueous humor and lowers IOP.[1][4]
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that leverage this mechanism to effectively manage glaucoma.[1][6] They can be administered systemically (e.g., Acetazolamide) or topically (e.g., Dorzolamide).[4] Topical administration is generally preferred to minimize systemic side effects.[7] This guide focuses on the comparative analysis of two such CAIs: Dorzolamide and this compound.
The Established Benchmark: Dorzolamide
Dorzolamide is a potent, topically active carbonic anhydrase inhibitor that has been extensively studied and is widely used in the clinical management of glaucoma.[7][8][9]
Chemical and Pharmacological Profile
| Property | Dorzolamide |
| Chemical Name | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide |
| Molecular Formula | C₁₀H₁₆N₂O₄S₃ |
| Molecular Weight | 324.44 g/mol |
| Mechanism of Action | Selective inhibitor of carbonic anhydrase isoenzyme II[4] |
| Administration | Topical (ophthalmic solution)[4] |
Mechanism of Action
Dorzolamide lowers intraocular pressure by inhibiting carbonic anhydrase in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, leading to a decrease in sodium and fluid transport, and consequently, a reduction in aqueous humor secretion.[4]
Caption: Mechanism of Action of Dorzolamide.
Preclinical Efficacy in Glaucoma Models
Numerous preclinical studies have demonstrated the efficacy of Dorzolamide in various animal models of glaucoma. For instance, in a study involving a rat glaucoma model, Dorzolamide has been shown to significantly reduce IOP.[10][11][12]
The Investigational Compound: this compound
This compound is a sulfonamide derivative and a known carbonic anhydrase inhibitor.[13] However, its application and efficacy in glaucoma models have not been extensively reported in publicly available literature.
Chemical and Pharmacological Profile
| Property | This compound |
| Chemical Name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide |
| Molecular Formula | C₆H₁₀N₄O₃S₂ |
| Molecular Weight | 250.30 g/mol |
| Mechanism of Action | Carbonic anhydrase inhibitor (presumed)[13] |
| Administration | To be determined for ophthalmic use |
Rationale for Investigation
Given that this compound is a carbonic anhydrase inhibitor, it is plausible that it could lower IOP by reducing aqueous humor secretion, similar to Dorzolamide and other drugs in its class.[13] However, its potency, efficacy, and safety profile for ophthalmic use remain to be determined. A direct, head-to-head comparison with a well-characterized agent like Dorzolamide is essential to ascertain its therapeutic potential.
Proposed Experimental Framework for a Head-to-Head Comparison
To rigorously evaluate the potential of this compound as a topical anti-glaucoma agent, a phased experimental approach is proposed, directly comparing its performance against Dorzolamide.
Phase 1: In Vitro Characterization
Objective: To determine the carbonic anhydrase inhibitory potency of this compound and compare it to Dorzolamide.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme Source: Purified human carbonic anhydrase II (CA-II).
-
Assay Principle: A colorimetric assay measuring the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically.
-
Procedure:
-
Prepare a series of dilutions for both this compound and Dorzolamide.
-
In a 96-well plate, add CA-II enzyme solution to each well.
-
Add the different concentrations of this compound, Dorzolamide, or vehicle control to the wells.
-
Incubate for a predefined period at a controlled temperature.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the absorbance at 400 nm at regular intervals to determine the reaction rate.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both compounds.
Caption: In Vitro Carbonic Anhydrase Inhibition Assay Workflow.
Phase 2: In Vivo Efficacy in a Rodent Glaucoma Model
Objective: To compare the IOP-lowering efficacy and duration of action of topically administered this compound and Dorzolamide in a rat model of ocular hypertension.
Experimental Protocol: Hypertonic Saline-Induced Ocular Hypertension Model
-
Animal Model: Adult male Brown Norway rats.
-
Induction of Ocular Hypertension: Induce elevated IOP in one eye by injecting hypertonic saline into the limbal venous system.[11][12] The contralateral eye will serve as a normotensive control.
-
IOP Measurement: Measure IOP using a calibrated rebound tonometer (e.g., TonoLab) at baseline and at multiple time points post-treatment.[2][10]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Dorzolamide (2% ophthalmic solution)
-
Group 3: this compound (formulated in a suitable vehicle at various concentrations)
-
-
Procedure:
-
After successful induction of ocular hypertension, randomize the animals into the treatment groups.
-
Administer a single topical dose of the respective treatment to the hypertensive eye.
-
Measure IOP at 0, 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
-
Data Analysis: Compare the mean change in IOP from baseline for each treatment group. Determine the peak IOP reduction and the duration of the hypotensive effect.
Caption: In Vivo Efficacy Testing Workflow in a Rat Glaucoma Model.
Phase 3: Ex Vivo Assessment of Aqueous Humor Formation
Objective: To directly compare the effect of this compound and Dorzolamide on aqueous humor secretion in an isolated ciliary body model.
Experimental Protocol: Isolated Perfused Ciliary Body Assay
-
Tissue Source: Ciliary bodies dissected from fresh porcine or bovine eyes.
-
Assay Principle: Measure the rate of fluid secretion from the isolated ciliary body in a controlled in vitro environment.[14][15]
-
Procedure:
-
Mount the isolated ciliary body in a perfusion chamber.
-
Perfuse the tissue with a physiological buffer.
-
Collect the secreted fluid and measure its volume over time to establish a baseline secretion rate.
-
Introduce this compound, Dorzolamide, or vehicle control into the perfusion buffer.
-
Continue to collect and measure the secreted fluid to determine the change in secretion rate.
-
-
Data Analysis: Calculate the percentage inhibition of aqueous humor secretion for each compound.
Comparative Data Summary (Hypothetical)
The following table illustrates how the experimental data would be presented for a clear comparison.
| Parameter | This compound | Dorzolamide |
| CA-II Inhibition (IC₅₀) | To be determined | ~1.9 nM |
| Peak IOP Reduction (in vivo) | To be determined | ~20-25% |
| Duration of Action (in vivo) | To be determined | ~8-12 hours |
| Inhibition of Aqueous Humor Secretion (ex vivo) | To be determined | Significant inhibition |
Conclusion and Future Directions
Dorzolamide is a well-established and effective topical carbonic anhydrase inhibitor for the management of glaucoma. This compound, while sharing the same core mechanism of action, remains largely uncharacterized in the context of ocular pharmacology. The proposed experimental framework provides a comprehensive and scientifically rigorous approach to directly compare the efficacy of this compound with Dorzolamide. The results of these studies will be crucial in determining if this compound warrants further investigation as a potential new therapeutic agent for glaucoma. Future studies should also include assessments of ocular and systemic safety, as well as pharmacokinetic profiling of this compound following topical administration.
References
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GPnotebook. Carbonic anhydrase inhibitors in glaucoma. [Link]
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Maus TL, et al. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. Arch Ophthalmol. 1997;115(1):45-9. [Link]
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Strahlman E, et al. A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group. J Glaucoma. 1997;6(4):247-53. [Link]
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Moore CG, et al. Non-Invasive intraocular pressure measurement in animals models of glaucoma. J Vis Exp. 2013;(79):50583. [Link]
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BioWorld. Comparative trial of dorzolamide and acetazolamide. [Link]
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Doyle M. Intraocular pressure measurements in a rat glaucoma model. [Link]
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McLaughlin WN, et al. IOP measurements in a hypertonic-saline-injected glaucoma rat model. Invest Ophthalmol Vis Sci. 2011;52(14):3330. [Link]
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Morrison JC, et al. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure. J Vis Exp. 2011;(55):3121. [Link]
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Doyle M. Intraocular pressure measurements in a rat glaucoma model. Western Michigan University; 2013. [Link]
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Wikipedia. Carbonic anhydrase inhibitor. [Link]
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Lichter PR, et al. Intraocular pressure effects of carbonic anhydrase inhibitors in primary open-angle glaucoma. Am J Ophthalmol. 1978;86(4):523-9. [Link]
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Civan MM, et al. The ins and outs of aqueous humour secretion. Exp Eye Res. 2003;77(6):697-702. [Link]
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ResearchGate. The pathway of aqueous humour flow from the ciliary body to the drainage angle. [Link]
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Marmor MF, et al. Inhibition of membrane-bound carbonic anhydrase enhances subretinal fluid absorption and retinal adhesiveness. Br J Ophthalmol. 1998;82(7):817-21. [Link]
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ResearchGate. The pharmacology of methazolamide in relation to the treatment of glaucoma. [Link]
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Expert Review of Clinical Pharmacology. Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. [Link]
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Journal of Pharmaceutical Research. Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]
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Ocular Ciliary Body. The Role of the Ciliary Body in Aqueous Humor Formation. [Link]
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ResearchGate. Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor. [Link]
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GoodRx. Methazolamide: Uses, Side Effects, Dosage & More. [Link]
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PMC. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. [Link]
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ResearchGate. Acetazolamide: Future perspective in topical glaucoma therapeutics. [Link]
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Medscape. Methazolamide dosing, indications, interactions, adverse effects, and more. [Link]
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YouTube. SYNTHESIS OF ACETAZOLAMIDE | CARBONIC ANHYDRASE INHIBITORS | MODE OF ACTION | USES. [Link]
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Independent Validation of Butazolamide's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent validation of the mechanism of action of Butazolamide, a sulfonamide-based compound. As a member of this chemical class, this compound is proposed to function as a carbonic anhydrase (CA) inhibitor. This document outlines a series of robust experimental protocols to rigorously test this hypothesis, comparing its performance against well-established carbonic anhydrase inhibitors, Acetazolamide and Methazolamide. The methodologies described herein are designed to provide clear, reproducible, and self-validating data, suitable for researchers in drug discovery and pharmacology.
Introduction: The Rationale for Independent Validation
This compound, chemically known as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide, belongs to the sulfonamide family of compounds. This structural class is renowned for its interaction with a family of zinc-containing metalloenzymes called carbonic anhydrases. These enzymes are ubiquitous in living organisms and play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1] Inhibition of carbonic anhydrase activity is the established mechanism for the therapeutic effects of widely used drugs such as Acetazolamide and Methazolamide in conditions like glaucoma, epilepsy, and altitude sickness.[1]
Given this compound's structural similarity to these known inhibitors, it is critical to experimentally validate its proposed mechanism of action. This guide provides the necessary tools to:
-
Confirm direct inhibition of carbonic anhydrase activity.
-
Determine the inhibitory potency and compare it with established drugs.
-
Verify target engagement in a cellular context.
-
Assess the functional consequences of target inhibition in whole cells.
The following sections detail the experimental workflows, from in vitro enzymatic assays to cellular target engagement and functional assays, providing a multi-faceted approach to mechanistic validation.
Proposed Mechanism of Action of this compound
The central hypothesis is that this compound functions as a direct inhibitor of carbonic anhydrase. The sulfonamide moiety (-SO2NH2) is the key pharmacophore that coordinates with the zinc ion (Zn2+) in the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity. This prevents the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).
Comparative Compounds
For a robust validation, this compound's activity will be compared against two well-characterized carbonic anhydrase inhibitors:
-
Acetazolamide: A non-selective inhibitor of multiple carbonic anhydrase isoforms. It serves as a positive control for broad CA inhibition.
-
Methazolamide: Another sulfonamide-based CA inhibitor, often used in the treatment of glaucoma.
Experimental Validation Protocols
This section details the step-by-step methodologies for a comprehensive validation of this compound's mechanism of action.
In Vitro Carbonic Anhydrase Inhibition Assay
This initial experiment aims to determine if this compound directly inhibits the enzymatic activity of purified carbonic anhydrase and to quantify its inhibitory potency (IC50). The most common and reliable method is the CO2 hydration assay, which measures the enzyme-catalyzed conversion of CO2 to bicarbonate and a proton.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., phenol red).
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.[2]
-
Prepare stock solutions of this compound, Acetazolamide, and Methazolamide in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of purified human carbonic anhydrase isozymes (e.g., recombinant hCA II and hCA IX) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified CA enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding CO2-saturated water to all wells.
-
Immediately measure the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 570 nm for phenol red) over time in a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Expected Outcome & Comparative Data:
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. While specific data for this compound is not publicly available, we can expect its IC50 values to be in the nanomolar to low micromolar range, characteristic of sulfonamide-based CA inhibitors.
Table 1: Hypothetical Comparative IC50 Values (nM) for Carbonic Anhydrase Inhibition
| Compound | hCA II | hCA IX |
| This compound | To be determined | To be determined |
| Acetazolamide | ~12 | ~25 |
| Methazolamide | ~14 | ~25 |
Note: IC50 values for Acetazolamide and Methazolamide are approximate and can vary based on experimental conditions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its target protein within a complex cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line that endogenously expresses the target carbonic anhydrase isozyme. For example, the MDA-MB-231 breast cancer cell line expresses high levels of CAIX.[3][4]
-
Treat the cells with this compound, Acetazolamide, Methazolamide, or a vehicle control (DMSO) for a defined period.
-
-
Heat Challenge and Lysis:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble carbonic anhydrase in the supernatant using a specific antibody via Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the percentage of soluble carbonic anhydrase against the temperature for each treatment condition.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift to a higher Tm in the drug-treated samples compared to the vehicle control indicates target engagement.
-
Expected Outcome:
A successful CETSA experiment will demonstrate a dose-dependent thermal stabilization of the target carbonic anhydrase isozyme in the presence of this compound, similar to the effects observed with Acetazolamide and Methazolamide. This provides strong evidence of direct binding in a cellular context.
Whole-Cell Carbonic Anhydrase Activity Assay
This assay measures the functional consequence of CA inhibition in intact cells. It assesses the overall ability of the cells to catalyze the hydration of CO2, a process that is dependent on both intracellular and membrane-bound CA isozymes.
Detailed Protocol:
-
Cell Culture and Treatment:
-
CO2 Hydration Measurement:
-
Data Analysis:
-
Calculate the rate of pH change for each condition.
-
Determine the percent inhibition of whole-cell CA activity for each compound concentration.
-
Calculate the cellular IC50 values.
-
Expected Outcome & Comparative Data:
This assay will reveal the functional potency of this compound in a physiological setting. The cellular IC50 values can then be compared with those of the reference compounds.
Table 2: Hypothetical Comparative Cellular IC50 Values (µM) for Whole-Cell CA Activity
| Compound | Cellular IC50 (µM) in HT-29 cells |
| This compound | To be determined |
| Acetazolamide | ~117[9] |
| Methazolamide | Expected to be in a similar range to Acetazolamide |
Note: The IC50 value for Acetazolamide is from a study on H-727 cells and may vary in HT-29 cells.
Conclusion
The experimental framework outlined in this guide provides a rigorous and multi-pronged approach to the independent validation of this compound's mechanism of action as a carbonic anhydrase inhibitor. By systematically progressing from in vitro enzymatic assays to cellular target engagement and functional whole-cell assays, researchers can obtain a comprehensive understanding of this compound's pharmacological profile. The direct comparison with the established CA inhibitors, Acetazolamide and Methazolamide, will provide crucial context for its potency and potential therapeutic applications. The successful execution of these protocols will yield high-quality, reproducible data, thereby contributing to the robust scientific evaluation of this novel compound.
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Expression and activity of carbonic anhydrase IX is associated with metabolic dysfunction in MDA-MB-231 breast cancer cells. PubMed. [Link]
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Expression and Activity of Carbonic Anhydrase IX Is Associated With Metabolic Dysfunction in MDA-MB-231 Breast Cancer Cells. PMC - NIH. [Link]
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Role of hypoxia and EGF on expression, activity, localization and phosphorylation of carbonic anhydrase IX in MDA-MB-231 breast cancer cells. PubMed. [Link]
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Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level. MDPI. [Link]
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Effect of hypoxia on carbonic anhydrase activity in MDA-MB- 231 cells.... ResearchGate. [Link]
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A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
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Carbonic anhydrase IX (CAIX) expression in HT29, KM20L2 and HCT116... ResearchGate. [Link]
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Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
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The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX. NIH. [Link]
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Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts. PubMed Central. [Link]
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Electrometric assay of rate of hydration of CO2 for investigation of kinetics of carbonic anhydrase. PubMed. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]
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PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with (68)Ga-Labeled Benzenesulfonamides. PubMed. [Link]
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Molecular Targeting of Carbonic Anhydrase IX in Mice With Hypoxic HT29 Colorectal Tumor Xenografts. PubMed. [Link]
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A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ScholarWorks@Gyeongsang National University. [Link]
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(PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate. [Link]
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Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]
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A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS One. [Link]
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The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. PubMed. [Link]
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2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. PubMed. [Link]
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N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]. MySkinRecipes. [Link]
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Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. PubMed Central. [Link]
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Carbonic anhydrase inhibitor. Wikipedia. [Link]
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A Comparative Guide to the In Vivo Efficacy of Topical Carbonic Anhydrase Inhibitors: Brinzolamide vs. Butazolamide
This guide provides a detailed comparison of the in vivo efficacy of two carbonic anhydrase inhibitors, Brinzolamide and Butazolamide, designed for researchers, scientists, and professionals in drug development. Our analysis is grounded in established experimental data and protocols to ensure scientific integrity and practical applicability.
Introduction: The Role of Carbonic Anhydrase Inhibitors in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic nerve damage, with elevated intraocular pressure (IOP) being the primary modifiable risk factor.[1] The therapeutic management of glaucoma is centered on reducing IOP to mitigate nerve damage and preserve vision.[1] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by decreasing the production of aqueous humor.[2]
Historically, CAIs were administered systemically (e.g., acetazolamide, methazolamide), but their use was often limited by significant side effects, including fatigue, metabolic acidosis, and renal calculi.[3][4] This challenge spurred the development of topical CAIs, which deliver the therapeutic agent directly to the eye, thereby minimizing systemic exposure and associated adverse events.[1][3] This guide focuses on comparing the in vivo performance of two such agents: the widely-used Brinzolamide and the lesser-known this compound.
Section 1: Mechanism of Action at the Ciliary Body
The IOP-lowering effect of both Brinzolamide and this compound stems from their inhibition of carbonic anhydrase, particularly the isoenzyme CA-II, which is abundant in the ciliary processes of the eye.[5][6]
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[2] The resulting bicarbonate ions are crucial for the secretion of aqueous humor.[7] By inhibiting this enzyme, CAIs slow the formation of bicarbonate ions, which in turn reduces sodium and fluid transport into the posterior chamber of the eye.[8][9] This leads to a decrease in the rate of aqueous humor secretion and, consequently, a reduction in IOP.[9][10] For a therapeutic effect to be achieved, nearly total (99.9%) inhibition of carbonic anhydrase is required due to the high efficiency of the enzyme.[4]
Caption: Mechanism of Action for Carbonic Anhydrase Inhibitors.
Section 2: Comparative In Vivo Efficacy and Pharmacological Profile
While extensive data exists for Brinzolamide, information on this compound is scarce in recent literature, suggesting it may be an older or less commonly studied compound. The comparison below is based on available data for Brinzolamide and typical performance characteristics expected from a topical CAI.
| Feature | Brinzolamide | This compound |
| Commercial Formulation | 1% Ophthalmic Suspension (e.g., Azopt®)[6] | Data not readily available in recent clinical literature. |
| Dosing Regimen | One drop, two to three times daily[1][9] | Typically dosed multiple times daily, consistent with older CAIs. |
| IOP Reduction Efficacy | 15%–20% reduction from baseline[1][6] | Expected to be in a similar range to other topical CAIs. |
| Peak Effect | Approximately 2-4 hours post-instillation[7] | Data not specified. |
| Primary Side Effects | Blurred vision, ocular discomfort, bitter taste[6][10] | Expected to include local irritation and potential systemic effects. |
| Key Differentiator | Formulated as a suspension, which may improve comfort compared to some solutions.[11] | N/A |
Brinzolamide has been shown in multiple clinical trials to significantly decrease IOP.[1] Its effectiveness is considered equivalent to that of another common topical CAI, dorzolamide.[11] Studies show that Brinzolamide 1% can produce clinically relevant IOP reductions (a drop of ≥5 mm Hg or final IOP ≤21 mm Hg) in up to 80% of patients when dosed three times daily.[11] A significant advantage noted in comparative studies is its superior comfort profile, with a significantly lower incidence of burning and stinging upon instillation compared to dorzolamide 2.0%.[11]
In addition to lowering IOP, some studies suggest that topical CAIs like Brinzolamide may have a secondary beneficial effect by increasing ocular blood flow, which could be relevant for glaucoma patients with vascular dysregulation.[6][12]
Section 3: Standardized Protocol for In Vivo Efficacy Assessment in a Rabbit Model
To objectively compare the IOP-lowering efficacy of two topical agents in vivo, a standardized, self-validating protocol is essential. The New Zealand white rabbit is a commonly used and effective model for such studies due to the anatomical and biochemical similarities of its eyes to those of humans.[13]
Objective: To quantify and compare the magnitude and duration of IOP reduction following a single instillation of Brinzolamide 1% and this compound.
Materials:
-
New Zealand white rabbits (2.5-3.5 kg)
-
Calibrated Tono-Pen XL or rebound tonometer (TonoVet)[14][15]
-
Proparacaine hydrochloride ophthalmic solution (0.5%) for topical anesthesia
-
Test articles: Brinzolamide 1% ophthalmic suspension, this compound solution/suspension
-
Vehicle control (placebo formulation)
Experimental Workflow
Caption: Workflow for In Vivo Comparative IOP Study.
Step-by-Step Methodology
-
Acclimatization and Baseline:
-
House rabbits in a controlled environment (12h light/dark cycle) for at least one week prior to the study.
-
Measure baseline IOP daily for 3-5 days to establish a stable, diurnal rhythm. Measurements should be taken at the same time each day without sedation, as anesthetics can alter IOP.[15]
-
Causality Check: Establishing a stable baseline is critical to ensure that any observed IOP changes are drug-induced and not due to stress or natural fluctuation.
-
-
Randomization and Grouping:
-
Randomly assign animals to treatment groups (Brinzolamide, this compound, Vehicle). A crossover design, where each animal receives all treatments with a washout period in between, is often preferred as it reduces inter-animal variability.
-
-
Drug Administration:
-
Gently restrain the rabbit.
-
Instill a single 50 µL drop of the test article into the cul-de-sac of one eye, taking care not to touch the cornea. The contralateral eye can serve as an untreated control or receive a vehicle.
-
-
IOP Measurement:
-
Apply one drop of topical anesthetic (proparacaine) 1 minute prior to measurement.
-
Using a calibrated tonometer, measure IOP at pre-determined time points (e.g., immediately before dosing (T=0) and at 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Take the average of three consecutive readings for each time point to ensure accuracy.[15]
-
Self-Validation: The use of a vehicle control group validates that the formulation base has no significant effect on IOP, isolating the activity of the drug. The contralateral untreated eye acts as an internal control for systemic effects or measurement artifacts.
-
-
Data Analysis:
-
Calculate the change in IOP (ΔIOP) from baseline for each animal at each time point.
-
Determine the mean ΔIOP for each treatment group.
-
Calculate the maximum IOP reduction (efficacy) and the duration of action.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the differences between treatment groups are statistically significant (P < 0.05).
-
Conclusion
Brinzolamide is a well-established topical carbonic anhydrase inhibitor with proven in vivo efficacy, consistently demonstrating a 15-20% reduction in intraocular pressure.[1][6] Its primary clinical advantage over other agents in its class, such as dorzolamide, is a more favorable tolerability profile with less ocular stinging.[11] While the specific performance data for this compound is not prominent in current scientific literature, its efficacy would be evaluated against these established benchmarks using standardized in vivo protocols, such as the one detailed in this guide. For drug development professionals, the key to a successful topical CAI lies not only in achieving significant IOP reduction but also in optimizing the formulation to ensure patient comfort and adherence, a standard successfully met by Brinzolamide.
References
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Sridhar, M. S. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Brinzolamide?. Patsnap Synapse. Available at: [Link]
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Sridhar, M. S. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology. Available at: [Link]
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GPnotebook. (2021). Topical carbonic anhydrase inhibitors in open angle glaucoma. GPnotebook. Available at: [Link]
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Patsnap Synapse. (2024). What is Brinzolamide used for?. Patsnap Synapse. Available at: [Link]
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Costagliola, C., et al. (2013). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology. Available at: [Link]
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Drugs.com. (2024). Brinzolamide Eye Drops: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]
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Siesky, B. A., et al. (2009). Literature Review and Meta-Analysis of Topical Carbonic Anhydrase Inhibitors and Ocular Blood Flow. Survey of Ophthalmology. Available at: [Link]
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Serle, J. B., & Ranka, M. P. (n.d.). Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Ento Key. Available at: [Link]
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Rojo, S., et al. (2019). Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature. Journal of Clinical Medicine. Available at: [Link]
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Mermoud, A., et al. (1995). Measurement of rabbit intraocular pressure with the Tono-Pen. Ophthalmologica. Available at: [Link]
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Challa, P., & Epstein, D. L. (2021). Carbonic Anhydrase Inhibitors: Systemic Use. Ento Key. Available at: [Link]
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Silver, L. H. (1998). Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology. Available at: [Link]
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A Guide to the Statistical Validation of a Novel Carbonic Anhydrase Inhibitor for Glaucoma Therapy
This guide provides a comprehensive framework for the statistical validation of a novel topical carbonic Anhydrase Inhibitor (CAI), hypothetically named "Butazolamide," for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Rather than a rigid protocol, this document outlines the logical progression from fundamental preclinical characterization to robust clinical efficacy analysis, emphasizing the rationale behind each experimental design and statistical choice. Our objective is to build a self-validating dossier of evidence that establishes the therapeutic potential of this compound by comparing it against established benchmarks: Dorzolamide, a widely-used topical CAI, and Timolol, a beta-adrenergic antagonist that represents a different mechanistic class.
Part 1: Preclinical Validation: Quantifying Target Engagement
Before committing to costly and complex clinical trials, it is imperative to confirm that this compound engages its intended molecular target with high affinity and specificity. The primary mechanism of action for this drug class is the inhibition of carbonic anhydrase II (CA-II) in the ciliary processes of the eye, which reduces the secretion of aqueous humor and, consequently, lowers IOP.[1][2][3]
Objective: Determine the In Vitro Inhibitory Potency (IC50)
The initial step is to quantify the concentration of this compound required to inhibit 50% of CA-II activity (IC50). This provides a fundamental measure of the drug's potency. We will employ a well-established colorimetric assay that measures the enzyme's esterase activity.[4][5]
Experimental Protocol: In Vitro CA-II Inhibition Assay
This assay leverages the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically at 400-405 nm.[4] An inhibitor will slow the rate of this color change.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of purified human CA-II in cold Assay Buffer.
-
Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Compound Preparation: Prepare serial dilutions of this compound, Dorzolamide (positive control), and a vehicle control (DMSO) in Assay Buffer.
-
-
Assay Execution (96-well plate format):
-
To appropriate wells, add 160 µL of Assay Buffer.
-
Add 10 µL of the compound dilutions (this compound or Dorzolamide) or vehicle control.
-
Add 10 µL of the CA-II working solution to all wells except the "blank" control.
-
Incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately begin kinetic reading on a microplate reader at 405 nm, taking measurements every 30 seconds for 15-20 minutes.
-
-
Statistical Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Normalize the rates by expressing them as a percentage of the uninhibited (vehicle control) activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) non-linear regression model. This analysis must be performed in triplicate to ensure reproducibility.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Comparative Data Summary (Hypothetical)
The primary output of this preclinical stage is a quantitative comparison of potency.
| Compound | Target | Mean IC50 (nM) | 95% Confidence Interval |
| This compound | CA-II | 18.5 | 16.2 – 21.1 |
| Dorzolamide | CA-II | 25.0 | 22.5 – 27.8 |
| Timolol | N/A | >10,000 | N/A |
Interpretation: These hypothetical results suggest that this compound is a potent inhibitor of the target enzyme CA-II, with an IC50 value slightly lower than the established drug Dorzolamide. As expected, Timolol, which operates via a different mechanism, shows no relevant activity. This provides a strong, statistically supported rationale to proceed to clinical evaluation.
Part 2: Clinical Validation: Efficacy and Safety in Humans
Having established preclinical potency, the next critical phase is to assess this compound's therapeutic potential in a well-controlled clinical trial. The design must be robust enough to isolate the compound's effect and allow for valid statistical comparisons against both a placebo and standard-of-care treatments.
Objective: Compare IOP-Lowering Efficacy and Safety
The primary goal is to determine if this compound is effective at lowering IOP and to characterize its safety profile relative to Dorzolamide and Timolol.
Experimental Protocol: Randomized Controlled Trial (RCT) Design
A Phase III, multicenter, double-masked, parallel-group randomized controlled trial is the gold standard for this evaluation.[6][7]
Study Population:
-
Inclusion Criteria: Patients aged 18 or older with open-angle glaucoma or ocular hypertension, and a baseline IOP between 22 and 34 mmHg in at least one eye.[8]
-
Exclusion Criteria: History of hypersensitivity to sulfonamides or beta-blockers, severe renal impairment, bronchial asthma, or other contraindications.[9][10]
Treatment Arms:
-
This compound 2% Ophthalmic Solution (thrice daily)
-
Dorzolamide 2% Ophthalmic Solution (thrice daily)[10]
-
Timolol 0.5% Ophthalmic Solution (twice daily)[11]
-
Placebo (Vehicle of this compound, thrice daily)
Endpoints:
-
Primary Efficacy Endpoint: The mean change in diurnal IOP (average of measurements at 8 AM, 10 AM, 4 PM) from baseline to Month 3.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving a ≥20% reduction in IOP from baseline.
-
Mean IOP at individual time points.
-
-
Safety Endpoints: Incidence of adverse events (AEs), particularly ocular discomfort (burning/stinging), and changes in vital signs.[6]
Caption: Decision tree for the statistical analysis of clinical trial data.
Conclusion
The therapeutic potential of a new compound like this compound cannot be established on raw data alone. It requires a rigorous, multi-stage process of statistical validation. This guide demonstrates a logical pathway, beginning with the precise quantification of preclinical potency through in vitro assays and culminating in a robust, well-designed randomized controlled trial. By employing appropriate statistical models such as ANCOVA, accounting for data complexities like inter-eye correlation with GEE, and correcting for multiplicity, we can generate a self-validating body of evidence. The hypothetical data presented herein suggests that this compound could represent a viable therapeutic alternative, demonstrating strong efficacy with a potentially favorable tolerability profile. This framework of integrated experimental design and statistical analysis is essential for making informed, evidence-based decisions in drug development.
References
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Wikipedia. (n.d.). Dorzolamide/timolol. Retrieved from [Link]
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Mount Sinai Scholars Portal. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Retrieved from [Link]
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Dove Medical Press. (2015, December 1). Brinzolamide 1%/timolol versus dorzolamide 2%/timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study. Retrieved from [Link]
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PubMed Central. (n.d.). A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients. Retrieved from [Link]
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A Researcher's Guide to the Reproducibility of Acetazolamide's Cellular Effects
In the landscape of drug discovery and development, the reproducibility of a compound's effects across different biological systems is a cornerstone of its potential therapeutic value. This guide provides an in-depth analysis of the cellular effects of Acetazolamide, a well-established carbonic anhydrase inhibitor, with a focus on the consistency of its action across various cell lines. While the initial query mentioned "Butazolamide," our comprehensive search of the scientific literature suggests this may be a typographical variation, and the preponderance of relevant data points to Acetazolamide as the compound of interest. This guide will, therefore, focus on Acetazolamide, while the principles and methodologies discussed are broadly applicable to the study of other small molecules.
We will delve into the mechanistic underpinnings of Acetazolamide's action, compare its efficacy in different cellular contexts, and provide detailed protocols for key experiments that will enable researchers to validate and expand upon these findings in their own work.
The Molecular Mechanism of Acetazolamide: More Than a Diuretic
Acetazolamide is a sulfonamide derivative that functions as a potent inhibitor of carbonic anhydrase (CA).[1][2][3] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into a proton and a bicarbonate ion.[3][4] By inhibiting CA, Acetazolamide disrupts this equilibrium, leading to an accumulation of carbonic acid and a decrease in the availability of bicarbonate and protons.[2] This has several downstream consequences that are exploited for therapeutic purposes, including a reduction in the production of aqueous humor in the eye and cerebrospinal fluid.[1][4]
In the context of cancer biology, the inhibition of CA isoforms, particularly those overexpressed in tumors like CAIX, can lead to an acidic intracellular environment and an alkaline extracellular environment, which can impact tumor cell survival and proliferation.[5][6]
Caption: Apoptosis Assay Workflow.
Comparison with Alternative Carbonic Anhydrase Inhibitors
While Acetazolamide is the most extensively studied CAI in this context, other inhibitors such as Methazolamide and Brinzolamide are also available.
-
Methazolamide: Another oral CAI that is reported to have fewer and less intense systemic side effects than Acetazolamide. [7]It is also used in the treatment of glaucoma. [4][8]* Brinzolamide: A topical CAI used for glaucoma. In a study on glioblastoma cells, Brinzolamide showed a synergistic effect with TMZ at lower concentrations compared to Acetazolamide. [9] The choice of inhibitor can depend on the specific research question, the required potency, and the desired route of administration in in vivo studies.
Conclusion and Future Directions
The cellular effects of Acetazolamide, particularly its anti-proliferative and pro-autophagic activities, are evident across a range of cancer cell lines. However, the reproducibility and magnitude of these effects are cell-context dependent. This variability underscores the importance of characterizing the expression profile of carbonic anhydrase isoforms in the cell lines of interest and understanding their specific metabolic dependencies.
Future research should focus on elucidating the precise molecular pathways that are modulated by Acetazolamide in different cancer types. Investigating the potential for synergistic combinations with other therapeutic agents, as demonstrated with Temozolomide and Sulforaphane, is a promising avenue for enhancing its anti-cancer efficacy. The use of Acetazolamide as a targeting moiety for the delivery of cytotoxic payloads to CAIX-expressing tumors represents an innovative and promising strategy for the development of novel cancer therapeutics.
By employing rigorous and standardized experimental protocols, researchers can contribute to a more comprehensive understanding of Acetazolamide's therapeutic potential and pave the way for its effective clinical application.
References
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Farzam, K., & Abdullah, M. "Carbonic Anhydrase Inhibitors." StatPearls. StatPearls Publishing, 2023. [Link]
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Tardi, Paul G., et al. "Implications of the involvement of the endoplasmic reticulum stress pathway in drug-induced apoptosis." Anticancer research 27.4B (2007): 2235-2240. [Link]
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Afrasiabi, Fatemeh, et al. "Acetazolamide triggers death inducing autophagy in T-47D breast cancer cells." Cell biology international 37.9 (2013): 958-964. [Link]
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D'Amico, Maria A., et al. "Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines." BMC cancer 13 (2013): 378. [Link]
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Ilkhanizadeh, Shirin, et al. "Inhibition of Carbonic Anhydrase 2 Overcomes Temozolomide Resistance in Glioblastoma Cells." International journal of molecular sciences 23.1 (2022): 157. [Link]
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A Comparative Benchmarking Guide to Carbonic Anhydrase Inhibitors: Evaluating Butazolamide Against Industry Standards
This guide provides a comprehensive framework for benchmarking the performance of carbonic anhydrase (CA) inhibitors, with a focus on Butazolamide and its comparison against the industry-standard compounds, Acetazolamide and Methazolamide. For researchers and drug development professionals, this document outlines the essential experimental protocols and key performance indicators necessary for a thorough evaluation of novel CA inhibitors.
Introduction to this compound and the Landscape of Carbonic Anhydrase Inhibition
This compound is a member of the thiadiazole and sulfonamide chemical classes, identified as a carbonic anhydrase inhibitor with diuretic properties.[1][2] While specific performance data for this compound is not extensively available in recent literature, its structural class places it within a well-established family of drugs that target carbonic anhydrases.
Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the carbonic anhydrase enzyme family.[3] These enzymes are integral to numerous physiological processes, including pH regulation, fluid balance, and carbon dioxide transport. Consequently, their inhibition has therapeutic applications in a range of conditions such as glaucoma, idiopathic intracranial hypertension, altitude sickness, congestive heart failure, and epilepsy.[3][4]
The clinical utility of a carbonic annhydrase inhibitor is defined by its potency, isoform selectivity, pharmacokinetic profile, and clinical efficacy in specific disease models. This guide will use the well-characterized compounds Acetazolamide and Methazolamide as benchmarks to establish a rigorous methodology for evaluating compounds like this compound.
Industry-Standard Compounds: Acetazolamide and Methazolamide
A meaningful benchmark requires comparison against established, well-understood compounds. In the realm of carbonic anhydrase inhibitors, Acetazolamide and Methazolamide serve as the gold standards.
Acetazolamide is a widely used carbonic anhydrase inhibitor for a variety of indications.[4][5] It is particularly noted for its effectiveness in reducing intraocular pressure in glaucoma.[4] A key therapeutic benchmark for Acetazolamide in glaucoma treatment is maintaining a minimum effective plasma concentration of 10 μg/ml.[2]
Methazolamide is another potent carbonic anhydrase inhibitor, often used in the treatment of glaucoma.[6][7][8] It is recognized for its distinct pharmacokinetic properties compared to Acetazolamide, including better diffusion into tissues and a longer half-life of approximately 14 hours.[2][6]
A comparative overview of these industry-standard compounds is presented below:
| Parameter | Acetazolamide | Methazolamide |
| Primary Indications | Glaucoma, idiopathic intracranial hypertension, congestive heart failure, altitude sickness, epilepsy[4] | Glaucoma[6][7] |
| Typical Oral Dosage | Varies by indication, e.g., 250 mg to 1000 mg per day for glaucoma[3] | 50-100 mg, two to three times daily[8] |
| Plasma Half-Life | 6-9 hours[4] | Approximately 14 hours[6][7] |
| Key Pharmacokinetic Features | Primarily eliminated through renal excretion[4] | Slower absorption and elimination than Acetazolamide[9] |
| EC50 for IOP Reduction | 1.64 µg/ml | Not explicitly stated, but effective plasma concentrations are in the range of 8-16 µM[9] |
Experimental Protocols for Benchmarking Carbonic Anhydrase Inhibitor Performance
To comprehensively evaluate a new chemical entity like this compound, a series of standardized in-vitro and in-vivo experiments are essential. The following protocols represent a self-validating system to determine the performance of a novel carbonic anhydrase inhibitor relative to industry standards.
In-Vitro Potency and Selectivity Assays
The foundational assessment of a carbonic annhydrase inhibitor is its ability to inhibit the target enzyme.
A. Carbonic Anhydrase Inhibition Assay:
This assay directly measures the enzymatic activity of carbonic anhydrase and its inhibition by the test compound. The most common method tracks the change in pH resulting from the hydration of carbon dioxide to carbonic acid.
Experimental Workflow:
-
Enzyme Preparation: Purified human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-IV, CA-IX, CA-XII) are prepared in a suitable buffer.
-
Compound Incubation: The enzyme is incubated with varying concentrations of the test compound (e.g., this compound) and reference compounds (Acetazolamide, Methazolamide).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, typically CO2-saturated water or p-nitrophenyl acetate.
-
Activity Measurement: The rate of the reaction is monitored spectrophotometrically or by a change in pH.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Causality Behind Experimental Choices: The use of multiple carbonic anhydrase isoforms is critical for determining the selectivity profile of the inhibitor. Different isoforms are expressed in different tissues and are implicated in various diseases. A compound's selectivity can have significant implications for its therapeutic window and side-effect profile.
B. Radioligand Binding Assay:
This assay provides information on the binding affinity of the inhibitor to the carbonic anhydrase enzyme.
Experimental Workflow:
-
Enzyme Source: Prepare soluble and particulate fractions of tissues expressing carbonic anhydrase or use purified enzyme.
-
Radioligand: Use a radiolabeled carbonic annhydrase inhibitor, such as [3H]acetazolamide, as the ligand.
-
Competitive Binding: Incubate the enzyme preparation with the radioligand and increasing concentrations of the non-labeled test compound.
-
Separation: Separate the bound from the unbound radioligand using methods like gel permeation chromatography or vacuum filtration.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Ki Determination: Calculate the inhibitory constant (Ki) from the competition curve.
Causality Behind Experimental Choices: This method directly assesses the binding interaction between the inhibitor and the enzyme, providing a measure of binding affinity that is independent of substrate concentration. Comparing the Ki values of a novel compound to those of Acetazolamide and Methazolamide offers a direct comparison of their binding potencies.
In-Vivo Efficacy Models
Demonstrating efficacy in a relevant animal model is a crucial step in benchmarking. For carbonic annhydrase inhibitors, glaucoma models are a common choice.
A. Intraocular Pressure (IOP) Reduction in a Glaucoma Model:
This experiment evaluates the ability of the test compound to lower IOP in vivo.
Experimental Workflow:
-
Animal Model: Use a suitable animal model of glaucoma, such as a rabbit or primate model with induced ocular hypertension.
-
Compound Administration: Administer the test compound and reference compounds via a relevant route (e.g., oral or topical).
-
IOP Measurement: Measure the IOP at baseline and at multiple time points after drug administration using a tonometer.
-
Dose-Response Analysis: Determine the dose-dependent effect of the compound on IOP reduction.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma or aqueous humor concentrations of the drug with the observed IOP-lowering effect.
Causality Behind Experimental Choices: This in-vivo model provides a direct measure of the desired therapeutic effect. By comparing the magnitude and duration of IOP reduction with those of Acetazolamide and Methazolamide, a clear picture of the compound's potential clinical efficacy can be established.
Conclusion and Future Directions
The benchmarking of a novel carbonic anhydrase inhibitor like this compound requires a systematic and scientifically rigorous approach. While direct comparative data for this compound is sparse, the established profiles of Acetazolamide and Methazolamide provide a solid foundation for comparison.
By employing the in-vitro and in-vivo experimental protocols detailed in this guide, researchers can generate the necessary data to comprehensively characterize the performance of new chemical entities. The key to a successful benchmarking strategy lies in the head-to-head comparison of potency, selectivity, pharmacokinetics, and in-vivo efficacy against well-established industry standards. This approach not only provides a clear assessment of a compound's potential but also elucidates its unique properties that may offer therapeutic advantages.
References
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This compound | C6H10N4O3S2 | CID 519309 - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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This compound - precisionFDA. (n.d.). precisionFDA. Retrieved January 13, 2026, from [Link]
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Methazolamide dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 13, 2026, from [Link]
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Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 31). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
A Randomized Pilot Study of Four Dosing Schemes of Sublingual Methazolamide in Glaucoma Patients - PMC. (2022, December 21). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Acetazolamide - StatPearls - NCBI Bookshelf. (2023, July 2). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation. (2000, March). PubMed. Retrieved January 13, 2026, from [Link]
-
Acetazolamide – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 13, 2026, from [Link]
-
Methazolamide dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 13, 2026, from [Link]
-
PRODUCT MONOGRAPH METHAZOLAMIDE Methazolamide Tablets USP 50 mg CARBONIC ANHYDRASE INHIBITOR Ocular Pressure Lowering Therapy. (2010, May 26). AA Pharma Inc. Retrieved January 13, 2026, from [Link]
-
The pharmacology of methazolamide in relation to the treatment of glaucoma. (1977). Investigative Ophthalmology & Visual Science. Retrieved January 13, 2026, from [Link]
-
Methazolamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
[Effect of methazolamide on the intraocular pressure of patients with open-angle glaucoma (author's transl)]. (1980, January). PubMed. Retrieved January 13, 2026, from [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
Methazolamide: Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Butazolamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides a detailed protocol for the proper disposal of Butazolamide, a sulfonamide compound. While specific safety data for this compound (CAS 16790-49-1) is not widely available, its structural similarity to other well-documented sulfonamides, such as Acetazolamide and Methazolamide, allows for the formulation of a robust and scientifically sound disposal strategy. This document is grounded in established principles of laboratory safety and environmental protection, drawing from regulations set forth by the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH).
Understanding the Compound: The Rationale for Cautious Disposal
This compound belongs to the sulfonamide class of compounds. While detailed toxicological data for this compound is limited, related compounds like acetazolamide are known to be harmful if swallowed and can cause skin and eye irritation[1]. The core principle behind the stringent disposal protocols for such compounds is the precautionary principle—to minimize the potential for environmental contamination and adverse health effects. Improper disposal, such as drain disposal, can lead to the introduction of pharmacologically active substances into aquatic ecosystems, potentially harming wildlife and contributing to the broader issue of water contamination[2][3].
Pre-Disposal Handling and Storage: Minimizing Risk from the Outset
Proper waste management begins long before the final disposal. In the laboratory, all this compound waste, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste.
Step-by-Step Pre-Disposal Protocol:
-
Segregation: Immediately segregate this compound waste from general laboratory trash. Use dedicated, clearly labeled waste containers.
-
Containerization: Collect all solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, sealable, and chemically compatible container. For liquid waste, use a labeled, leak-proof container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. The date of waste generation should also be recorded[4][5].
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel and located at or near the point of generation[5].
Decision Workflow for this compound Disposal
The selection of the appropriate disposal method depends on the nature and quantity of the waste. The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Recommended Disposal Method: Incineration
For sulfonamide-based pharmaceutical waste like this compound, high-temperature incineration at a licensed hazardous waste facility is the preferred and most environmentally sound disposal method[6][7]. This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Operational Plan for Disposal:
-
Accumulation: Continue to collect this compound waste in the designated and labeled SAA containers. Do not mix with incompatible waste streams.
-
Full Container: Once a waste container is full, seal it securely. Do not overfill containers.
-
Contact EHS: Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately. This creates a cradle-to-grave record of the waste, which is a regulatory requirement[5][8].
What Not to Do: Prohibited Disposal Practices
To ensure safety and compliance, the following disposal methods are strictly prohibited for this compound:
-
Drain Disposal: Never dispose of this compound, in solid or liquid form, down the sink or in any other drain[9]. This directly introduces the chemical into the wastewater system, which is generally not equipped to remove such compounds[6].
-
Trash Disposal: Do not dispose of this compound in the regular trash. This can lead to environmental contamination through landfill leachate and poses a risk to sanitation workers.
-
"Neutralization" in the Lab: Do not attempt to chemically treat or "neutralize" this compound waste in the laboratory without a validated and approved protocol from your institution's EHS department. Improper chemical treatment can create new, potentially more hazardous byproducts.
Spill Management: A Critical Component of Disposal
In the event of a this compound spill, the cleanup materials become hazardous waste and must be disposed of accordingly.
Spill Cleanup Protocol:
-
Safety First: Evacuate non-essential personnel from the area. Ensure proper ventilation. Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Collect the absorbent material and any contaminated items (e.g., paper towels) and place them in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Summary of Key Disposal Parameters
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid this compound | Sealable, chemically compatible | "Hazardous Waste," "this compound" | Designated SAA | Incineration via EHS |
| This compound Solutions | Leak-proof, chemically compatible | "Hazardous Waste," "this compound," list solvents | Designated SAA | Incineration via EHS |
| Contaminated Labware | Puncture-resistant container | "Hazardous Waste," "this compound" | Designated SAA | Incineration via EHS |
| Spill Cleanup Materials | Sealable, chemically compatible | "Hazardous Waste," "this compound" | Designated SAA | Incineration via EHS |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and regulatory compliance.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Clean Management. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
PubMed Central (PMC) - National Institutes of Health (NIH). (n.d.). Hazardous Waste Compliance In Health Care Settings. Retrieved from [Link]
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
-
Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC) - National Institutes of Health (NIH). (n.d.). Medication disposal practices: Increasing patient and clinician education on safe methods. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Pharmaceutical Drug Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
Glycon LLC. (n.d.). Pharmaceutical Waste. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) for Handling Butazolamide: A Senior Application Scientist's Guide
Abstract: This guide provides a comprehensive, in-depth technical overview of the essential personal protective equipment (PPE) and safety protocols for handling Butazolamide. As a sulfonamide and a thiadiazole derivative, this compound's potential hazards necessitate stringent safety measures.[1] This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical handling. By explaining the causality behind each recommendation, this guide aims to be the preferred source for information on laboratory safety, building deep trust and providing value beyond the product itself.
Understanding the Hazard: Why Specific PPE is Crucial for this compound
This compound, with the chemical formula C6H10N4O3S2, is classified as a sulfonamide and a member of the thiadiazole family.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other carbonic anhydrase inhibitors like Acetazolamide and Methazolamide allows us to infer potential hazards and establish robust safety protocols.[3][4][5][6][7]
Sulfonamide-based compounds can pose several risks, including skin irritation, serious eye irritation, and potential for allergic reactions in sensitized individuals.[3][4][8] Some carbonic anhydrase inhibitors are also suspected of damaging fertility or the unborn child.[4][8] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate these risks.
The primary routes of exposure to be controlled are inhalation of airborne particles, dermal contact, and ocular exposure. The selection of PPE must directly address these pathways to ensure the handler's safety.
Core PPE Recommendations for Handling this compound
The following table summarizes the recommended PPE for various laboratory tasks involving this compound. The rationale behind each piece of equipment is grounded in preventing potential exposure and ensuring a safe working environment.
| Task | Required PPE | Rationale |
| Receiving and Unpacking | • Nitrile Gloves• Lab Coat• Safety Glasses | To protect against incidental contact with any potential contamination on the exterior of the packaging. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown• Safety Goggles or Face Shield• N95 or Higher-Rated Respirator (within a ventilated enclosure) | Handling the solid, powdered form of the compound presents the highest risk of aerosolization and inhalation. Double gloving provides an extra layer of protection against contamination. A disposable gown prevents contamination of personal clothing. Safety goggles or a face shield offer superior protection against airborne particles reaching the eyes. An N95 respirator is essential to prevent inhalation of fine particles. All handling of the solid form should be performed in a certified chemical fume hood or a similar ventilated enclosure.[9] |
| Solution Preparation and Handling | • Nitrile Gloves• Lab Coat• Safety Goggles | Once in solution, the risk of aerosolization is significantly reduced. However, protection against splashes and direct skin/eye contact remains crucial. |
| Waste Disposal | • Nitrile Gloves• Lab Coat• Safety Goggles | Handling waste materials requires the same level of precaution as handling the active compound to prevent exposure to residual this compound. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself. Improper removal of contaminated gear can lead to exposure.
Donning PPE for Weighing and Aliquoting this compound
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown: Don a disposable gown, ensuring it is fully fastened.
-
Respirator: If required, put on your N95 respirator, ensuring a proper seal around the nose and mouth. Perform a user seal check.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing PPE
The principle of doffing is to remove the most contaminated items first, touching only the "clean" surfaces of the PPE.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove the face shield or goggles by handling the strap.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves, again by peeling them off from the cuff and turning them inside out.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE (gloves, gowns, respirator) contaminated with this compound should be considered hazardous chemical waste.
-
Collection: Place all contaminated disposable items in a designated, clearly labeled, and sealed hazardous waste bag or container within the laboratory.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[10]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the physical form of this compound being handled.
Caption: PPE selection workflow for this compound.
Conclusion: A Culture of Safety
The responsible handling of potent chemical compounds like this compound is foundational to excellent scientific practice. The guidelines presented here, based on the known properties of related sulfonamides and carbonic anhydrase inhibitors, provide a robust framework for minimizing exposure and ensuring a safe laboratory environment. By understanding the "why" behind each piece of personal protective equipment and adhering to meticulous procedural details, researchers can confidently and safely advance their scientific endeavors. Always prioritize a culture of safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
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-
Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. Drugs.com. [Link]
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Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI. [Link]
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-
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-
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
